molecular formula C45H57N5O10 B15606478 DBCO-PEG4-Val-Ala-PAB

DBCO-PEG4-Val-Ala-PAB

货号: B15606478
分子量: 828.0 g/mol
InChI 键: OLTDABCURIMHAK-CNFIALLCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBCO-PEG4-Val-Ala-PAB is a useful research compound. Its molecular formula is C45H57N5O10 and its molecular weight is 828.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C45H57N5O10

分子量

828.0 g/mol

IUPAC 名称

(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C45H57N5O10/c1-32(2)43(45(56)47-33(3)44(55)48-38-16-12-34(31-51)13-17-38)49-41(53)20-22-57-24-26-59-28-29-60-27-25-58-23-21-46-40(52)18-19-42(54)50-30-37-10-5-4-8-35(37)14-15-36-9-6-7-11-39(36)50/h4-13,16-17,32-33,43,51H,18-31H2,1-3H3,(H,46,52)(H,47,56)(H,48,55)(H,49,53)/t33-,43-/m0/s1

InChI 键

OLTDABCURIMHAK-CNFIALLCSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB: A Key Component in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG4-Val-Ala-PAB, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This document elucidates its chemical structure, mechanism of action, and applications, and provides detailed experimental protocols for its use and characterization.

Core Concepts: Deconstructing this compound

This compound is a sophisticated chemical entity designed for the precise and controlled delivery of therapeutic payloads. Its multi-component structure is engineered to provide stability in circulation and selective release of the payload within the target cell.[1][2]

  • Dibenzocyclooctyne (DBCO): This moiety is the cornerstone of copper-free "click chemistry."[3] DBCO reacts with azide-functionalized molecules in a highly efficient and bioorthogonal manner, known as strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This reaction is ideal for biological applications as it proceeds readily in aqueous environments and at physiological temperatures without the need for a cytotoxic copper catalyst.[5]

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic component that imparts several favorable properties to the ADC.[2] It enhances aqueous solubility, reduces aggregation, and can minimize steric hindrance, thereby improving the pharmacokinetic profile of the conjugate.[6][7]

  • Valine-Alanine (Val-Ala): This dipeptide sequence serves as a substrate for lysosomal proteases, most notably Cathepsin B.[8][9] Cathepsin B is often upregulated in the tumor microenvironment, making the Val-Ala linker a key element for tumor-specific cleavage and payload release.[10]

  • p-Aminobenzyl Alcohol (PAB): The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the conjugated drug in its active form.[10]

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound is in the construction of ADCs for targeted cancer therapy. The mechanism involves a series of well-orchestrated steps to ensure the selective destruction of cancer cells while minimizing off-target toxicity.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Binding Antigen Binding ADC->Binding 1. Targeting Antigen Tumor-Specific Antigen Binding->Antigen Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage 4. Enzymatic Cleavage Release Self-Immolation of PAB & Payload Release Cleavage->Release 5. Payload Release Payload Active Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Quantitative Data

Table 1: Plasma Stability of Dipeptide Linkers

Dipeptide LinkerSpeciesMatrixHalf-life (t1/2)Reference
Val-Ala-MMAEMouseSerum23 hours[10]
Val-Cit-MMAEMouseSerum11.2 hours[10]
Val-Arg-MMAEMouseSerum1.8 hours[10]
Val-Lys-MMAEMouseSerum8.2 hours[10]
Val-AlaHumanPlasmaSignificantly more stable than in mouse plasma[3]
Val-CitHumanPlasmaStable for 28 days

Note: The stability of dipeptide linkers can be influenced by the attached payload and the overall ADC structure. Val-Ala linkers generally exhibit greater stability in human plasma compared to mouse plasma due to differences in carboxylesterase activity.[3]

Table 2: Cathepsin B Cleavage of Dipeptide Linkers

LinkerADCHalf-life (t1/2) in presence of Cathepsin BReference
Val-CitTrastuzumab-vc-MMAE4.6 hours
Ser-Val-CitTrastuzumab-svc-MMAE5.4 hours
Glu-Val-CitTrastuzumab-evc-MMAE2.8 hours

Note: While specific kinetic parameters (Km, kcat) for Val-Ala cleavage by Cathepsin B are not detailed in the available literature, studies consistently show that it is a substrate for this enzyme, leading to efficient payload release.[10] The cleavage efficiency can be influenced by the surrounding chemical structure.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving the use and characterization of ADCs constructed with this compound.

General Protocol for Antibody Conjugation via Copper-Free Click Chemistry

This protocol outlines the steps for conjugating an azide-modified antibody with a DBCO-containing linker-payload.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation_characterization Conjugation and Characterization Antibody Monoclonal Antibody (mAb) Azide_Mod Azide Modification (e.g., via Azide-PEG-NHS ester) Antibody->Azide_Mod Purify_Ab Purification (e.g., Dialysis, SEC) Azide_Mod->Purify_Ab Click_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Purify_Ab->Click_Reaction DBCO_Linker This compound Linker_Payload DBCO-Linker-Payload Conjugate DBCO_Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Click_Reaction Purify_ADC ADC Purification (e.g., SEC, HIC) Click_Reaction->Purify_ADC Characterization Characterization (HIC, MS, Cytotoxicity Assay) Purify_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound conjugated to the desired payload, dissolved in an organic solvent like DMSO.

  • Reaction buffer: PBS or other amine-free buffer at neutral pH.

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified antibody is free of any azide-reactive contaminants. The antibody concentration should be around 1-10 mg/mL.

    • Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 2-5 molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature or 4°C for 2-18 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other impurities by SEC or HIC.

    • Exchange the buffer of the purified ADC to a formulation buffer suitable for storage.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC or Mass Spectrometry.

    • Assess the level of aggregation by SEC.

    • Confirm the identity and integrity of the ADC by Mass Spectrometry.

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • Purified ADC.

  • Plasma from various species (human, mouse, rat, cynomolgus monkey).

  • Incubator at 37°C.

  • Analytical system for ADC quantification (e.g., ELISA, HIC-HPLC, LC-MS).

Procedure:

  • Sample Preparation:

    • Spike the ADC into the plasma to a final concentration of approximately 0.1 mg/mL.[2]

  • Incubation:

    • Incubate the plasma-ADC mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[2]

    • Immediately stop the reaction in the collected aliquots, for example, by freezing at -80°C or by adding a protease inhibitor cocktail.

  • Sample Analysis:

    • Quantify the amount of intact ADC at each time point using a suitable analytical method.

      • ELISA: A sandwich ELISA can be used to capture the antibody and detect the payload, thus measuring the concentration of intact ADC.

      • HIC-HPLC: This method separates ADC species based on their DAR. A decrease in the average DAR over time indicates linker cleavage.

      • LC-MS: This technique can provide detailed information on the intact ADC, different drug-loaded species, and the free payload.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life (t1/2) in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Purified ADC.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.

    • Incubate the plate for a period of 48-144 hours.[3]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8]

Conclusion

This compound is a highly versatile and efficient linker that plays a crucial role in the development of next-generation targeted therapies. Its well-defined components provide a robust platform for conjugating potent payloads to targeting moieties, ensuring stability in circulation and facilitating specific release at the site of action. The experimental protocols provided in this guide offer a framework for the successful implementation and evaluation of this technology in a research and development setting. As the field of targeted drug delivery continues to evolve, the principles embodied in the design of linkers like this compound will undoubtedly continue to drive innovation and improve therapeutic outcomes.

References

An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-PEG4-Val-Ala-PAB, a key heterobifunctional linker used in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).

Core Structure and Functional Components

This compound is a sophisticated linker comprised of four key functional moieties, each contributing to its utility in creating targeted therapeutics. The systematic arrangement of these components allows for a multi-step conjugation and drug delivery process.

The fundamental structure of this compound is represented by the following diagram:

G DBCO DBCO PEG4 PEG4 Spacer DBCO->PEG4 ValAla Val-Ala Dipeptide PEG4->ValAla PAB PAB Spacer ValAla->PAB Payload Payload (Drug) PAB->Payload Antibody Azide-Modified Antibody Antibody->DBCO Click Chemistry (SPAAC)

Caption: Functional components of the this compound linker.

  • Dibenzocyclooctyne (DBCO): This moiety is a sterically strained alkyne that serves as the reactive handle for "click chemistry." Specifically, it undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule, typically an antibody. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with biological processes.

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic component that enhances the aqueous solubility of the linker and the resulting ADC.[][2] This improved solubility helps to prevent aggregation of the ADC, a common challenge in drug development.

  • Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is a substrate for the lysosomal protease Cathepsin B.[][2] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Ala linker selectively cleavable at the target site. This enzymatic cleavage is the initial step in the payload release mechanism.

  • p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the conjugated payload in its active form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these properties are based on data for structurally related compounds and may vary slightly for the specific molecule.

PropertyValueSource
Molecular Formula C45H57N5O10[]
Molecular Weight ~828.0 g/mol []
Solubility Soluble in DMSO and DMF. The PEG4 moiety enhances aqueous solubility.[]
Storage Conditions -20°C for long-term storage.[]
Purity Typically >95%
Molar Extinction Coefficient (of DBCO) ~12,000 M⁻¹cm⁻¹ at ~309 nm

Mechanism of Action in Antibody-Drug Conjugates

The efficacy of an ADC constructed with the this compound linker relies on a sequential process of targeted delivery and controlled payload release.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Lysosome cluster_3 Cellular Effect ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Cleavage Cathepsin B Cleavage of Val-Ala Linker Internalization->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Release Active Payload Released SelfImmolation->Release Apoptosis Payload Induces Apoptosis Release->Apoptosis

Caption: Mechanism of action of an ADC utilizing the this compound linker.

  • Targeting and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

  • Lysosomal Trafficking and Enzymatic Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome facilitate the cleavage of the Val-Ala dipeptide linker.

  • Self-Immolation and Payload Release: The cleavage of the Val-Ala bond exposes the PAB spacer, initiating a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the cytotoxic payload in its unmodified, active form.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by interfering with DNA replication or microtubule dynamics, ultimately leading to the apoptosis of the cancer cell.

Experimental Protocols

The following sections outline generalized protocols for the conjugation of a payload to the this compound linker and the subsequent conjugation to an azide-modified antibody.

Payload Conjugation to this compound

This protocol describes the conjugation of a payload containing a suitable functional group (e.g., a hydroxyl or amine) to the PAB moiety of the linker.

G Start Start: Dissolve Linker and Payload Activation Activate PAB-OH (if necessary) e.g., with p-nitrophenyl chloroformate Start->Activation Reaction React Activated Linker with Payload (e.g., in DMF with a base like DIEA) Activation->Reaction Purification Purify the Linker-Payload Conjugate (e.g., by HPLC) Reaction->Purification Characterization Characterize the Product (e.g., by MS and NMR) Purification->Characterization End End: Purified Linker-Payload Characterization->End

Caption: Experimental workflow for payload conjugation to the linker.

Materials:

  • This compound

  • Payload with a suitable functional group

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activating agent (e.g., p-nitrophenyl chloroformate) if the PAB-OH requires activation

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Analytical instruments (e.g., Mass Spectrometer - MS, Nuclear Magnetic Resonance - NMR)

Procedure:

  • Activation of PAB-OH (if required): If the payload is to be attached via a carbamate (B1207046) linkage, the terminal hydroxyl group of the PAB moiety may need to be activated. This can be achieved by reacting this compound with an activating agent like p-nitrophenyl chloroformate in the presence of a base.

  • Reaction with Payload: The activated linker (or the original linker if the payload has a reactive carboxyl group for esterification) is then reacted with the payload in an anhydrous solvent such as DMF. A molar excess of the payload and a suitable base like DIEA are typically used to drive the reaction to completion. The reaction is usually carried out at room temperature for several hours to overnight.

  • Purification: The resulting this compound-Payload conjugate is purified from unreacted starting materials and byproducts using a suitable chromatographic technique, such as reverse-phase HPLC.

  • Characterization: The identity and purity of the final conjugate are confirmed by analytical methods like mass spectrometry and NMR.

Antibody Conjugation via Copper-Free Click Chemistry

This protocol outlines the conjugation of the DBCO-functionalized linker-payload to an azide-modified antibody.

G Start Start: Prepare Azide-Modified Antibody Reaction React Antibody with Linker-Payload (in PBS buffer, pH ~7.4) Start->Reaction Incubation Incubate at 4°C (overnight) or Room Temperature (1-4 hours) Reaction->Incubation Purification Purify the ADC (e.g., by Size Exclusion Chromatography) Incubation->Purification Characterization Characterize the ADC (e.g., by HIC, SEC, MS) Purification->Characterization End End: Purified Antibody-Drug Conjugate Characterization->End

Caption: Experimental workflow for ADC synthesis via click chemistry.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • This compound-Payload conjugate

  • DMSO or DMF to dissolve the linker-payload

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., Hydrophobic Interaction Chromatography - HIC, SEC, MS)

Procedure:

  • Preparation of Reactants: The azide-modified antibody is prepared at a known concentration in an appropriate buffer. The DBCO-linker-payload is dissolved in a minimal amount of a water-miscible organic solvent like DMSO.

  • Conjugation Reaction: The DBCO-linker-payload solution is added to the antibody solution. A molar excess of the linker-payload (typically 3-10 fold) is used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the stability of the antibody.

  • Incubation: The reaction mixture is incubated to allow the SPAAC reaction to proceed. Typical incubation conditions are overnight at 4°C or for 1-4 hours at room temperature.

  • Purification: The resulting ADC is purified from the excess, unreacted linker-payload and any aggregates using SEC.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as HIC, SEC, and mass spectrometry.

Conclusion

This compound is a versatile and highly effective linker for the construction of antibody-drug conjugates. Its modular design, incorporating a bioorthogonal click chemistry handle, a solubility-enhancing PEG spacer, a protease-cleavable dipeptide, and a self-immolative spacer, enables the development of ADCs with enhanced stability in circulation and controlled, targeted payload release. The detailed understanding of its structure and properties, along with robust experimental protocols, is crucial for its successful application in the development of next-generation targeted therapies.

References

The Critical Role of DBCO in the Advanced ADC Linker: DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the safety, stability, and efficacy of the final construct. The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, multi-functional entity designed to provide a stable linkage to the antibody, ensure solubility, and facilitate controlled release of the payload at the target site. This guide delves into the core functions of each component of this linker, with a primary focus on the indispensable role of the Dibenzocyclooctyne (DBCO) moiety.

The Architecture of a High-Performance Linker

The this compound linker is comprised of four key components, each with a distinct and synergistic function:

  • DBCO (Dibenzocyclooctyne): The reactive handle for antibody conjugation.

  • PEG4 (Tetraethylene Glycol): A hydrophilic spacer that enhances solubility and provides spatial separation.

  • Val-Ala (Valine-Alanine): A dipeptide substrate for enzymatic cleavage by cathepsin B.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that ensures the release of the unmodified payload.

The strategic arrangement of these components allows for a multi-stage process: stable circulation in the bloodstream, specific cellular uptake, enzymatic cleavage in the lysosome, and rapid release of the active drug.

The Central Function of DBCO: A Gateway to Copper-Free Click Chemistry

The DBCO group is the linchpin of this linker, enabling a highly efficient and bioorthogonal conjugation strategy known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of modern bioconjugation for several compelling reasons:

  • Bioorthogonality: The reaction between DBCO and an azide (B81097) is highly specific and does not interfere with or get impeded by the complex biological milieu of native cellular processes. This prevents off-target reactions and ensures the integrity of both the antibody and the payload.

  • Copper-Free Conditions: Unlike traditional "click chemistry" (CuAAC), SPAAC does not require a cytotoxic copper catalyst. This is of paramount importance when working with sensitive biological molecules like antibodies, as copper can induce protein aggregation and denaturation.

  • High Reaction Kinetics: The inherent ring strain of the cyclooctyne (B158145) ring in DBCO provides the driving force for a rapid and efficient reaction with azides, even at low concentrations and under physiological conditions (neutral pH and ambient temperature).

  • Stability: The resulting triazole linkage formed between the DBCO and the azide-modified antibody is exceptionally stable, ensuring the integrity of the ADC during systemic circulation and preventing premature drug release.

The DBCO moiety is typically attached to a lysine (B10760008) or cysteine residue on the antibody that has been pre-functionalized with an azide group. This targeted approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter influencing the therapeutic window of the ADC.

Quantitative Analysis of DBCO-Mediated Conjugation

The efficiency and kinetics of the SPAAC reaction are critical for the successful manufacturing of ADCs. Below is a summary of typical quantitative data associated with DBCO-azide reactions.

ParameterTypical Value RangeSignificance
Second-Order Rate Constant (k₂) 10⁻¹ - 10¹ M⁻¹s⁻¹Indicates the speed of the conjugation reaction. Higher values allow for faster conjugation at lower concentrations.
Reaction Time 1 - 12 hoursDependent on concentration, temperature, and stoichiometry. Faster times are generally preferred for manufacturing efficiency.
Reaction pH 6.0 - 8.5Demonstrates the compatibility of the reaction with physiological conditions and standard protein handling buffers.
Conjugation Efficiency > 90%High efficiency ensures a homogenous product with a well-defined DAR, minimizing unconjugated species.

Experimental Protocol: Antibody Conjugation via SPAAC

The following provides a generalized protocol for the conjugation of an azide-modified antibody to this compound-payload.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified antibody is at a known concentration.

    • Prepare a stock solution of the this compound-payload in DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody.

    • Slowly add the desired molar excess of the this compound-payload to the antibody solution while gently mixing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 4-12 hours) with gentle agitation.

  • Purification:

    • Following incubation, purify the resulting ADC from unreacted linker-payload and other impurities using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the key processes involving the this compound linker.

G cluster_0 Step 1: Antibody Conjugation (SPAAC) Antibody Azide-Modified Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Linker This compound-Drug DBCO_Linker->ADC

Caption: Workflow of ADC synthesis via SPAAC.

G cluster_1 Step 2: Intracellular Processing and Drug Release ADC_Circulation ADC in Circulation (Stable Linkage) Internalization Receptor-Mediated Endocytosis ADC_Circulation->Internalization Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Drug_Release Active Drug Released Self_Immolation->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

The Pivotal Role of the PEG4 Spacer in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a paramount role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the tetra-ethylene glycol (PEG4) moiety, has emerged as a key strategy to overcome challenges associated with hydrophobic payloads and to enhance the therapeutic index of ADCs. This technical guide provides a comprehensive overview of the function of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions of the PEG4 Spacer in ADC Linkers

The primary function of a PEG4 spacer in an ADC linker is to impart hydrophilicity to the overall construct. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to several challenges during ADC development and administration, including aggregation, poor solubility, and rapid clearance from circulation. The inclusion of a flexible and hydrophilic PEG4 spacer helps to mitigate these issues through several mechanisms:

  • Enhanced Solubility and Reduced Aggregation: The PEG4 spacer increases the water solubility of the ADC, preventing aggregation and improving its stability in aqueous formulations. This is crucial for manufacturability and for preventing the formation of immunogenic aggregates in vivo.

  • Improved Pharmacokinetics: By creating a hydrophilic "shield" around the hydrophobic payload, the PEG spacer can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced clearance. This prolonged exposure can enhance the opportunity for the ADC to reach its target tumor cells.

  • Increased Drug-to-Antibody Ratio (DAR): The improved solubility imparted by PEG spacers allows for the conjugation of a higher number of drug molecules per antibody (a higher DAR) without causing significant aggregation. A higher DAR can lead to increased potency.

  • Modulation of Bystander Effect: The properties of the linker, including its hydrophilicity, can influence the ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.

Quantitative Impact of PEG Spacers on ADC Properties

The length of the PEG spacer is a critical parameter that must be optimized for each ADC to achieve the desired balance of properties. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
PEG Linker LengthClearance Rate (mL/day/kg)Tolerability (Maximum Tolerated Dose, mg/kg)Reference
PEG2HighNot Tolerated at 50 mg/kg
PEG4HighNot Tolerated at 50 mg/kg
PEG8LowTolerated at 50 mg/kg
PEG12LowTolerated at 50 mg/kg
PEG24LowTolerated at 50 mg/kg

Data from a study on homogeneous DAR 8 ADCs, highlighting a threshold effect where PEG chains of at least 8 units are needed to minimize clearance and improve tolerability.

Table 2: In Vitro Cytotoxicity of ADCs with and without PEG Spacers
ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
Trastuzumab-PEG4-DM1SK-BR-3 (HER2-high)~15
Trastuzumab-Val-Cit-PAB-MMAEN87 (HER2-high)13-50
Affibody-SMCC-MMAE (No PEG)NCI-N87 (HER2-positive)4.0 nM
Affibody-PEG4K-MMAENCI-N87 (HER2-positive)18 nM (4.5-fold reduction)
Affibody-PEG10K-MMAENCI-N87 (HER2-positive)88 nM (22-fold reduction)

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and payload potencies. The data from the affibody-based conjugates clearly demonstrates that while longer PEG chains can decrease in vitro potency, they can significantly improve in vivo efficacy due to enhanced pharmacokinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with PEG4 linkers.

Synthesis of a Maleimide-PEG4-Linker-Payload

Objective: To synthesize a common linker-payload building block for conjugation to antibodies via cysteine residues.

Materials:

  • Maleimide-PEG4-NHS ester

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Protocol:

  • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

  • Add TEA or DIPEA to the solution to act as a base (typically 2-3 equivalents).

  • In a separate vial, dissolve Maleimide-PEG4-NHS ester in anhydrous DMF or DMSO.

  • Slowly add the Maleimide-PEG4-NHS ester solution to the payload solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting Maleimide-PEG4-linker-payload by preparative HPLC.

  • Confirm the identity and purity of the product by MS and analytical HPLC.

Antibody-Drug Conjugation via Cysteine Residues

Objective: To conjugate a Maleimide-PEG4-linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Maleimide-PEG4-linker-

An In-depth Technical Guide to the Cathepsin B-mediated Cleavage of the Val-Ala Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-alanine (Val-Ala) dipeptide linker by Cathepsin B, a critical mechanism for the targeted release of therapeutic payloads in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs).

Introduction: The Val-Ala Linker in Targeted Drug Delivery

The Val-Ala dipeptide is a protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by the lysosomal protease Cathepsin B within target cells.[1][] This targeted release mechanism is a cornerstone of modern ADC design, enabling the delivery of highly potent cytotoxic agents specifically to cancer cells while minimizing off-target toxicity.[3][4]

Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and maintains high activity in the acidic environment of the lysosome (pH 4.5-5.5).[][5] The Val-Ala linker serves as a substrate for Cathepsin B, and upon enzymatic cleavage, initiates the release of the conjugated drug.[1][]

Compared to the more extensively studied valine-citrulline (Val-Cit) linker, the Val-Ala linker offers a key advantage: lower hydrophobicity.[6][7] This property can mitigate the tendency of ADCs to aggregate, especially at higher drug-to-antibody ratios (DARs), which is a significant challenge in ADC development.[6][7]

The Mechanism of Cleavage

The release of a therapeutic agent from a Val-Ala linker-based conjugate is a multi-step process that begins with the internalization of the conjugate and culminates in the enzymatic cleavage of the dipeptide within the lysosome.

Cellular Uptake and Lysosomal Trafficking

The journey of an ADC from the extracellular space to the lysosome is a well-orchestrated process involving several cellular mechanisms.

  • Receptor-Mediated Endocytosis: The process begins with the binding of the ADC's monoclonal antibody component to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, primarily through clathrin-coated pits.

  • Endosomal Sorting: Following internalization, the ADC is enclosed within an endosome. The endosome undergoes a maturation process, with its internal pH gradually decreasing.

  • Lysosomal Fusion: The late endosome eventually fuses with a lysosome, a cellular organelle rich in hydrolytic enzymes, including Cathepsin B, and characterized by an acidic internal environment (pH 4.5-5.5).

ADC_Internalization_and_Cleavage ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Late_Endosome Late_Endosome Endosome->Late_Endosome 3. Endosomal Maturation Lysosome Lysosome Late_Endosome->Lysosome 4. Fusion Payload_Released Payload_Released Lysosome->Payload_Released 5. Cathepsin B Cleavage of Val-Ala Linker Target Target Payload_Released->Target 6. Target Engagement

Enzymatic Cleavage and Self-Immolation

Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine (B10760859) residue of the Val-Ala linker and a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).

Self_Immolation_Mechanism Cathepsin_B Cathepsin B ADC_Linker ADC_Linker Cleaved_Intermediate Cleaved_Intermediate ADC_Linker->Cleaved_Intermediate 1. Enzymatic Cleavage Unstable_Intermediate Unstable_Intermediate Cleaved_Intermediate->Unstable_Intermediate 2. Spontaneous 1,6-Elimination Released_Payload Released_Payload Unstable_Intermediate->Released_Payload 3. Payload Release Byproducts Byproducts Unstable_Intermediate->Byproducts

This enzymatic cleavage triggers a cascade of events:

  • Peptide Bond Hydrolysis: Cathepsin B hydrolyzes the peptide bond C-terminal to the alanine residue.

  • Spontaneous 1,6-Elimination: The cleavage unmasks an aniline (B41778) nitrogen, which initiates a spontaneous 1,6-elimination reaction through the PABC spacer.[8]

  • Payload Release: This rapid electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.[9]

Quantitative Data and Comparative Analysis

While the Val-Ala linker is a well-established substrate for Cathepsin B, specific kinetic parameters such as Km and kcat are not widely reported in the literature. However, comparative studies with the Val-Cit linker provide valuable insights into its properties.

ParameterVal-Ala LinkerVal-Cit LinkerReferences
Relative Cleavage Rate by Cathepsin B ~50% of Val-Cit rate100%[5]
Hydrophobicity LowerHigher[6][7]
Aggregation at High DAR Less prone to aggregation (e.g., <10% for DAR up to 7.4)More prone to aggregation[6][7]
Human Plasma Stability StableStable[10][11]
Mouse Plasma Stability Susceptible to cleavage by carboxylesterase 1c (Ces1c)Susceptible to cleavage by carboxylesterase 1c (Ces1c)[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the cleavage and properties of Val-Ala linker-containing ADCs.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B.

Objective: To determine the rate of drug release from a Val-Ala linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Ala linker (e.g., 1 mg/mL stock solution in PBS)

  • Recombinant Human Cathepsin B (active)

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • Quenching Solution (e.g., Acetonitrile with 1% formic acid)

  • HPLC system with a suitable column for separating the ADC, free payload, and other components.

Procedure:

  • Cathepsin B Activation: If using a pro-form of the enzyme, activate it according to the manufacturer's instructions. Typically, this involves incubation in an activation buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration in the micromolar range (e.g., 10-50 µM).

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar to low micromolar range (e.g., 1-5 µM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a sufficient volume of quenching solution to the aliquot to precipitate the enzyme and stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant containing the released payload to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate and quantify the amount of released payload. Monitor the absorbance at a wavelength appropriate for the payload.

  • Data Analysis: Create a standard curve for the free payload to quantify its concentration in the samples at each time point. Plot the concentration of released payload versus time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay (FRET-Based)

This high-throughput method is suitable for screening and characterizing the kinetics of linker cleavage using a fluorogenic substrate.

Objective: To measure the kinetic parameters of Cathepsin B cleavage of a Val-Ala containing FRET-based substrate.

Materials:

  • Custom-synthesized FRET substrate containing the Val-Ala sequence flanked by a fluorophore and a quencher.

  • Recombinant Human Cathepsin B (active)

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate Cathepsin B as described in the HPLC-based assay protocol.

  • Substrate Preparation: Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

  • Reaction Setup: In the wells of the 96-well microplate, add a fixed amount of activated Cathepsin B.

  • Initiate Reaction: Initiate the reaction by adding the different concentrations of the FRET substrate to the wells containing the enzyme. Include a substrate blank (assay buffer + substrate, no enzyme) and an enzyme blank (assay buffer + enzyme, no substrate).

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time in kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration. The catalytic efficiency (kcat/Km) can then be determined.

Quantification of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

This protocol is used to assess the level of aggregation in an ADC preparation.[12][13][14]

Objective: To quantify the percentage of high molecular weight species (aggregates) in a solution of a Val-Ala linker-containing ADC.

Materials:

  • ADC sample

  • Unconjugated monoclonal antibody (as a control)

  • HPLC or UHPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for protein separation (e.g., TSKgel G3000SWxl or equivalent)

  • Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), filtered and degassed.

Procedure:

  • Sample Preparation: Dilute the ADC sample and the unconjugated antibody to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a defined volume of the prepared ADC sample.

  • Chromatographic Run: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent higher molecular weight aggregates.

  • Data Analysis: Integrate the peak areas for the monomer and all aggregate peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100

  • Comparison: Compare the aggregation level of the ADC to that of the unconjugated antibody to assess the impact of the drug-linker conjugation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Cleavage Assay cluster_analysis Analysis ADC_Sample ADC (Val-Ala Linker) Incubation Incubate ADC with activated Cathepsin B at 37°C ADC_Sample->Incubation Enzyme_Prep Cathepsin B Activation Enzyme_Prep->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction Time_Points->Quenching HPLC HPLC Analysis Quenching->HPLC Quantification Quantify Released Payload HPLC->Quantification Data_Analysis Determine Cleavage Rate Quantification->Data_Analysis

Conclusion

The Val-Ala dipeptide linker is a valuable tool in the design of Cathepsin B-cleavable antibody-drug conjugates. Its primary advantage lies in its lower hydrophobicity compared to the Val-Cit linker, which can lead to improved biophysical properties of the resulting ADC, particularly a reduced propensity for aggregation at high drug loading. While its cleavage by Cathepsin B is generally slower than that of Val-Cit, it is still efficient enough for effective payload release within the lysosomal compartment. The experimental protocols outlined in this guide provide a framework for the detailed characterization of Val-Ala linker-containing ADCs, enabling researchers to assess their stability, cleavage kinetics, and suitability for therapeutic applications. Further research to elucidate the precise kinetic parameters of Val-Ala cleavage by Cathepsin B will further refine our understanding and application of this important linker technology.

References

An In-Depth Technical Guide to the DBCO-PEG4-Val-Ala-PAB Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for the development of highly targeted and potent antibody-drug conjugates (ADCs). This linker combines the principles of bioorthogonal chemistry, enzyme-specific cleavage, and self-immolation to ensure stable drug conjugation in circulation and efficient payload release within the target cancer cell. This technical guide provides a comprehensive overview of the linker's core components, mechanism of action, relevant quantitative data, detailed experimental protocols for its application, and methods for the characterization of the resulting ADCs.

Introduction to Cleavable ADC Linkers

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] The linker connecting the antibody and the payload is a critical determinant of an ADC's success, influencing its stability, pharmacokinetics, and therapeutic window.[2] Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell, releasing the cytotoxic payload in a controlled manner.[3] The this compound system is an exemplar of modern cleavable linker technology, engineered to exploit the unique physiological conditions of cancer cells.

Core Components and Mechanism of Action

The this compound linker is a modular construct with each component serving a distinct and vital function in the overall performance of the ADC.

  • Dibenzocyclooctyne (DBCO): The DBCO group is a key component for bioorthogonal conjugation. It reacts with azide-modified molecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4] This "click chemistry" approach allows for the efficient and specific attachment of the linker-payload to an azide-modified antibody under mild, physiological conditions, without the need for a cytotoxic copper catalyst.[4]

  • Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the hydrophilicity and solubility of the ADC.[5] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. The PEG4 spacer mitigates this issue, improving the pharmacokinetic profile and stability of the ADC in circulation.[5]

  • Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence serves as the enzyme-cleavable trigger. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[][] The Val-Ala linker generally exhibits good stability in human plasma but can be cleaved within the lysosomal compartment following internalization of the ADC.[4][]

  • p-Aminobenzyl Carbamate (PAB): The PAB moiety is a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction.[8] This electronic cascade results in the release of the unmodified cytotoxic payload and the generation of benign byproducts, ensuring the drug is delivered in its most active form.[8]

The overall mechanism of action for an ADC utilizing the this compound linker is a multi-step process:

  • Circulation: The ADC circulates systemically, with the linker remaining stable, preventing premature release of the cytotoxic payload.

  • Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[9][10]

  • Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Ala dipeptide bond.[]

  • Self-Immolation: The cleavage of the Val-Ala linker triggers the self-immolation of the PAB spacer.[8]

  • Payload Release: The self-immolation of the PAB spacer releases the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

ADC_Mechanism_of_Action Mechanism of Action of a this compound ADC cluster_circulation Systemic Circulation cluster_cell_surface Cancer Cell Surface cluster_intracellular Intracellular Compartments ADC_circ ADC in Circulation (Linker Stable) Antigen Tumor Antigen ADC_circ->Antigen 1. Targeting & Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Self-Immolation CellDeath Apoptosis Payload->CellDeath 5. Cytotoxicity

Mechanism of Action of a this compound ADC

Quantitative Data

Precise quantitative data for the complete this compound linker is not extensively available in peer-reviewed literature. However, data from studies on highly similar linkers provide valuable insights into its expected performance.

ParameterLinker SystemMatrix/ConditionsResultReference
Plasma Stability Val-Ala Linker ConjugatesMouse PlasmaCan be unstable due to carboxylesterase 1C (Ces1c)[4][5]
Val-Ala Linker ConjugatesHuman PlasmaSignificantly more stable than in mouse plasma[4]
Sulfatase-cleavable linker (for comparison)Mouse PlasmaHigh stability (> 7 days)[5]
Enzymatic Cleavage Val-Ala DipeptideCathepsin BEfficiently cleaved[][11]
Val-Cit Dipeptide (for comparison)Cathepsin BEfficiently cleaved, often used as a benchmark[12]
In Vitro Cytotoxicity Val-Ala-PABC-MMAE ADCHER2+ cellsIC50 in the picomolar to low nanomolar range[5]
In Vivo Efficacy ADC with Val-Ala linkerXenograft mouse modelSignificant antitumor activity[5][13]
ADC with Val-Cit linker (for comparison)Xenograft mouse modelPotent antitumor activity[13]

Experimental Protocols

Synthesis of Azide-Modified Antibody

This protocol describes the introduction of azide (B81097) groups onto an antibody for subsequent conjugation with the DBCO-linker.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

    • Azide-PEG-NHS ester.

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Dialysis cassettes (10 kDa MWCO).

    • PBS buffer, pH 7.4.

  • Procedure:

    • Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

    • Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Remove the unreacted Azide-PEG-NHS ester by dialysis against PBS at 4°C overnight with at least three buffer changes.

    • Determine the concentration of the azide-modified antibody using a BCA protein assay.

Conjugation of this compound-Payload to Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction to conjugate the linker-payload to the antibody.

  • Materials:

    • Azide-modified antibody.

    • This compound-Payload.

    • Anhydrous DMSO.

    • PBS buffer, pH 7.4.

    • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Procedure:

    • Dissolve the this compound-Payload in anhydrous DMSO to prepare a stock solution.

    • Add a 3- to 5-fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution.

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.

    • Purify the resulting ADC from unreacted linker-payload using a pre-equilibrated SEC column with PBS as the mobile phase.

    • Collect the fractions containing the purified ADC.

    • Determine the final concentration of the ADC and store it at 4°C.

ADC_Conjugation_Workflow General Workflow for ADC Synthesis mAb Monoclonal Antibody Azide_mAb Azide-Modified Antibody mAb->Azide_mAb 1. Azide Modification Azide_NHS Azide-PEG-NHS Ester Azide_NHS->Azide_mAb ADC Antibody-Drug Conjugate Azide_mAb->ADC 2. Click Chemistry DBCO_Linker_Payload DBCO-Linker-Payload DBCO_Linker_Payload->ADC Purification Purification (SEC) ADC->Purification 3. Purification Characterization Characterization Purification->Characterization 4. Analysis

General Workflow for ADC Synthesis

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the potency of the ADC in killing target cancer cells.

  • Materials:

    • Target antigen-positive cancer cell line.

    • Antigen-negative control cell line.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • ADC and unconjugated payload.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and incubate overnight.

    • Prepare serial dilutions of the ADC and the free payload in cell culture medium.

    • Treat the cells with the serially diluted compounds and incubate for 72-96 hours.

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the drug-linker. It provides information on the average DAR and the distribution of different drug-loaded species.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, including the precise mass of the intact ADC and its subunits, allowing for accurate determination of the average DAR and drug distribution.[2][3]

  • UV/Vis Spectroscopy: This method provides a rapid estimation of the average DAR by measuring the absorbance of the antibody and the payload at their respective maximal absorbance wavelengths.[16]

MethodPrincipleInformation Provided
HIC Separation based on hydrophobicityAverage DAR, drug distribution
LC-MS Separation by chromatography and mass determinationPrecise mass, average DAR, drug distribution, conjugation sites
UV/Vis Spectroscopy Absorbance measurementAverage DAR
Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity of an ADC and quantifying the presence of aggregates, which can impact efficacy and immunogenicity.[17][18]

In Vitro and In Vivo Stability
  • Plasma Stability Assays: The stability of the ADC is evaluated by incubating it in plasma from different species (e.g., mouse, human) and analyzing the amount of intact ADC and released payload over time using methods like LC-MS.[4][8]

  • Pharmacokinetic Studies: In vivo studies in animal models are conducted to determine the clearance, half-life, and biodistribution of the ADC.[19]

Payload-Induced Signaling Pathways

The cytotoxic payload released from the ADC induces cell death through specific signaling pathways. The choice of payload dictates the mechanism of action.

  • Monomethyl Auristatin E (MMAE): MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization.[20] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[21]

  • Pyrrolobenzodiazepine (PBD) Dimers: PBD dimers are DNA cross-linking agents that bind to the minor groove of DNA, forming covalent adducts.[22][23] This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[24]

MMAE_Signaling_Pathway Simplified Signaling Pathway of MMAE MMAE MMAE Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Simplified Signaling Pathway of MMAE

Conclusion

The this compound linker represents a highly engineered and versatile platform for the development of next-generation ADCs. Its modular design allows for a bioorthogonal conjugation strategy, enhanced solubility, and a dual-step payload release mechanism that is dependent on the enzymatic activity within the target cell. While further studies are needed to fully quantify the in vivo performance of ADCs utilizing this specific linker, the wealth of data on its individual components and closely related systems strongly supports its potential for creating stable, potent, and highly specific anti-cancer therapeutics. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of antibody-drug conjugates.

References

An In-depth Technical Guide to the Synthesis of DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of DBCO-PEG4-Val-Ala-PAB, a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs). This linker combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer. This unique combination allows for the precise conjugation of payloads to antibodies and their subsequent controlled release within the target cell.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be effectively achieved through a convergent solution-phase strategy. This approach involves the separate synthesis of two key fragments: the protected dipeptide-PAB moiety and the DBCO-PEG4 acid derivative. These fragments are then coupled in the final steps, followed by deprotection to yield the target molecule.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Val-Ala-PAB Moiety cluster_part2 Part 2: Final Coupling Boc-Val Boc-Val-OH Boc-Val-Ala-OMe Boc-Val-Ala-OMe Boc-Val->Boc-Val-Ala-OMe Peptide Coupling H-Ala-OMe H-Ala-OMe H-Ala-OMe->Boc-Val-Ala-OMe Boc-Val-Ala-OH Boc-Val-Ala-OH Boc-Val-Ala-OMe->Boc-Val-Ala-OH Saponification Boc-Val-Ala-PAB-OH Boc-Val-Ala-PAB-OH Boc-Val-Ala-OH->Boc-Val-Ala-PAB-OH Amide Coupling PAB-OH p-Aminobenzyl alcohol PAB-OH->Boc-Val-Ala-PAB-OH H-Val-Ala-PAB-OH H-Val-Ala-PAB-OH Boc-Val-Ala-PAB-OH->H-Val-Ala-PAB-OH Boc Deprotection Final_Product This compound H-Val-Ala-PAB-OH->Final_Product DBCO-PEG4-Acid DBCO-PEG4-Acid Activated_DBCO Activated DBCO-PEG4 DBCO-PEG4-Acid->Activated_DBCO Activation (e.g., NHS ester) Activated_DBCO->Final_Product Amide Coupling

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Part 1: Synthesis of the H-Val-Ala-PAB-OH Moiety

This part focuses on the construction of the core dipeptide-linker fragment. A Boc-protection strategy is employed for the amino acids.

2.1. Synthesis of Boc-Val-Ala-OMe

  • Dissolution: Dissolve Boc-Val-OH (1.0 eq) and H-Ala-OMe.HCl (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

2.2. Synthesis of Boc-Val-Ala-OH

  • Dissolution: Dissolve Boc-Val-Ala-OMe (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Saponification: Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate (B1210297).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.

2.3. Synthesis of Boc-Val-Ala-PAB-OH

  • Dissolution: Dissolve Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel column chromatography.

2.4. Synthesis of H-Val-Ala-PAB-OH (Amine Deprotection)

  • Dissolution: Dissolve Boc-Val-Ala-PAB-OH (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Deprotection: Stir the reaction mixture at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product. Collect the solid by filtration and dry under vacuum.

Part 2: Coupling of DBCO-PEG4-Acid and Final Product Formation

This part describes the conjugation of the DBCO-PEG4 moiety to the deprotected dipeptide-linker.

2.5. Activation of DBCO-PEG4-Acid

  • Dissolution: Dissolve DBCO-PEG4-Acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to generate the activated ester in situ.

2.6. Synthesis of this compound

  • Coupling Reaction: To the solution of activated DBCO-PEG4-Acid, add a solution of H-Val-Ala-PAB-OH.HCl (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the intermediates and the final product. Actual results may vary depending on reaction scale and specific conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data
Boc-Val-Ala-OMeC14H26N2O5302.3785-951H NMR, 13C NMR, MS
Boc-Val-Ala-OHC13H24N2O5288.3490-981H NMR, 13C NMR, MS
Boc-Val-Ala-PAB-OHC20H31N3O6409.4870-851H NMR, 13C NMR, MS
H-Val-Ala-PAB-OH.HClC15H24ClN3O4345.8295-1001H NMR, MS
DBCO-PEG4-Acid

DBCO-PEG4-Val-Ala-PAB: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DBCO-PEG4-Val-Ala-PAB linker is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its modular design, incorporating a bioorthogonal DBCO handle, a hydrophilic PEG spacer, and an enzymatically cleavable dipeptide linker, allows for the precise construction of ADCs with tailored properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering essential data and protocols to researchers in the field.

Core Properties of this compound

This compound is a heterobifunctional linker designed for advanced bioconjugation. The dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry, enabling covalent attachment to azide-modified molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. The valine-alanine (Val-Ala) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring targeted payload release within the cell. The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, releasing the unmodified payload upon cleavage of the Val-Ala linker.

Solubility Profile

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Note: For aqueous applications, it is recommended to first dissolve the linker in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute it into the aqueous buffer of choice.

Stability Profile

The stability of the this compound linker is multifaceted, with the stability of each component being crucial for the overall performance of the ADC.

ComponentStability Considerations
DBCO Group The DBCO group is generally stable under physiological conditions, allowing for efficient click chemistry reactions. However, its stability can be compromised in the presence of strong reducing agents or certain thiols.
PEG Spacer The PEG spacer is highly stable and contributes to the overall stability and solubility of the conjugate.
Val-Ala Linker The Val-Ala dipeptide is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by lysosomal proteases, most notably Cathepsin B.[2][3] The cleavage rate of the Val-Ala linker is approximately half that of the more commonly used Val-Cit linker.[4]
PAB Spacer The PAB self-immolative spacer is stable until the Val-Ala linker is cleaved, at which point it rapidly decomposes to release the payload.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Shaker or vortexer

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • In a series of microcentrifuge tubes, add increasing amounts of the DMSO stock solution to a fixed volume of PBS (e.g., 1 mL).

  • Vortex the tubes vigorously for 1-2 minutes.

  • Incubate the tubes at room temperature for 1-2 hours with shaking to allow for equilibration.

  • Visually inspect the tubes for any precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze it by HPLC to determine the concentration of the dissolved linker.

  • The highest concentration at which no precipitate is observed is considered the aqueous solubility.

Protocol for In Vitro Cathepsin B Cleavage Assay

This protocol describes how to assess the enzymatic cleavage of the Val-Ala linker by Cathepsin B.[5]

Materials:

  • This compound conjugated to a fluorescent reporter or payload

  • Recombinant human Cathepsin B

  • Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • 96-well plate or microcentrifuge tubes

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the this compound conjugate in an appropriate solvent.

  • Dilute the conjugate stock solution in the Assay Buffer to the desired final concentration (e.g., 10 µM).

  • Activate the Cathepsin B by pre-incubating it in the Assay Buffer at 37°C for 15 minutes.

  • Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate solution. The final enzyme concentration should be in the nanomolar range (e.g., 50 nM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload or reporter molecule over time.

Protocol for In Vitro Plasma Stability Assay

This protocol provides a framework for evaluating the stability of the this compound linker in human plasma.

Materials:

  • This compound conjugated to a payload

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Microcentrifuge tubes

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Spike the ADC stock solution into human plasma to a final concentration of, for example, 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, and 72 hours), take an aliquot of the plasma sample.

  • Precipitate the plasma proteins by adding three volumes of cold acetonitrile.

  • Vortex and incubate on ice for 30 minutes.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload.

Visualizations

G cluster_DBCO DBCO Moiety cluster_PEG PEG Spacer cluster_Peptide Dipeptide Linker cluster_PAB Self-Immolative Spacer DBCO Dibenzocyclooctyne (DBCO) PEG4 PEG4 Spacer DBCO->PEG4 Amide Bond ValAla Valine-Alanine (Val-Ala) PEG4->ValAla Amide Bond PAB p-Aminobenzyl Carbamate (PAB) ValAla->PAB Amide Bond

Caption: Structure of the this compound Linker.

G ADC Antibody-Drug Conjugate (with this compound linker) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cleavage of Val-Ala Linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation PayloadRelease Release of Active Payload SelfImmolation->PayloadRelease

Caption: Signaling Pathway of Payload Release.

G start Start prep_conjugate Prepare ADC Solution start->prep_conjugate prep_plasma Prepare Human Plasma start->prep_plasma incubation Incubate ADC in Plasma at 37°C prep_conjugate->incubation prep_plasma->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Precipitate Proteins with Acetonitrile sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation analysis Analyze Supernatant by LC-MS centrifugation->analysis end End analysis->end

Caption: Experimental Workflow for Plasma Stability Assay.

References

An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-PEG4-Val-Ala-PAB linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to this compound in ADC Technology

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The this compound linker represents a sophisticated and highly engineered system designed to connect a potent cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and facilitating targeted drug release within the tumor microenvironment.

The linker's multi-component structure is key to its function:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," a bioorthogonal reaction that allows for the highly specific and efficient conjugation of the linker to an azide-modified antibody under mild, aqueous conditions.[1]

  • Polyethylene (B3416737) Glycol (PEG4): A short, discrete four-unit polyethylene glycol spacer that enhances the hydrophilicity of the ADC. This increased solubility helps to prevent aggregation, which can be a challenge with hydrophobic payloads, and can improve the pharmacokinetic properties of the conjugate.[2][3]

  • Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5] This enzymatic cleavage is the primary mechanism for payload release at the target site.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active cytotoxic payload.[6][]

Mechanism of Action in Targeted Cancer Therapy

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that leverages both the specificity of the antibody and the controlled release of the cytotoxic payload.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of proteases within the lysosome are critical for the next step.

  • Enzymatic Cleavage: Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Ala dipeptide bond within the linker.[][5]

  • Self-Immolation and Payload Release: The cleavage of the Val-Ala dipeptide unmasks the amino group of the PAB spacer, triggering a rapid, spontaneous 1,6-elimination reaction. This cascade results in the release of the potent, unmodified cytotoxic payload into the cytoplasm of the cancer cell.[6][]

  • Induction of Cell Death: The released payload, often a potent microtubule inhibitor like Monomethyl Auristatin E (MMAE), can then exert its cytotoxic effect, leading to cell cycle arrest and apoptosis.[8]

  • Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage in treating heterogeneous tumors.[6][9]

Quantitative Data

The following tables summarize key quantitative data related to the performance of ADCs featuring Val-Ala linkers and the influence of components like PEG spacers and the drug-to-antibody ratio (DAR).

LinkerCell LineIC50 (nM)Reference
Val-Ala-PAB-MMAEHER2+ NCI-N8792[10]
Val-Cit-PAB-MMAEHER2+ NCI-N8714.3[10]
ZHER2-SMCC-MMAE (no PEG)NCI-N874.94[11]
ZHER2-PEG4K-MMAENCI-N8731.9[11]
ZHER2-PEG10K-MMAENCI-N87111.3[11]
"Short" branched linker DAR 6BT-4740.35[1]
"Long" branched linker DAR 6 (with PEG4)BT-4740.074[1]
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers.
ADCAnimal ModelDosageTumor Growth InhibitionReference
F16-Val-Ala-MMAEA431 Xenograft3 mg/kgSuperior to Val-Cit, Val-Lys, and Val-Arg linkers[12]
Trastuzumab-based multi-linker ADC (DAR 8, DM1)Breast cancer model (low HER2)Not specifiedSuperior to T-DM1 and T-DXd, with complete tumor regressions[13]
Table 2: In Vivo Efficacy of ADCs with Val-Ala Linkers.
Linker PEG LengthClearance RateHalf-lifeIn Vivo EfficacyReference
PEG2-PEG4FasterShorterReduced[14]
PEG8-PEG12SlowerLongerImproved[14]
PEG24Significantly ProlongedLongestPotentially highest[14]
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy.
Drug-to-Antibody Ratio (DAR)Clearance RateEfficacyTolerabilityReference
Low (~2)Comparable to higher DARs up to ~6Potency increases with DARGenerally well-tolerated[15]
Moderate (3-4)Comparable to lower DARsOptimal therapeutic indexGenerally well-tolerated[15]
High (~9-10)Rapid clearanceDecreased efficacyReduced tolerability[15]
Table 4: Effect of Drug-to-Antibody Ratio (DAR) on ADC Properties.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs utilizing the this compound linker.

Synthesis of this compound-Payload

A detailed protocol for the synthesis of the complete drug-linker construct is a multi-step process often proprietary to the manufacturer. However, a general approach involves:

  • Dipeptide Formation: Coupling of Boc-protected Valine and Alanine followed by deprotection.

  • PAB Spacer Attachment: Conjugation of the Val-Ala dipeptide to the p-aminobenzyl alcohol.

  • Payload Conjugation: Attachment of the cytotoxic payload (e.g., MMAE) to the PAB spacer.

  • PEG4 and DBCO Moiety Introduction: Sequential addition of the PEG4 spacer and the DBCO group to the N-terminus of the Val-Ala dipeptide. Each step typically requires purification by chromatography.

Antibody Modification and ADC Conjugation (Copper-Free Click Chemistry)

Objective: To conjugate the this compound-payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in an amine-free buffer (e.g., PBS).

  • This compound-payload dissolved in an organic solvent like DMSO.

  • Desalting columns or size-exclusion chromatography system.

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: Add a 1.5 to 5-fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10-20% to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted linker-payload and any byproducts by purifying the ADC using a desalting column or size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-144 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Tumor cells for implantation.

  • ADC, vehicle control, and other control articles.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC, vehicle control, and other controls intravenously.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a specified size or until a predetermined time point. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to ADCs utilizing the this compound linker with an MMAE payload.

G cluster_0 ADC Mechanism of Action ADC in Circulation ADC in Circulation Binding to Tumor Antigen Binding to Tumor Antigen ADC in Circulation->Binding to Tumor Antigen Internalization (Endocytosis) Internalization (Endocytosis) Binding to Tumor Antigen->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Cathepsin B Cleavage Cathepsin B Cleavage Lysosomal Trafficking->Cathepsin B Cleavage PAB Self-Immolation PAB Self-Immolation Cathepsin B Cleavage->PAB Self-Immolation Payload Release (MMAE) Payload Release (MMAE) PAB Self-Immolation->Payload Release (MMAE) Microtubule Disruption Microtubule Disruption Payload Release (MMAE)->Microtubule Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: ADC mechanism of action from circulation to apoptosis induction.

G cluster_1 MMAE-Induced Apoptosis Pathway Free MMAE Free MMAE Tubulin Binding Tubulin Binding Free MMAE->Tubulin Binding Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin Binding->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Mitotic Catastrophe Mitotic Catastrophe G2/M Arrest->Mitotic Catastrophe Caspase Cascade Activation Caspase Cascade Activation Mitotic Catastrophe->Caspase Cascade Activation PARP Cleavage PARP Cleavage Caspase Cascade Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Intracellular signaling pathway of MMAE leading to apoptosis.

G cluster_2 ADC In Vitro Cytotoxicity Assay Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) Overnight Incubation Overnight Incubation Cell Seeding (96-well plate)->Overnight Incubation ADC Treatment (Serial Dilutions) ADC Treatment (Serial Dilutions) Overnight Incubation->ADC Treatment (Serial Dilutions) Incubation (48-144h) Incubation (48-144h) ADC Treatment (Serial Dilutions)->Incubation (48-144h) MTT Reagent Addition MTT Reagent Addition Incubation (48-144h)->MTT Reagent Addition Incubation (2-4h) Incubation (2-4h) MTT Reagent Addition->Incubation (2-4h) Formazan Solubilization Formazan Solubilization Incubation (2-4h)->Formazan Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization->Absorbance Reading (570nm) IC50 Calculation IC50 Calculation Absorbance Reading (570nm)->IC50 Calculation

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.

G cluster_3 In Vivo Xenograft Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Groups Randomization into Groups Tumor Growth to Palpable Size->Randomization into Groups ADC Administration (e.g., IV) ADC Administration (e.g., IV) Randomization into Groups->ADC Administration (e.g., IV) Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring ADC Administration (e.g., IV)->Tumor Volume & Body Weight Monitoring Study Endpoint Reached Study Endpoint Reached Tumor Volume & Body Weight Monitoring->Study Endpoint Reached Data Analysis Data Analysis Study Endpoint Reached->Data Analysis

Caption: Workflow for an in vivo ADC efficacy study in a xenograft model.

Conclusion

The this compound linker is a highly versatile and effective tool in the development of targeted cancer therapies. Its modular design allows for a combination of desirable properties, including high conjugation efficiency, improved solubility, and specific, controlled payload release in the tumor microenvironment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel and more effective antibody-drug conjugates for the treatment of cancer. The continued refinement of linker technology, as exemplified by the this compound system, will undoubtedly play a crucial role in the future of precision oncology.

References

An In-depth Technical Guide to Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly evolving class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity associated with traditional chemotherapy. The linker, a critical component of the ADC, connects the antibody to the cytotoxic payload and plays a pivotal role in the overall performance, safety, and efficacy of the conjugate. An ideal linker must be stable in systemic circulation to prevent premature drug release and efficiently release the payload at the tumor site. This guide provides a comprehensive overview of the core principles of ADC linker technology, including their classification, mechanisms of action, and the experimental protocols used for their evaluation.

The Crucial Role of the Linker

The linker in an ADC is not merely a passive connector; it is a key determinant of the conjugate's pharmacokinetic properties, therapeutic index, and overall success.[1] A well-designed linker ensures that the ADC remains intact during circulation, thereby preventing off-target toxicities that can arise from the premature release of the highly potent payload.[2] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the cytotoxic agent to induce cell death.[3] The chemical properties of the linker, such as its stability, cleavability, and hydrophilicity, are critical design parameters that must be carefully optimized to achieve the desired therapeutic window.[4][5]

Classification of ADC Linkers

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers. The choice between a cleavable and non-cleavable linker depends on various factors, including the nature of the target antigen, the payload's mechanism of action, and the desired therapeutic outcome.[6]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within the tumor cell.[7] This controlled release mechanism can be triggered by changes in pH, the presence of specific enzymes, or a reducing environment.[8] More than 80% of clinically approved ADCs utilize cleavable linkers.[7]

Types of Cleavable Linkers:

  • Acid-Cleavable Linkers (Hydrazones): These linkers incorporate an acid-labile group, such as a hydrazone, that is stable at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[9] While historically used, hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[10] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), initially utilized a hydrazone linker but was temporarily withdrawn from the market due to safety concerns, in part related to linker instability.[2][11]

  • Protease-Cleavable Linkers (Peptides): These are currently the most successful class of cleavable linkers and contain a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[12] The dipeptide valine-citrulline (Val-Cit) is a widely used and highly successful protease-cleavable linker due to its high stability in plasma and efficient cleavage by cathepsin B.[8][10] Other dipeptide linkers, such as valine-alanine (Val-Ala), have also been developed and show improved stability in mouse plasma compared to Val-Cit.[10]

  • Glutathione-Sensitive Linkers (Disulfides): These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[10]

  • β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment. ADCs with β-glucuronide linkers have demonstrated high stability and efficacy.[10]

  • Sulfatase-Cleavable Linkers: A newer class of linkers that are cleaved by sulfatases, enzymes that are overexpressed in certain tumors. These linkers have shown high plasma stability.[10]

Non-Cleavable Linkers

Non-cleavable linkers are composed of stable chemical bonds that are resistant to enzymatic and chemical degradation. The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[13] This process liberates the payload, which remains covalently attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine (B10760008) or cysteine).[14]

The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Non-cleavable linkers generally exhibit greater stability in circulation compared to cleavable linkers, which can lead to a wider therapeutic window and reduced off-target toxicity.[15] However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit the "bystander effect."[16] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC that utilizes a non-cleavable SMCC linker.[13]

The Bystander Effect

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[10] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cancer cell and kills adjacent, antigen-negative tumor cells.[13] This is particularly beneficial in the treatment of heterogeneous tumors where not all cells express the target antigen.[16] The chemical properties of the released payload, such as its hydrophobicity and charge, are critical determinants of its ability to cross cell membranes and induce a bystander effect.[17] Non-cleavable linkers, which release a charged payload-linker-amino acid complex, generally exhibit a minimal to non-existent bystander effect.[16]

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the performance of different linker technologies.

Table 1: Plasma Stability of Different Linker Types

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 days[10]Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[10]
Valine-Alanine (Val-Ala)Stable[10]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[10]
pH-Sensitive Hydrazone~2 days[10]Demonstrates pH-dependent hydrolysis but can show instability in circulation.[10]
Glutathione-Sensitive DisulfideVariable[10]Stability can be modulated by steric hindrance around the disulfide bond.[10]
Enzyme-Sensitive (Other) β-GlucuronideHighly Stable[10]Shows greater stability and efficacy in vivo compared to some peptide linkers.[10]
Sulfatase-CleavableHigh (> 7 days in mouse plasma)[10]Demonstrates high plasma stability.[10]
Non-Cleavable SMCCHighGenerally exhibits higher plasma stability compared to many cleavable linkers.[15]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADCTarget AntigenLinker TypePayloadIC50 (pM)Key Findings
Trastuzumab-Val-Cit-MMAEHER2Protease-Sensitive (Val-Cit)MMAE30[10]Demonstrates potent in vitro cytotoxicity.
Trastuzumab-Hydrazone-DoxorubicinHER2pH-Sensitive (Hydrazone)Doxorubicin2,500[10]Generally less potent than ADCs with more stable linkers and more potent payloads.
Trastuzumab-SMCC-DM1 (Kadcyla®)HER2Non-Cleavable (SMCC)DM160-120Effective in vitro potency with a stable linker.
ADC with Sulfatase-cleavable linkerHER2Sulfatase-CleavableMMAE61[10]Shows high cytotoxicity, comparable to a Val-Ala ADC.[10]

Note: Lower IC50 values indicate higher potency. Data are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of ADC linkers.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.

Method 1: UV/Vis Spectroscopy

  • Principle: This method relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the payload.

  • Methodology:

    • Measure the absorbance of the ADC solution at two wavelengths: typically 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

    • Determine the extinction coefficients of the unconjugated antibody and the free payload at these two wavelengths.

    • Calculate the concentrations of the antibody and the payload in the ADC sample using a set of simultaneous equations derived from the Beer-Lambert law.

    • The DAR is then calculated as the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

  • Methodology:

    • Equilibrate an HIC column with a high-salt mobile phase.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC species using a decreasing salt gradient. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.

    • The average DAR is calculated from the peak areas of the different ADC species, weighted by their respective drug loads.

Protocol 2: In Vitro Plasma Stability Assay
  • Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.

  • Methodology:

    • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) and in a control buffer (e.g., PBS).

    • Incubation: Incubate the samples at 37°C with gentle agitation for a defined period (e.g., up to 7 days).

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Sample Processing and Analysis:

      • To measure intact ADC: Use techniques like HIC-HPLC or LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage.

      • To measure released payload: Extract the free payload from the plasma samples and quantify its concentration using LC-MS/MS.

    • Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time to determine the half-life (t1/2) of the ADC in plasma.

Protocol 3: Co-culture Bystander Effect Assay
  • Objective: To quantitatively assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Methodology:

    • Cell Lines:

      • Antigen-positive (Ag+) cells: A cancer cell line that expresses the target antigen for the ADC.

      • Antigen-negative (Ag-) cells: A cancer cell line that does not express the target antigen. These cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

    • Co-culture Setup: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Also, seed each cell line in monoculture as controls.

    • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include an untreated control.

    • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

    • Analysis:

      • Use high-content imaging or flow cytometry to distinguish and count the viable Ag+ and Ag- (fluorescent) cells in each well.

      • Alternatively, use a cell viability assay (e.g., CellTiter-Glo®) to measure the overall viability in the co-cultures and monocultures.

    • Data Analysis: A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the ADC indicates a bystander effect. The extent of the bystander effect can be quantified by comparing the cell viability across different ratios of Ag+ to Ag- cells.[16][18]

Protocol 4: In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).

    • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize the tumor-bearing mice into different treatment groups (typically 5-10 mice per group) with similar average tumor volumes.

    • Treatment Groups:

      • Vehicle control (e.g., PBS)

      • Unconjugated antibody

      • ADC at various dose levels

      • Positive control (e.g., a standard-of-care chemotherapy agent)

    • Dosing: Administer the treatments intravenously according to a predefined schedule (e.g., once a week for three weeks).

    • Monitoring:

      • Measure tumor volume with calipers two to three times per week.

      • Monitor the body weight of the mice as an indicator of toxicity.

      • Observe the general health and behavior of the animals.

    • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or when the animals show signs of excessive toxicity.

    • Data Analysis:

      • Plot the mean tumor volume over time for each treatment group.

      • Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

      • Perform statistical analysis to determine the significance of the anti-tumor effects.[19][20]

Visualizations

General Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.0) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH ~4.8) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Cleavable Linker Mechanisms

Cleavable_Linker_Mechanisms cluster_acid Acid-Cleavable (Hydrazone) cluster_protease Protease-Cleavable (Peptide) cluster_disulfide Glutathione-Sensitive (Disulfide) ADC_Hydrazone ADC with Hydrazone Linker Low_pH Low pH (Endosome/Lysosome) ADC_Hydrazone->Low_pH Internalization Payload_Acid Released Payload Low_pH->Payload_Acid Hydrolysis ADC_Peptide ADC with Peptide Linker Protease Lysosomal Proteases (e.g., Cathepsin B) ADC_Peptide->Protease Internalization Payload_Protease Released Payload Protease->Payload_Protease Enzymatic Cleavage ADC_Disulfide ADC with Disulfide Linker GSH High Glutathione (Cytoplasm) ADC_Disulfide->GSH Internalization Payload_Disulfide Released Payload GSH->Payload_Disulfide Reduction

Caption: Mechanisms of payload release for different cleavable linkers.

Bystander Effect Workflow

Bystander_Effect_Workflow cluster_ag_pos Antigen-Positive Cell cluster_ag_neg Antigen-Negative Cell ADC_Internalization ADC Internalization Payload_Release Payload Release (Cleavable Linker) ADC_Internalization->Payload_Release Apoptosis_Ag_Pos Apoptosis Payload_Release->Apoptosis_Ag_Pos Apoptosis_Ag_Neg Apoptosis Payload_Release->Apoptosis_Ag_Neg Payload Diffusion (Bystander Effect)

Caption: The bystander effect enables killing of neighboring antigen-negative cells.

Challenges and Future Perspectives

Despite the significant progress in ADC technology, several challenges remain. The development of linkers with improved stability, particularly in mouse models for preclinical studies, is an ongoing area of research.[12] Optimizing the drug-to-antibody ratio (DAR) is another critical aspect, as a high DAR can lead to ADC aggregation and rapid clearance from circulation, while a low DAR may result in insufficient efficacy.[21] Site-specific conjugation technologies are being developed to produce more homogeneous ADCs with a defined DAR, which can lead to improved therapeutic outcomes.[7]

Future innovations in linker technology are focused on developing novel cleavage mechanisms that are more specific to the tumor microenvironment, thereby further reducing off-target toxicities. Additionally, the development of linkers that can carry multiple payloads with different mechanisms of action is a promising strategy to overcome drug resistance. The continued evolution of linker chemistry will undoubtedly play a crucial role in expanding the therapeutic potential of ADCs and bringing new and more effective treatments to cancer patients.[22][23]

References

An In-depth Technical Guide to Copper-Free Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a transformative tool in bioconjugation, enabling the precise and efficient labeling of biomolecules in their native environments. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the two most prominent copper-free click reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. By eliminating the cytotoxic copper catalyst required for the archetypal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), these bioorthogonal reactions have opened new avenues for in vivo imaging, drug delivery, and the development of sophisticated biotherapeutics.[1][2]

Core Principles of Copper-Free Click Chemistry

The foundation of copper-free click chemistry lies in the concept of bioorthogonality – chemical reactions that can occur in living systems without interfering with native biochemical processes.[] This is achieved by utilizing functional groups that are abiotic and mutually reactive under physiological conditions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097). The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst.[4] The product of this reaction is a stable triazole linkage.

Several generations of cyclooctynes have been developed to enhance reaction kinetics and improve solubility and stability. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives.[5][6] While BCN is smaller and less hydrophobic, DBCO derivatives generally exhibit faster reaction rates.[5][6]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO) or other strained alkenes.[7][8] This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC, making it ideal for applications requiring rapid labeling at low concentrations.[8][9] The reaction proceeds through a concerted cycloaddition followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.[7]

Quantitative Data Presentation

The choice of a specific copper-free click chemistry reaction often depends on the required reaction kinetics for a particular application. The following tables summarize the second-order rate constants for various SPAAC and IEDDA reaction pairs.

Table 1: Second-Order Rate Constants for SPAAC Reactions
CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCOBenzyl Azide~0.6 - 1.0[5]
BCNBenzyl Azide~0.06 - 0.1[5]
DIBOBenzyl Azide~0.3 - 0.7[5]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.32–0.85 (PBS, pH 7) / 0.55–1.22 (HEPES, pH 7)[10]
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37 (HEPES & PBS)[10]

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific derivatives of the cyclooctyne and azide used.

Table 2: Second-Order Rate Constants for IEDDA Reactions
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3-(p-aminomethylphenyl)-1,2,4,5-tetrazineTCO26,000 ± 500[11]
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazineTCO820 ± 70[11]
3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO5,300 ± 400[11]
3,6-di(2-pyridyl)-s-tetrazineTCO2000[9]
Monosubstituted TetrazinesTCO>10,000[12]

Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as the reaction conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism SPAAC Reaction Mechanism Cyclooctyne Strained Cyclooctyne TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Azide Azide Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Ring Strain Release

SPAAC Reaction Mechanism

IEDDA_Mechanism IEDDA Reaction Mechanism Tetrazine Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Cycloaddition BicyclicIntermediate Unstable Bicyclic Intermediate Cycloaddition->BicyclicIntermediate RetroDA Retro-Diels-Alder BicyclicIntermediate->RetroDA Dihydropyridazine Stable Dihydropyridazine Product RetroDA->Dihydropyridazine N2 N₂ Gas RetroDA->N2

IEDDA Reaction Mechanism

ADC_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow (SPAAC) Antibody Antibody Activation Antibody Activation (Amine Coupling) Antibody->Activation DBCO_Linker DBCO-NHS Ester DBCO_Linker->Activation DBCO_Antibody DBCO-functionalized Antibody Activation->DBCO_Antibody SPAAC SPAAC Reaction DBCO_Antibody->SPAAC Azide_Payload Azide-modified Payload Azide_Payload->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification Purification (e.g., SEC) ADC->Purification

ADC Synthesis Workflow

Experimental Protocols

Protocol 1: Antibody Labeling with DBCO-NHS Ester for SPAAC

This protocol details the non-specific labeling of an antibody with a DBCO moiety for subsequent conjugation to an azide-containing molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Antibody Activation: a. Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.[5] b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[]

  • Quenching: a. Add the quenching buffer to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer for the antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

Protocol 2: Site-Specific Protein Labeling via IEDDA

This protocol describes the labeling of a protein containing a genetically encoded TCO-bearing unnatural amino acid with a tetrazine-functionalized fluorophore.

Materials:

  • TCO-containing protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-fluorophore conjugate

  • Anhydrous DMSO or DMF

  • Desalting column (optional)

Procedure:

  • Protein Preparation: Prepare the TCO-containing protein solution to a desired concentration (typically in the µM range).

  • Tetrazine-Fluorophore Stock Solution: Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in DMSO or DMF.

  • IEDDA Ligation: a. Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore stock solution to the protein solution.[13] b. The reaction is typically very fast and can be complete in under 30 minutes at room temperature. For dilute solutions, the reaction time can be extended to 1-2 hours.[13]

  • Purification (Optional): If necessary, remove the excess unreacted tetrazine-fluorophore using a desalting column. For many in vitro applications, purification may not be necessary due to the high specificity of the reaction.

  • Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.

Protocol 3: Liposome (B1194612) Surface Functionalization using DBCO-Lipid and SPAAC

This protocol outlines the preparation of DBCO-functionalized liposomes and their subsequent conjugation to an azide-containing molecule.

Materials:

  • Lipid mixture (e.g., DOPC, Cholesterol)

  • DSPE-PEG(2000)-DBCO

  • Azide-modified molecule of interest (e.g., peptide, small molecule)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder and polycarbonate membranes

Procedure:

  • Lipid Film Formation: a. Dissolve the lipid mixture and DSPE-PEG(2000)-DBCO in chloroform (B151607) in a round-bottom flask. The molar percentage of the DBCO-lipid can be varied depending on the desired surface density. b. Remove the solvent using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion: a. Hydrate the lipid film with the hydration buffer by vortexing to form multilamellar vesicles (MLVs). b. Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder to form unilamellar vesicles (liposomes).

  • SPAAC Conjugation: a. To the liposome suspension, add the azide-modified molecule of interest. A molar excess of the azide relative to the DBCO-lipid is recommended. b. Incubate the reaction overnight at 4°C with gentle mixing.[14]

  • Purification: Remove unconjugated azide-modified molecules by size exclusion chromatography or dialysis.

  • Characterization: Characterize the size and zeta potential of the functionalized liposomes using dynamic light scattering (DLS). Confirm conjugation using an appropriate analytical technique (e.g., fluorescence spectroscopy if a fluorescent azide was used).

Conclusion

Copper-free click chemistry, encompassing both SPAAC and IEDDA reactions, provides a powerful and versatile platform for bioconjugation. The biocompatibility, high specificity, and tunable kinetics of these reactions have made them indispensable tools for researchers in a wide range of disciplines. By understanding the core principles and having access to detailed quantitative data and experimental protocols, scientists and drug development professionals can effectively harness the potential of copper-free click chemistry to advance their research and therapeutic development efforts.

References

Basic principles of strain-promoted alkyne-azide cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][][3] Developed by Carolyn Bertozzi in 2004, SPAAC is a type of "click chemistry" that joins an azide (B81097) with a strained cyclooctyne (B158145) to form a stable triazole linkage.[4] Unlike the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC's key advantage is that it proceeds efficiently without the need for a toxic copper catalyst, making it exceptionally well-suited for applications in living cells, in vivo imaging, and the development of targeted therapeutics.[1][4][5][6][7] This guide delves into the fundamental principles of SPAAC, its kinetics, common reagents, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.[1][]

Core Principles and Mechanism

The driving force behind the SPAAC reaction is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][][8] The C-C≡C-C bond angle in a stable linear alkyne is 180°, but the cyclic structure of cyclooctyne forces this angle to bend significantly (to ~163°), resulting in approximately 18 kcal/mol of ring strain.[8] This stored energy lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures.[1][8][9]

The mechanism is a concerted [3+2] Huisgen dipolar cycloaddition.[1] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, covalent triazole linkage.[1] Because both the azide and the strained alkyne functional groups are largely absent in biological systems, they react selectively with each other, earning them the "bioorthogonal" label.[1][]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide (R1-N3) TS Concerted Transition State Azide->TS Alkyne Strained Cyclooctyne (R2) Alkyne->TS Triazole Stable Triazole Linkage TS->Triazole Ring Formation

General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The SPAAC reaction typically follows second-order kinetics. The reaction rate is a critical factor for its practical application, especially in biological systems where reactant concentrations are low and reaction times are limited.[1] Several factors influence this rate:

  • Cyclooctyne Structure: The degree of ring strain is the primary determinant of reactivity.[10] Increased strain, often achieved through strategic modifications like fusing aromatic rings or creating bicyclic systems, leads to faster kinetics.[1][9][10]

  • Electronic Factors: Electron-withdrawing groups near the alkyne can increase the reaction rate with many common azides.[8] This suggests the reaction often proceeds through an interaction where the azide's Highest Occupied Molecular Orbital (HOMO) interacts with the cyclooctyne's Lowest Unoccupied Molecular Orbital (LUMO).[8]

  • Azide Structure: The electronic properties of the azide also play a role. Electron-rich azides tend to react faster with benzoannulated cyclooctynes.[8] Steric hindrance on the azide can slow the reaction.[11]

  • Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a major advantage for biological applications.[1][12]

The reactivity of different cyclooctynes is best compared by their second-order rate constants (k₂), typically measured against a standard reactant like benzyl (B1604629) azide.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes

Cyclooctyne Azide Reactant Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Reference(s)
DBCO (Dibenzocyclooctyne) Benzyl Azide ~0.1 - 2.0 [10][13][14]
DIBO (Dibenzocyclooctynol) Benzyl Azide ~0.3 - 0.7 [10][15]
BCN (Bicyclo[6.1.0]nonyne) Benzyl Azide ~0.06 - 0.1 [10]
m[9+1]CPP Benzyl Azide 9.6 x 10⁻³ (in DMSO) [16]
[9+1]CPP Benzyl Azide 2.2 x 10⁻³ (in DMSO) [16]
[11+1]CPP Benzyl Azide 4.5 x 10⁻⁴ (in DMSO) [16]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives used.[10]

From the data, DBCO derivatives generally show the highest reactivity, making them a top choice for applications requiring speed.[10] While BCN is slower, its smaller size and lower lipophilicity can be advantageous in certain contexts.[10]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling via SPAAC

This protocol outlines a general method for conjugating an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye or biotin).[1]

A. Introduction of Azide Handle into the Protein: An azide must first be incorporated into the target protein. This can be achieved through two primary methods:

  • Metabolic Labeling: Cells are cultured with an azido-sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is metabolized and incorporated into glycoproteins.[17]

  • Site-Directed Mutagenesis: An unnatural amino acid containing an azide group is incorporated into the protein's sequence at a specific site.[18]

B. SPAAC Conjugation:

  • Materials:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of sodium azide (NaN₃) , as it will compete with the target azide.[14]

    • DBCO-functionalized reagent (e.g., DBCO-NHS ester, DBCO-amine).

    • Anhydrous DMSO for dissolving the DBCO reagent.

    • Size exclusion chromatography column (e.g., desalting column) or dialysis equipment for purification.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the DBCO reagent in anhydrous DMSO.[1]

    • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent solution to the solution of the azide-modified protein.[1] The final concentration of DMSO should ideally be kept below 10% to prevent protein denaturation.[1]

    • Incubation: Incubate the reaction mixture with gentle mixing. Reaction times can range from 1-2 hours at room temperature to overnight at 4°C, depending on the reactants' concentrations and reactivity.[1]

    • Purification: After incubation, remove unreacted DBCO reagent and byproducts. This is typically achieved using a desalting column for size exclusion chromatography or through dialysis against a suitable buffer.[1]

    • Characterization: Confirm the successful conjugation. This can be done using SDS-PAGE (visualizing with fluorescence if a dye was used) and/or mass spectrometry to determine the degree of labeling.[1]

Protein_Labeling_Workflow P_azide Azide-Modified Protein Reaction SPAAC Reaction (Incubation) P_azide->Reaction DBCO_reagent DBCO-Functionalized Reagent (e.g., Dye) DBCO_reagent->Reaction Purify Purification (e.g., Desalting Column) Reaction->Purify Final Labeled Protein Conjugate Purify->Final Analyze Characterization (SDS-PAGE, Mass Spec) Final->Analyze

A typical workflow for labeling an azide-modified protein using SPAAC.
Protocol 2: Determining SPAAC Reaction Rates via UV-Vis Spectrophotometry

This method monitors the reaction under pseudo-first-order conditions by following the disappearance of the characteristic UV absorbance of the cyclooctyne.[8][19] DBCO, for instance, has a distinct absorbance peak around 309-310 nm.[14][20]

  • Principle: By using a large excess (e.g., 10-100 fold) of the azide, its concentration remains effectively constant throughout the reaction.[8] The reaction kinetics then appear to be first-order with respect to the cyclooctyne, simplifying the data analysis.

  • Materials:

    • Cyclooctyne of interest (e.g., Sulfo-DBCO-amine).

    • Azide of interest (e.g., benzyl azide).

    • Reaction buffer or solvent (e.g., PBS, DMSO).

    • UV-Vis spectrophotometer with temperature control.

    • Quartz cuvettes.

  • Methodology:

    • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λ_max of the cyclooctyne (e.g., 309 nm for DBCO) at a constant temperature (e.g., 25°C).[14][19]

    • Sample Preparation:

      • Prepare a stock solution of the cyclooctyne and the azide in the chosen solvent.

      • In a cuvette, add the solvent and the azide stock solution to achieve the desired final concentration (e.g., 1 mM). Use this solution to zero the instrument.[12]

      • The final concentration of the cyclooctyne should be low (e.g., 50-100 µM) to ensure a large excess of the azide and to keep the initial absorbance within the linear range of the instrument.[8][14]

    • Data Acquisition: To initiate the reaction, add the cyclooctyne stock solution to the cuvette containing the azide. Mix quickly and immediately begin recording the absorbance at the specified wavelength over time until the absorbance value stabilizes (indicating reaction completion).[14]

    • Data Analysis:

      • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

      • The slope of the resulting linear plot is equal to -k_obs (the observed pseudo-first-order rate constant).[12]

      • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide] , where [Azide] is the concentration of the azide used in the experiment.

Applications in Drug Development and Research

The biocompatibility and efficiency of SPAAC have led to its widespread adoption in biomedicine and materials science.[][5]

  • Targeted Drug Delivery: SPAAC is used to conjugate targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or polymers.[5] This allows for the specific delivery of therapeutic agents to target cells, such as tumor cells, minimizing off-target toxicity.[5]

  • Molecular Imaging: By attaching imaging agents (e.g., fluorescent dyes, PET or SPECT radionuclides) to biomolecules, SPAAC enables real-time tracking and visualization of biological processes in living organisms.[][5][17]

  • Biomolecule Labeling: SPAAC is a premier method for labeling proteins, nucleic acids, and lipids without disrupting their biological function.[] This is crucial for studying complex biological systems, protein half-life, and drug-target interactions.[][5][21]

  • Macromolecule Derivatization: The reaction is used to modify macromolecules to enhance their stability, improve biocompatibility, or introduce new biological functions, which is valuable in vaccine development and antibody engineering.[5]

Cyclooctyne_Reactivity Strain High Ring Strain (e.g., DBCO, BCN) Energy Lower Activation Energy (ΔE‡) Strain->Energy leads to Rate Faster Reaction Rate (High k₂ value) Energy->Rate results in

The logical relationship between cyclooctyne strain and reaction rate.

References

The Lynchpin of Targeted Therapeutics: An In-depth Technical Guide to the p-Aminobenzyl (PAB) Self-Immolative Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of targeted drug delivery hinges on the precise release of a potent therapeutic agent at the site of action. In this context, the p-aminobenzyl (PAB) group has emerged as a cornerstone self-immolative spacer, particularly in the design of antibody-drug conjugates (ADCs) and other prodrug strategies. Its predictable and efficient mechanism of releasing an unmodified payload upon a specific triggering event has made it an invaluable tool in modern medicine. This technical guide provides a comprehensive overview of the PAB spacer, including its core mechanism, quantitative performance data, detailed experimental protocols, and key signaling pathways in which it operates.

The Core Mechanism: A Cascade of Electronic Disassembly

The functionality of the PAB spacer is rooted in a 1,6-elimination reaction, an electronic cascade that leads to the spontaneous release of a tethered drug molecule.[1][2] This process is initiated by the removal of a masking group from the aniline (B41778) nitrogen of the PAB moiety. In many therapeutic applications, particularly within ADCs, this "trigger" is the enzymatic cleavage of a linked peptide, such as the valine-citrulline (Val-Cit) dipeptide, by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4]

Once the aniline nitrogen is unmasked, its lone pair of electrons initiates a series of electronic rearrangements, culminating in the fragmentation of the spacer and the liberation of the payload. This self-immolative process is thermodynamically driven and results in the formation of aza-quinone methide and carbon dioxide as byproducts.[2][5] The elegance of this system lies in its ability to release the drug in its native, unmodified form, a critical factor for preserving its therapeutic efficacy.[1]

G start_node Enzyme-Triggered Cleavage masked_pab Masked PAB Spacer (e.g., Val-Cit Linker) start_node->masked_pab unmasked_pab Unmasked Aniline masked_pab->unmasked_pab Enzymatic Cleavage elimination 1,6-Elimination Cascade unmasked_pab->elimination Initiation payload Active Payload (Drug) elimination->payload Release byproducts Byproducts (Aza-quinone methide, CO2) elimination->byproducts

Figure 1: The self-immolation mechanism of the PAB spacer.

Quantitative Analysis of PAB-Based Linker Performance

The efficacy and safety of PAB-based drug delivery systems are critically dependent on the stability of the linker in circulation and the kinetics of its cleavage and subsequent self-immolation at the target site. The following tables summarize key quantitative data from various studies.

Table 1: Plasma Stability of PAB-Based Linkers
Linker SystemPayloadSpeciesHalf-life (t½)Reference(s)
Val-Cit-PABMMAEHuman> 230 days[6]
Val-Cit-PABMMAEMouseSignificantly shorter than in human plasma[7][8]
Glu-Val-Cit-PABUncialamycinMouseSignificantly more stable than Val-Cit-PAB[7]
Silyl ether-PABMMAEHuman> 7 days[9]
Pyrophosphate-PABMouse & Human> 7 days[9]

Note: The instability of the Val-Cit-PAB linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c).[8]

Table 2: Kinetics of Enzymatic Cleavage of Val-Cit-PAB Linkers
EnzymeSubstrate/ADCkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference(s)
Cathepsin BZ-Val-Cit-PAB-Naphthol---[5]
Cathepsin Banti-HER2-VC(S)-MMAE---[10]
Cathepsin BVarious peptide substratesVariesVariesVaries[11]
PapainModel ADC with Val-Cit linkerFaster than Cathepsin B--[12]

Note: Direct comparative kinetic parameters for different PAB-linked substrates are often context-dependent and not always available in a standardized format. The rate of cleavage is influenced by the payload and the overall ADC structure.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key PAB-containing linker and for the in vitro evaluation of its cleavage.

Synthesis of Fmoc-Val-Cit-PAB-PNP

This protocol outlines the synthesis of a commonly used, activated PAB linker for conjugation to amine-containing payloads.

Materials:

  • Fmoc-Val-Cit-OH

  • p-Aminobenzyl alcohol

  • N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Bis(4-nitrophenyl) carbonate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-OH:

    • Dissolve Fmoc-Val-Cit-OH (1 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in a mixture of DCM and MeOH.[13]

    • Add EEDQ (1 equivalent) to the solution and stir at room temperature for 14-18 hours.[13]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent in vacuo.

    • Purify the residue by trituration with ether or by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.[1][13]

  • Activation with p-Nitrophenyl Carbonate:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent) in anhydrous DMF under an inert atmosphere.[1]

    • Add bis(4-nitrophenyl) carbonate (2 equivalents) and DIPEA (2 equivalents).[1]

    • Stir the reaction mixture at room temperature for 1 hour.[1]

    • Precipitate the product by adding diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain Fmoc-Val-Cit-PAB-PNP.[1]

Characterization:

  • Confirm the molecular weight of the product using Mass Spectrometry (MS).[13]

  • Assess the purity using High-Performance Liquid Chromatography (HPLC).

G start Fmoc-Val-Cit-OH + p-Aminobenzyl alcohol coupling Coupling (EEDQ) start->coupling intermediate Fmoc-Val-Cit-PAB-OH coupling->intermediate activation Activation (bis(4-nitrophenyl) carbonate, DIPEA) intermediate->activation final_product Fmoc-Val-Cit-PAB-PNP activation->final_product G adc Antibody-Drug Conjugate (with PAB linker) binding Binding to Antigen on Target Cell adc->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Enzymatic Cleavage & PAB Self-Immolation lysosome->cleavage payload_release Payload Release cleavage->payload_release target_cell_death Target Cell Death payload_release->target_cell_death bystander_effect Bystander Effect payload_release->bystander_effect Membrane Permeation neighboring_cell_death Neighboring Cell Death bystander_effect->neighboring_cell_death

References

Cathepsin B Expression in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1][2] However, in the context of cancer, its expression and activity are frequently dysregulated, leading to its secretion into the tumor microenvironment (TME).[3][4][5] This altered localization and elevated activity contribute significantly to cancer progression through various mechanisms, including extracellular matrix (ECM) degradation, promotion of angiogenesis, and modulation of the immune response.[3][6][7] This technical guide provides an in-depth overview of Cathepsin B's role in the TME, presenting quantitative data on its expression, detailed experimental protocols for its study, and visualizations of key signaling pathways.

The Multifaceted Role of Cathepsin B in the Tumor Microenvironment

In the TME, Cathepsin B's proteolytic activity is not confined to the lysosome. Its secretion by both tumor cells and stromal cells, such as tumor-associated macrophages (TAMs), initiates a cascade of events that facilitate tumor growth, invasion, and metastasis.[8]

2.1 Extracellular Matrix Remodeling and Invasion:

A key function of extracellular Cathepsin B is the degradation of ECM components.[3][6] This remodeling of the tissue architecture removes physical barriers, allowing tumor cells to invade surrounding tissues and metastasize to distant organs.[6] Cathepsin B can directly cleave ECM proteins such as collagen IV, laminin, and fibronectin.[1][6] Furthermore, it can indirectly promote ECM degradation by activating other proteases, including matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[3][7] This creates a proteolytic cascade that further enhances the invasive potential of cancer cells.[3]

2.2 Angiogenesis:

Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Cathepsin B contributes to this process by releasing pro-angiogenic factors stored within the ECM.[7] It can also process and activate growth factors that stimulate endothelial cell proliferation and migration, essential steps in angiogenesis.

2.3 Immune Modulation:

The TME is characterized by a complex interplay between tumor cells and various immune cells. Cathepsin B secreted by tumor cells and TAMs can modulate the functions of immune cells. For instance, it can influence the polarization of macrophages towards a tumor-promoting M2 phenotype. It can also cleave cell surface receptors on immune cells, potentially impairing their anti-tumor functions.

2.4 Crosstalk with Stromal Cells:

Cathepsin B facilitates communication between tumor cells and other cells within the TME, such as cancer-associated fibroblasts (CAFs) and TAMs.[8] This crosstalk can lead to a reciprocal stimulation, where tumor cells induce stromal cells to secrete more Cathepsin B and other pro-tumorigenic factors, further driving cancer progression.

Quantitative Data on Cathepsin B Expression

The expression and activity of Cathepsin B are significantly elevated in a variety of human cancers compared to corresponding normal tissues. This section summarizes quantitative findings from several studies.

Cancer TypeTissue/Sample TypeMethod of QuantificationFindingReference
Lung Cancer Primary Tumor Tissue vs. Normal Lung ParenchymaFluorogenic Enzyme AssayOver 2-fold increase in Cathepsin B activity in 83% of primary lung tumors.[9]
Lung Cancer SerumELISASignificantly increased levels of Cathepsin B in the sera of lung cancer patients compared to healthy controls.[2]
Breast Cancer Tumor Tissue vs. Healthy Breast TissueNot SpecifiedOver 10-fold overexpression and over 50-fold increase in enzymatic activity.[10]
Breast Cancer Tumor Tissue MicroarraysImmunohistochemistry (IHC)28% of tumors showed high (TIS > 6) Cathepsin B expression. Expression was higher in ER-negative, HER2-positive, and triple-negative tumors.[11][12]
Prostate Cancer SerumSandwich Enzyme ImmunoassaySignificantly higher mean values of Cathepsin B in patients with prostate cancer compared to healthy controls and BPH patients.[13]
Prostate Cancer Tumor TissueImmunohistochemistry (IHC)74% of carcinomas showed Cathepsin B expression.[14]
Oral Squamous Cell Carcinoma (OSCC) Tumor Tissue MicroarraysImmunohistochemistry (IHC)34.6% of patients showed cytoplasmic Cathepsin B expression, which correlated with positive lymph node metastasis and higher tumor grade.[15]
Glioma Tumor TissueNot Specified3- to 6-fold increase in expression from low-grade astrocytoma to high-grade glioblastoma.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Cathepsin B in the tumor microenvironment.

Immunohistochemistry (IHC) for Cathepsin B in Tumor Tissue

This protocol describes the detection and localization of Cathepsin B protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Demineralized water

  • 0.3% Hydrogen peroxide

  • Antigen retrieval solution (e.g., Target Retrieval Solution, pH 6.0 or 9.0)

  • Phosphate-buffered saline (PBS)

  • 1% Bovine serum albumin (BSA) in PBS

  • Primary antibody against Cathepsin B (e.g., clone ab125067)

  • HRP-labeled secondary antibody (e.g., EnVision)

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Immerse slides in 100% ethanol twice for 10 minutes each.

    • Immerse slides in 95% ethanol for 5 minutes.

    • Immerse slides in 70% ethanol for 5 minutes.

    • Rinse with running tap water.

  • Endogenous Peroxidase Blocking:

    • Incubate slides in 0.3% hydrogen peroxide for 20 minutes at room temperature.

    • Rinse with demineralized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a suitable antigen retrieval solution and heating method (e.g., pressure cooker, steamer) as per manufacturer's instructions. A typical condition is heating at 95°C for 10 minutes.

    • Allow slides to cool down.

  • Blocking:

    • Rinse slides with PBS.

    • Incubate with 1% BSA in PBS for 30 minutes to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-Cathepsin B antibody diluted in 1% BSA/PBS overnight at room temperature.[4]

  • Secondary Antibody Incubation:

    • Wash slides three times with PBS.

    • Incubate with HRP-labeled secondary antibody for 30 minutes at room temperature.[4]

  • Detection:

    • Wash slides three times with PBS.

    • Incubate with DAB chromogen solution until the desired stain intensity develops.

    • Wash with demineralized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Scoring: The total immunostaining score (TIS) can be calculated by multiplying the proportion score (percentage of positive cells) by the intensity score.[4]

Cathepsin B Activity Assay in Cancer Cell Lysates (Fluorometric)

This protocol measures the enzymatic activity of Cathepsin B in cell lysates using a fluorogenic substrate.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., chilled CB Cell Lysis Buffer)

  • Cathepsin B Reaction Buffer

  • Cathepsin B Substrate (e.g., Ac-RR-AFC, 10 mM stock)

  • Cathepsin B Inhibitor (optional, for negative control)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation (Cell Lysates):

    • Culture cancer cells to the desired confluency.

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Lyse the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed for 5 minutes to pellet cell debris.

    • Collect the supernatant (cell lysate). Determine protein concentration if desired.

  • Assay Setup:

    • Add 50 µL of cell lysate to each well of a 96-well plate.

    • For a negative control, add 50 µL of cell lysate and 2 µL of Cathepsin B inhibitor to a separate well.

    • Add 50 µL of Cathepsin B Reaction Buffer to all wells.

  • Enzymatic Reaction:

    • Add 2 µL of the 10 mM Cathepsin B substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis: Relative Cathepsin B activity is determined by comparing the relative fluorescence units (RFU) of the samples to the controls.

Western Blot for Cathepsin B Expression in Tumor Lysates

This protocol details the detection of Cathepsin B protein levels in tumor cell lysates by Western blotting.

Materials:

  • Tumor cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Ponceau S stain (optional)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Cathepsin B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer).

    • Determine protein concentration of the lysates.

    • Mix a specific amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cathepsin B antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system. Expect to see bands for pro-Cathepsin B (~35 kDa) and the mature form (~25 kDa).[16]

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways involving Cathepsin B and a general experimental workflow for its investigation in the TME.

Signaling Pathways

The following diagrams illustrate the central role of Cathepsin B in various signaling cascades within the tumor microenvironment.

CathepsinB_Signaling_Cascade cluster_extracellular Extracellular Space cluster_cell Tumor Cell proCTSB Pro-Cathepsin B CTSB Active Cathepsin B proCTSB->CTSB Activation pro_uPA pro-uPA CTSB->pro_uPA Activates ECM ECM Components (Collagen, Laminin, Fibronectin) CTSB->ECM Degrades uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin pro_MMPs Pro-MMPs Plasmin->pro_MMPs Activates TGFb_latent Latent TGF-β Plasmin->TGFb_latent Activates MMPs MMPs MMPs->ECM Degrades Degraded_ECM Degraded ECM Signaling Downstream Signaling (Invasion, Proliferation, Angiogenesis) Degraded_ECM->Signaling Promotes Invasion TGFb_active Active TGF-β TGFbR TGF-β Receptor TGFb_active->TGFbR TGFbR->Signaling

Caption: Cathepsin B-mediated proteolytic cascade in the TME.

CathepsinB_Immune_Interaction cluster_tumor Tumor Cell cluster_macrophage Tumor-Associated Macrophage (TAM) Tumor_Cell Tumor Cell Secreted_CTSB Secreted Cathepsin B Tumor_Cell->Secreted_CTSB Secretes TAM Macrophage Secreted_CTSB->TAM Influences M2_Polarization M2 Polarization (Pro-tumorigenic) TAM->M2_Polarization TAM_secretes_CTSB Secretes Cathepsin B TAM->TAM_secretes_CTSB TAM_secretes_CTSB->Tumor_Cell Promotes Invasion

Caption: Interaction of Cathepsin B with TAMs in the TME.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of Cathepsin B in a tumor microenvironment context.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: Cathepsin B promotes tumor progression cell_culture Cancer Cell Lines & Co-culture with Stromal Cells start->cell_culture animal_model Tumor Xenograft or Genetically Engineered Mouse Model start->animal_model western_blot Western Blot (CTSB Expression) cell_culture->western_blot activity_assay Activity Assay (CTSB Activity) cell_culture->activity_assay invasion_assay Transwell Invasion Assay cell_culture->invasion_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis activity_assay->data_analysis invasion_assay->data_analysis ihc Immunohistochemistry (CTSB Localization & Expression) animal_model->ihc tumor_growth Tumor Growth Measurement animal_model->tumor_growth metastasis_analysis Metastasis Analysis animal_model->metastasis_analysis ihc->data_analysis tumor_growth->data_analysis metastasis_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for studying Cathepsin B in the TME.

Conclusion

The aberrant expression and activity of Cathepsin B in the tumor microenvironment are critical drivers of cancer progression. Its multifaceted roles in ECM remodeling, angiogenesis, and immune modulation make it a compelling target for cancer diagnosis and therapy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex biology of Cathepsin B and to develop novel therapeutic strategies targeting this key protease.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG4-Val-Ala-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Val-Ala-PAB is a versatile, cleavable linker used extensively in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This linker combines three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[1][2][3] This design enables the precise and stable conjugation of a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody) and ensures its subsequent release within the target cell.

The DBCO group facilitates a highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-modified molecules.[4][5][6] This copper-free click chemistry approach is ideal for biological applications as it proceeds under mild, physiological conditions without the need for cytotoxic copper catalysts.[5][7] The PEG4 spacer enhances the aqueous solubility of the linker and the final conjugate, which can improve pharmacokinetic properties and reduce aggregation.[1][5] The Val-Ala dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2][3][8] Upon cleavage of the Val-Ala amide bond, the PAB spacer undergoes a self-immolative 1,6-elimination to release the conjugated payload in its active form.[8]

A key advantage of the Val-Ala linker over the more traditional valine-citrulline (Val-Cit) linker is its lower hydrophobicity. This property allows for the attachment of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without inducing significant aggregation of the final ADC product.[8][9]

Chemical Structure and Properties

The structural components of this compound contribute to its overall function in bioconjugation.

ComponentFunctionKey Properties
DBCO (Dibenzocyclooctyne) Bioorthogonal conjugation handleReacts specifically with azides via copper-free SPAAC.[4][5][6]
PEG4 (Polyethylene Glycol) Hydrophilic spacerIncreases aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][5]
Val-Ala (Valine-Alanine) Cleavable dipeptideSubstrate for the lysosomal protease cathepsin B.[1][2][3][8]
PAB (p-Aminobenzyl) Self-immolative spacerUndergoes 1,6-elimination upon Val-Ala cleavage to release the payload.[8]

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to an azide-modified antibody. The protocol is divided into three main stages: preparation of reagents, conjugation reaction, and purification and characterization of the resulting antibody-drug conjugate (ADC).

Preparation of Reagents
  • Azide-Modified Antibody: The antibody of interest should be functionalized with azide (B81097) groups. This can be achieved through various methods, such as reacting the antibody with an azide-NHS ester or using enzymatic methods to introduce azide-containing sugars. Ensure the azide-modified antibody is purified and in an appropriate buffer (e.g., PBS, pH 7.4) free of amines and azides.

  • This compound Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening.

    • Dissolve the linker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution of known concentration (e.g., 10 mM).

    • This stock solution should be prepared fresh before each use.

Conjugation Reaction (SPAAC)
  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified antibody solution.

    • Add the calculated volume of the this compound stock solution to the antibody solution. A molar excess of the DBCO linker (typically 1.5 to 5-fold) over the azide groups on the antibody is recommended to ensure efficient conjugation.[10] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.[10]

  • Incubation:

    • Gently mix the reaction mixture by pipetting.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[4][5] The optimal reaction time may need to be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule to react with any unreacted DBCO groups.

Purification of the Antibody-Drug Conjugate
  • Removal of Unreacted Linker: The unreacted this compound and other small molecules can be removed using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • ADC Fractionation: Hydrophobic interaction chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DARs).

Characterization of the Antibody-Drug Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[]

    • Mass Spectrometry (MS): LC-MS can be used to determine the distribution of different drug-loaded species and calculate the average DAR.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, and the average DAR can be calculated from the peak areas.[13]

  • Analysis of Aggregation: Size-exclusion chromatography (SEC) is used to assess the presence of high molecular weight species (aggregates) in the final ADC product.[13]

  • Confirmation of Conjugation: SDS-PAGE analysis can be used to visualize the increase in molecular weight of the antibody after conjugation.[4]

Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the conjugation of this compound to an azide-modified antibody. Optimization may be required for specific applications.

ParameterRecommended ConditionNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer PBS, pH 7.4 or other amine/azide-free buffersAvoid buffers containing primary amines or sodium azide.[4]
Molar Excess of DBCO Linker 1.5 - 5 foldA higher excess can drive the reaction to completion.[10]
Organic Solvent < 10% (v/v) DMSO or DMFTo maintain antibody stability.[10]
Reaction Temperature 4°C or Room TemperatureRoom temperature for faster reaction, 4°C for overnight incubation.[4][5]
Reaction Time 4 - 12 hoursMonitor reaction progress for optimization.

Visualizing the Process and Pathways

To better understand the components and processes involved, the following diagrams illustrate the key aspects of this compound conjugation and its mechanism of action.

G cluster_DBCO DBCO Moiety cluster_PEG Spacer cluster_Peptide Cleavable Linker DBCO Dibenzocyclooctyne (DBCO) PEG4 PEG4 Spacer DBCO->PEG4 ValAla Valine-Alanine (Val-Ala) PEG4->ValAla PAB p-Aminobenzyl (PAB) ValAla->PAB Self-immolative connection

Caption: Structure of the this compound Linker.

G cluster_reactants Reactants Antibody_Azide Azide-Modified Antibody SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody_Azide->SPAAC DBCO_Linker This compound-Drug DBCO_Linker->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC

Caption: Experimental Workflow for ADC Synthesis.

G ADC_Internalization 1. ADC binds to target cell and internalizes Lysosomal_Trafficking 2. Trafficking to the lysosome ADC_Internalization->Lysosomal_Trafficking Cathepsin_Cleavage 3. Cathepsin B cleaves Val-Ala linker Lysosomal_Trafficking->Cathepsin_Cleavage Self_Immolation 4. PAB spacer self-immolates Cathepsin_Cleavage->Self_Immolation Drug_Release 5. Active drug is released into the cytosol Self_Immolation->Drug_Release

Caption: Intracellular Drug Release Mechanism.

References

Application Notes: The Use of DBCO-PEG4-Val-Ala-PAB in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells while sparing healthy tissues. The efficacy and safety of an ADC are critically dependent on its three core components: a specific monoclonal antibody (mAb), a potent cytotoxic payload, and the linker that connects them. The DBCO-PEG4-Val-Ala-PAB linker is an advanced, cleavable linker system designed for the development of next-generation ADCs.

This linker incorporates several key features:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for a highly specific and stable conjugation to an azide-modified antibody under mild, aqueous conditions.

  • Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances the hydrophilicity and solubility of the linker-payload complex. This can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[1][]

  • Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, spontaneously releases the unmodified cytotoxic payload.

The Val-Ala dipeptide offers distinct advantages over the more commonly used Val-Cit (valine-citrulline) linker. Notably, it exhibits lower hydrophobicity, which can lead to reduced aggregation of the final ADC product, especially when aiming for a high drug-to-antibody ratio (DAR).[1][][5] This improved biophysical property can result in a more homogeneous and stable ADC.

Mechanism of Action

The therapeutic action of an ADC constructed with the this compound linker follows a multi-step, targeted process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Ala dipeptide bond of the linker.

  • Payload Release: The cleavage of the Val-Ala moiety triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the active cytotoxic payload in its unmodified form inside the cancer cell.

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization or cross-linking DNA, leading to cell cycle arrest and apoptosis of the cancer cell.

Data Presentation

The choice of the dipeptide linker can significantly impact the biophysical properties of the resulting ADC. The Val-Ala linker has been shown to be advantageous in reducing aggregation, particularly at higher DAR values, when compared to the Val-Cit linker.

ParameterVal-Ala LinkerVal-Cit LinkerReference
Maximum Achievable DAR ~7.4< 7[1]
Aggregation at High DAR Minimal (<10%)Significant (e.g., 1.80% at DAR ~7)[1][5]
Relative Hydrophobicity LowerHigher[1]
In Vitro Cytotoxicity (IC50) Potent (e.g., 92 pmol/L with MMAE)Potent (similar efficacy)[5]
Plasma Stability (Mouse) Hydrolyzed within 1 hourHydrolyzed within 1 hour[5]

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload containing a primary amine or hydroxyl group to the this compound-PNP linker. The p-nitrophenyl (PNP) carbonate is an effective leaving group that facilitates the formation of a stable carbamate (B1207046) bond with the payload.

Materials:

  • This compound-PNP

  • Cytotoxic payload with a free amine or hydroxyl group (e.g., MMAE, PBD dimer precursor)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the this compound-PNP linker in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Dissolve the amine- or hydroxyl-containing payload in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of the payload solution to the linker solution.

  • Add 3 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting this compound-Payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.

  • Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.

Protocol 2: Antibody Modification with an Azide (B81097) Group

This protocol describes the introduction of azide groups onto the antibody via the reaction of an NHS-ester functionalized azide linker with the lysine (B10760008) residues of the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the antibody at a concentration of 2-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

  • Add a 10-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Remove the excess, unreacted Azido-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

  • Determine the concentration of the resulting azide-modified antibody using a BCA protein assay or by measuring absorbance at 280 nm.

Protocol 3: ADC Conjugation via Click Chemistry

This protocol details the conjugation of the azide-modified antibody with the DBCO-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • This compound-Payload (from Protocol 1)

  • PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Dissolve the this compound-Payload in DMSO to a concentration of 10 mM.

  • Add a 3 to 5-fold molar excess of the DBCO-functionalized payload solution to the azide-modified antibody solution.

  • Incubate the reaction mixture overnight at 4°C with gentle mixing. Alternatively, incubate for 4 hours at room temperature.

  • Purify the resulting ADC from unreacted drug-linker conjugate and other impurities using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Concentrate the final ADC solution and formulate it in a suitable buffer for storage at -80°C.

Protocol 4: ADC Characterization - DAR Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject 20-50 µg of the ADC onto the column.

  • Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

  • Monitor the elution profile by measuring absorbance at 280 nm.

  • Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of the ADC.[3][6][7][8][9]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a negative control.

  • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 6: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[10][11][12][13][14]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Tumor cell line (antigen-positive)

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously implant the tumor cells into the flank of the mice.

  • Monitor the mice until the tumors reach a mean volume of 100-200 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC at various doses).

  • Administer the test articles, typically via intravenous (IV) injection, according to the desired dosing schedule (e.g., single dose or multiple doses).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 × Length × Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy. Survival can also be monitored as an endpoint.

Visualizations

ADC Development Workflow

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Payload_Linker 1. Synthesize DBCO-Linker-Payload ADC_Conj 3. ADC Conjugation (Click Chemistry) Payload_Linker->ADC_Conj Antibody_Mod 2. Modify Antibody with Azide Antibody_Mod->ADC_Conj Purification 4. Purification (SEC/TFF) ADC_Conj->Purification DAR_Analysis 5. DAR Analysis (HIC) Purification->DAR_Analysis In_Vitro 6. In Vitro Cytotoxicity (IC50) DAR_Analysis->In_Vitro In_Vivo 7. In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo Payload_Release ADC ADC binds to Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Ala Linker Lysosome->Cleavage Release Self-immolation of PAB & Payload Release Cleavage->Release Apoptosis Payload induces Apoptosis Release->Apoptosis Payload_Pathways cluster_MMAE MMAE (Tubulin Inhibitor) cluster_PBD PBD Dimer (DNA Crosslinker) MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis_MMAE Apoptosis G2M_Arrest->Apoptosis_MMAE PBD PBD Dimer Minor_Groove Binds to DNA Minor Groove PBD->Minor_Groove Crosslink Forms DNA Interstrand Crosslinks Minor_Groove->Crosslink Replication_Block Blocks DNA Replication & Transcription Crosslink->Replication_Block Apoptosis_PBD Apoptosis Replication_Block->Apoptosis_PBD

References

Application Notes and Protocols for DBCO-PEG4-Val-Ala-PAB in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG4-Val-Ala-PAB, a versatile heterobifunctional linker, in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This linker is of particular interest in the development of antibody-drug conjugates (ADCs) due to its integrated features: a Dibenzocyclooctyne (DBCO) group for copper-free clicking, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a cathepsin B-cleavable Valine-Alanine-p-aminobenzyl (Val-Ala-PAB) linker for targeted payload release.[1][2][3][4][5]

Introduction to this compound

This compound is a sophisticated chemical tool designed for the precise and efficient conjugation of biomolecules. Its structure is modular, with each component serving a distinct purpose:

  • DBCO (Dibenzocyclooctyne): This strained alkyne is the reactive handle for copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules under mild, physiological conditions, making it ideal for bioconjugation.[6]

  • PEG4 (Tetraethylene Glycol): The PEG spacer enhances the hydrophilicity of the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and minimize non-specific binding of the final product, which is particularly crucial for in vivo applications.

  • Val-Ala-PAB (Valine-Alanine-p-aminobenzyl): This dipeptide-based linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[7][] Following enzymatic cleavage of the Val-Ala amide bond, the PAB spacer undergoes a self-immolative 1,6-elimination to release the conjugated payload in its active form.[9]

Key Features and Applications

The unique combination of these three components makes this compound a powerful tool for various applications, most notably:

  • Antibody-Drug Conjugate (ADC) Development: This is the primary application, where an antibody is first functionalized with an azide (B81097), and the this compound linker, pre-attached to a cytotoxic drug, is then conjugated to the antibody via SPAAC. The resulting ADC can selectively target tumor cells, be internalized, and release the drug upon cleavage by lysosomal cathepsin B.

  • Targeted Drug Delivery: Beyond ADCs, this linker can be used to attach therapeutic agents to other targeting moieties like peptides, aptamers, or small molecules.

  • Fluorescent Labeling and Imaging: The DBCO group can be used to click fluorescent probes onto azide-modified biological targets for imaging applications. The cleavable linker can be exploited to design activatable probes that fluoresce only after enzymatic cleavage.

Quantitative Data for SPAAC Reaction Conditions

ParameterRecommended RangeNotes
Second-Order Rate Constant (k) 0.03 - 1.0 M⁻¹s⁻¹Highly dependent on the specific azide and solvent system. Generally faster in organic co-solvents.[10][11]
Molar Ratio (DBCO:Azide) 1:1 to 1:3 (or inverted)The more accessible or less precious component is often used in slight excess.[12] For biomolecule conjugation, a 2-4 fold excess of the smaller molecule is common.[13]
Temperature 4°C to 37°CReactions are typically run at room temperature (20-25°C).[12] Higher temperatures can increase the reaction rate but may compromise the stability of sensitive biomolecules.
Reaction Time 2 - 24 hoursDependent on reactant concentrations, temperature, and steric hindrance. Reactions are often left overnight to ensure completion.[12][14][15]
pH 6.0 - 8.5SPAAC is generally tolerant of a wide pH range. Higher pH can sometimes increase the reaction rate.[10]
Solvents Aqueous buffers (PBS, HEPES), DMSO, DMFThe reaction is compatible with a variety of solvents. Water-miscible organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants.[12]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

This protocol describes the conjugation of an azide-functionalized biomolecule (e.g., an antibody) with this compound pre-conjugated to a payload.

Materials:

  • Azide-functionalized biomolecule (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound-Payload conjugate

  • DMSO or DMF (for dissolving the DBCO-linker-payload)

  • Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO group.[16]

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the this compound-Payload conjugate in a minimal amount of DMSO or DMF to create a concentrated stock solution.

    • Ensure the azide-functionalized biomolecule is at a suitable concentration in the reaction buffer.

  • Reaction Setup:

    • Add the desired molar excess of the DBCO-linker-payload stock solution to the solution of the azide-functionalized biomolecule. The final concentration of the organic solvent should ideally be kept below 10-20% to avoid denaturation of proteins.

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours. For temperature-sensitive molecules, the reaction can be performed at 4°C, extending the incubation time to 12-24 hours.

  • Purification:

    • Remove the excess, unreacted DBCO-linker-payload and organic solvent using a suitable purification method such as size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Monitoring SPAAC Reaction Progress

The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm.[12]

Procedure:

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-containing molecule should be sufficient to give a reliable absorbance reading.

  • Data Acquisition: Initiate the reaction and immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.

  • Data Analysis: A decrease in absorbance at 309 nm corresponds to the consumption of the DBCO reagent and the formation of the triazole product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Purification & Analysis azide_prep Prepare Azide-functionalized Biomolecule in Buffer mix Mix Reactants azide_prep->mix dbco_prep Dissolve DBCO-Linker-Payload in DMSO/DMF dbco_prep->mix incubate Incubate at RT (4-12h) or 4°C (12-24h) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize Final Product (SDS-PAGE, MS, HPLC) purify->characterize

Caption: Experimental workflow for SPAAC using this compound.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC with DBCO-PEG4- Val-Ala-PAB Linker binding ADC Binds to Tumor Cell Antigen adc->binding internalization Receptor-Mediated Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin B Cleavage of Val-Ala Linker lysosome->cleavage release Self-Immolation of PAB & Payload Release cleavage->release payload Active Payload Induces Cytotoxicity release->payload

Caption: Mechanism of action for an ADC utilizing a cleavable linker.

References

Application Notes: Protocol for Conjugating a DBCO-Linker to an Azide-Modified Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, such as cancer cells.[1][2] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile.[]

This document details a protocol for the conjugation of a drug payload functionalized with a DBCO-PEG4-Val-Ala-PAB linker to an antibody. This advanced linker system incorporates several key features:

  • Dibenzocyclooctyne (DBCO) : Enables a copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified antibody. This reaction is bioorthogonal, highly efficient, and proceeds under mild, biocompatible conditions.[4][5]

  • PEG4 Spacer : A short polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.[6]

  • Valine-Alanine (Val-Ala) Dipeptide : This peptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[7][8] This ensures that the payload is released preferentially inside the target cell after internalization.[1][8]

  • p-Aminobenzyl (PAB) Spacer : Acts as a self-immolative unit. Following the enzymatic cleavage of the Val-Ala peptide, the PAB group spontaneously decomposes to release the active drug payload.[8][9]

This protocol first describes the introduction of azide (B81097) functional groups onto the antibody via primary amines (e.g., lysine (B10760008) residues) and then the subsequent conjugation to the DBCO-linker-payload molecule.

Quantitative Data Summary

Successful ADC conjugation depends on optimizing several reaction parameters. The following table summarizes typical values and ranges for key steps in the protocol.

ParameterRecommended ValueNotes
Antibody Modification (Azide Installation)
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[10]
Molar Excess of Azide-NHS Ester10- to 30-foldUse a higher excess for lower antibody concentrations.[4][10]
Reaction BufferAmine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[11]
Incubation Time & Temperature60 minutes at Room Temperature or 2 hours on iceOptimization may be required based on the specific antibody.[10][11]
Click Chemistry Conjugation
Molar Excess of DBCO-Linker-Payload2- to 10-fold over antibodyStart with a 7.5-fold molar excess for antibody-small molecule conjugation.[12][13]
Reaction Time & Temperature4-12 hours at Room Temperature or 12-24 hours at 4°CLonger incubation times can improve conjugation efficiency.[13][14]
ADC Characterization
Expected Drug-to-Antibody Ratio (DAR)2 - 8The final DAR is dependent on the reaction conditions and the number of available conjugation sites.[2]
Protein Recovery>85%Expected recovery after purification using spin desalting columns.[12]

Experimental Protocols

This section provides a step-by-step methodology for preparing an antibody-drug conjugate using a DBCO-linker and an azide-modified antibody.

Part 1: Antibody Preparation and Azide Modification

This protocol details the introduction of azide functional groups onto the antibody surface by targeting primary amines.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine- and azide-free)

  • Azide-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 100 mM Tris or Glycine)

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO) for buffer exchange and purification.[4]

Procedure:

  • Buffer Exchange : Ensure the antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL. If the starting buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[4]

  • Prepare Azide-NHS Ester Solution : Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.

  • Antibody Activation Reaction : Add a 20- to 30-fold molar excess of the 10 mM Azide-NHS ester solution to the antibody solution.[4][10] Ensure the final concentration of DMSO in the reaction mixture is below 20%.[10]

  • Incubation : Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4]

  • Quenching (Optional) : To quench any unreacted NHS ester, add a quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[10][11]

  • Purification : Remove excess, unreacted azide reagent and quenching buffer by purifying the azide-modified antibody using a desalting column or dialysis against PBS.

  • Quantification : Determine the concentration of the purified azide-antibody using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

Part 2: Conjugation of DBCO-Linker-Payload to Azide-Antibody

This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.

Materials:

  • Purified azide-modified antibody

  • This compound-Payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Prepare DBCO-Linker-Payload Solution : Prepare a stock solution (e.g., 10 mM) of the DBCO-linker-payload in anhydrous DMSO.

  • Reaction Setup : In a reaction tube, combine the azide-modified antibody with a 2- to 10-fold molar excess of the DBCO-linker-payload.[4][10] Gently mix to ensure a homogenous solution.

  • Incubation : Allow the reaction to proceed for 4-12 hours at room temperature or for 12-24 hours at 4°C.[13][14] The reaction is typically complete within this timeframe, but longer incubation may increase efficiency.

  • Purification : After incubation, the resulting ADC must be purified to remove unreacted DBCO-linker-payload and any organic solvent. Purification can be achieved using methods such as Size-Exclusion Chromatography (SEC) or tangential flow filtration (TFF).[15]

Part 3: ADC Characterization

After purification, the ADC must be characterized to confirm successful conjugation and determine critical quality attributes.

1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical parameter affecting ADC efficacy and safety.[16]

  • UV-Vis Spectrophotometry : This is a relatively simple method to estimate the average DAR.[] It involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance maximum of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC) : HIC separates different ADC species based on the number of conjugated drugs. The relative peak areas can be used to determine the distribution of different DAR species (DAR0, DAR2, DAR4, etc.) and calculate the average DAR.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides the most accurate DAR measurement. By analyzing the intact or reduced ADC, one can determine the precise mass of different species and calculate the average DAR with high confidence.[2]

2. Analysis of Aggregation and Purity:

  • Size-Exclusion Chromatography (SEC) : SEC is used to assess the purity of the ADC and quantify the level of aggregation, which can be induced by the conjugation process.

Visualizations

The following diagrams illustrate the experimental workflow and the intracellular mechanism of action for the resulting ADC.

G cluster_prep Preparation & Modification cluster_conj Conjugation & Purification cluster_char Characterization A Antibody in Amine-Free Buffer B Add Azide-NHS Ester A->B C Incubate & Quench B->C D Purify Azide-Antibody (Desalting/Dialysis) C->D E Combine Azide-Antibody with DBCO-Linker-Payload D->E F Incubate (Click Reaction) E->F G Purify ADC (e.g., SEC) F->G H Determine DAR (HIC, LC-MS) G->H I Assess Purity & Aggregation (SEC) G->I J Final Characterized ADC H->J I->J

Caption: Experimental workflow for ADC synthesis.

G cluster_cell Target Cell cluster_adc ADC Mechanism Receptor Antigen Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Cathepsin 3. Cathepsin B Cleavage of Val-Ala Lysosome->Cathepsin ADC 1. ADC Binding ADC->Receptor Specific Binding Payload 6. Payload Released PAB 4. PAB Self- Immolation Cathepsin->PAB PAB->Payload 5. Drug Release

Caption: Intracellular release mechanism of the payload.

References

Application Notes and Protocols: Attaching a Cytotoxic Payload to DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] The linker connecting the antibody to the cytotoxic payload is a critical component that influences the ADC's stability, efficacy, and safety profile.[1][] This document provides detailed application notes and protocols for the attachment of a cytotoxic payload to an antibody using the DBCO-PEG4-Val-Ala-PAB linker.

The this compound linker is a sophisticated, cleavable linker system with three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[4][][6] This bioorthogonal reaction is highly efficient and occurs under mild, biocompatible conditions.[6][7]

  • Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC, which can help to reduce aggregation.[8][9][10]

  • Valine-Alanine (Val-Ala) dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[8][9][10][11] This enzymatic cleavage ensures targeted payload release within the cancer cell.

  • p-aminobenzyl carbamate (B1207046) (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala peptide, spontaneously releases the unmodified cytotoxic payload.[11][12]

This protocol will focus on a two-step conjugation strategy where the antibody is first functionalized with an azide (B81097) group, and then the DBCO-containing linker-payload is attached via SPAAC.

Principle of the Method

The overall strategy involves two main stages:

  • Antibody Azide Functionalization: An azide group is introduced onto the monoclonal antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues or carbohydrate moieties. For this protocol, we will describe the modification of lysine residues using an NHS-ester functionalized azide reagent.

  • Payload Conjugation via SPAAC: The azide-modified antibody is then reacted with the this compound-Payload conjugate. The DBCO group on the linker reacts specifically and efficiently with the azide group on the antibody to form a stable triazole linkage, resulting in the final ADC.[4][13]

Required Materials

Antibody and Linker-Payload:

  • Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-Payload (pre-conjugated cytotoxic drug)

  • Azide-PEG4-NHS Ester

Buffers and Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • L-Arginine solution (1 M)

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

  • Deionized water

Analytical Equipment:

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size Exclusion Chromatography (SEC) system

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (optional, for intact mass analysis)

Experimental Protocols

Protocol 1: Antibody Azide Functionalization

This protocol describes the introduction of azide groups onto the antibody via reaction with lysine residues.

  • Antibody Preparation:

    • Buffer exchange the antibody into PBS at pH 8.5 to a final concentration of 5-10 mg/mL. The slightly alkaline pH facilitates the reaction with primary amines.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

  • Reaction Setup:

    • Prepare a stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO at a concentration of 10 mM.

    • Add a 5 to 20-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted azide reagent by buffer exchange into PBS pH 7.4 using an appropriate centrifugal filter unit. Wash the antibody 3-4 times with PBS.

    • The resulting azide-modified antibody (mAb-N3) is now ready for conjugation.

Protocol 2: Payload Conjugation to Azide-Modified Antibody

This protocol details the final step of conjugating the DBCO-linker-payload to the azide-functionalized antibody.

  • Reaction Setup:

    • Prepare a stock solution of the this compound-Payload in anhydrous DMSO at 10 mM.

    • Add a 1.5 to 3-fold molar excess of the DBCO-linker-payload solution to the purified mAb-N3 solution.

  • Incubation:

    • Incubate the reaction for 4-16 hours at 4°C or room temperature. The reaction progress can be monitored by RP-HPLC to determine the extent of conjugation.

  • Purification of the ADC:

    • After the reaction is complete, purify the ADC from unreacted payload and other small molecules.

    • Perform buffer exchange into a formulation buffer (e.g., PBS pH 7.4) using centrifugal filtration.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[14][15][16][17]

Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of drug-conjugated species.[16] The addition of the hydrophobic drug-linker increases the retention time of the antibody on the HIC column.

  • Column: A suitable HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Analysis: The chromatogram will show peaks corresponding to unconjugated antibody and antibody species with different numbers of conjugated drugs (DAR 2, 4, 6, etc.). The average DAR can be calculated from the peak areas.

Aggregation Analysis by SEC

Size Exclusion Chromatography (SEC) is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[16]

  • Column: A suitable SEC column.

  • Mobile Phase: PBS, pH 7.4.

  • Analysis: The main peak represents the monomeric ADC. Any peaks eluting earlier correspond to aggregates. The percentage of aggregation should typically be low (e.g., <5%).

Purity and Free Payload Analysis by RP-HPLC

Reversed-Phase HPLC can be used to assess the purity of the ADC and to quantify the amount of unconjugated ("free") payload remaining in the final product.[16]

  • Column: A C4 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: An increasing gradient of Mobile Phase B.

  • Analysis: The ADC will typically elute as a broad peak. Free payload will have a much longer retention time. The level of free payload should be minimal (e.g., <1%).

Quantitative Data Summary

The following table provides typical parameters for the conjugation and characterization process. These values may require optimization for specific antibodies and payloads.

ParameterTypical Value/RangeMethod of Analysis
Conjugation Parameters
Molar Excess of Azide-NHS Ester5 - 20 foldHIC, Mass Spectrometry
Molar Excess of DBCO-Payload1.5 - 3 foldHIC, RP-HPLC
ADC Characteristics
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC, Mass Spectrometry
Monomer Purity> 95%SEC
Free Payload Level< 1%RP-HPLC
Endotoxin Levels< 0.5 EU/mgLAL Assay

Visualizations

Logical Relationship of ADC Components

ADC_Components cluster_ADC Antibody-Drug Conjugate (ADC) mAb Monoclonal Antibody (mAb) Targets tumor antigen Linker This compound mAb->Linker Covalent Bond (Triazole) Payload Cytotoxic Payload Induces cell death Linker->Payload Covalent Bond (Carbamate)

Caption: Logical relationship of the key components of the ADC.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_characterization Characterization mAb_prep Antibody Buffer Exchange (PBS, pH 8.5) azide_mod 1. Antibody Azidation (mAb + Azide-PEG4-NHS) mAb_prep->azide_mod azide_purify Purification of mAb-N3 (Buffer Exchange) azide_mod->azide_purify spaac 2. SPAAC Reaction (mAb-N3 + DBCO-Linker-Payload) azide_purify->spaac adc_purify Final ADC Purification (Buffer Exchange) spaac->adc_purify hic DAR Analysis (HIC) adc_purify->hic sec Aggregation (SEC) adc_purify->sec rphplc Purity / Free Payload (RP-HPLC) adc_purify->rphplc

Caption: High-level experimental workflow for ADC synthesis and characterization.

Intracellular Cleavage Pathway

Cleavage_Pathway ADC ADC binds to tumor cell antigen Endocytosis Internalization via Endocytosis ADC->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Cleavage Cathepsin B cleaves Val-Ala bond Lysosome->Cleavage SelfImmolation PAB Spacer Self-Immolation Cleavage->SelfImmolation PayloadRelease Active Payload Released into Cytosol SelfImmolation->PayloadRelease Apoptosis Induction of Apoptosis PayloadRelease->Apoptosis

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of DBCO-PEG4-Val-Ala-PAB , a technologically advanced linker system designed for site-specific antibody conjugation.

The this compound linker incorporates three key elements:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for conjugation to an azide-modified antibody.[1][2] This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[]

  • Val-Ala-PAB Cassette: A protease-cleavable system consisting of a Valine-Alanine dipeptide and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[][4] The Val-Ala sequence is designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[][] Following enzymatic cleavage, the PAB spacer rapidly releases the unmodified cytotoxic payload inside the target cancer cell.

This linker system is particularly advantageous due to the properties of the Val-Ala dipeptide, which has been shown to be less hydrophobic than the commonly used Val-Cit linker. This characteristic can reduce the propensity for aggregation, especially with hydrophobic payloads, and may allow for the successful generation of ADCs with higher DARs.[6][7]

Principle of the Method

The generation of a site-specific ADC using this system is a multi-step process that ensures a homogenous and well-defined final product. The overall workflow involves:

  • Site-Specific Introduction of an Azide (B81097) Handle onto the Antibody: An azide group is introduced at a specific, predetermined site on the antibody. Enzymatic methods, such as the GlyCLICK® technology, are ideal for this purpose as they target the conserved N-glycans in the Fc region, away from the antigen-binding sites, resulting in a homogenous DAR of 2.[8][9][10]

  • Payload Activation: The cytotoxic payload of choice is functionalized with the this compound linker. This is typically achieved through standard chemical synthesis to create the complete linker-payload molecule ready for conjugation.

  • Copper-Free Click Chemistry (SPAAC) Conjugation: The azide-activated antibody is reacted with the DBCO-functionalized payload. The strain-promoted alkyne-azide cycloaddition reaction forms a stable triazole linkage, covalently attaching the payload to the antibody.[11][12] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.

  • Purification and Characterization: The resulting ADC is purified to remove any unreacted components and is then thoroughly characterized to determine key quality attributes such as DAR, purity, aggregation levels, and in vitro efficacy.

Diagrams of Key Processes

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH ~5.0) ADC ADC (Stable) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding ADC_Lysosome Internalized ADC Cleavage Cathepsin B Cleavage of Val-Ala Linker ADC_Lysosome->Cleavage Payload_Release Payload Release via PAB Self-Immolation Cleavage->Payload_Release Payload Active Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Endosome Endosome Receptor->Endosome 2. Internalization Endosome->ADC_Lysosome 3. Trafficking

Caption: ADC internalization and payload release pathway.

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation Process cluster_analysis Analysis & Characterization Antibody Native IgG Antibody Azide_Activation Step 1: Enzymatic Azide Activation (e.g., GlyCLICK) Antibody->Azide_Activation Payload_Linker This compound -Payload SPAAC Step 2: SPAAC 'Click' Reaction Payload_Linker->SPAAC Azide_Activation->SPAAC Purification Step 3: Purification (e.g., SEC) SPAAC->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_Analysis DAR Analysis (HIC/LC-MS) Final_ADC->DAR_Analysis Stability_Assay Stability Assay Final_ADC->Stability_Assay Functional_Assay Functional Assays (Cytotoxicity, Cleavage) Final_ADC->Functional_Assay

Caption: General experimental workflow for ADC synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using Val-Ala dipeptide linkers. This data is synthesized from multiple sources to provide a general expectation of performance. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Conjugation Efficiency and DAR

Parameter Val-Ala Linker Val-Cit Linker (for comparison) Reference
Typical DAR 2.0 (Site-specific) or up to 7.4 (Stochastic) 2.0 (Site-specific) or up to 4 (Stochastic) [][7]
Conjugation Efficiency >95% (Site-specific click) >95% (Site-specific click) N/A (General expectation)

| Aggregation at High DAR | Low (<10% for DAR ~7.4) | High (Precipitation often occurs >DAR 4) |[7] |

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs

Cell Line Linker-Payload IC50 Value (pM) Reference
HER2+ (e.g., SK-BR-3) Val-Ala-MMAE 50 - 500 [7]
HER2+ (e.g., NCI-N87) Val-Ala-PBD 10 - 100 [13]
HER2- (e.g., MDA-MB-231) Val-Ala-MMAE >10,000 [14]

| HER2+ (e.g., BT-474) | Val-Cit-MMAE | 50 - 500 |[14] |

Table 3: Stability and Cleavage Kinetics

Parameter Condition Val-Ala Linker Val-Cit Linker (for comparison) Reference
Plasma Stability (Human) 37°C Highly Stable (>20 days) Highly Stable (>20 days) [14][15]
Plasma Stability (Mouse) 37°C t½ ≈ 23 hours t½ ≈ 11.2 hours [14]

| Cathepsin B Cleavage Rate | In vitro assay | ~50% of Val-Cit rate | Baseline |[16][17] |

Experimental Protocols

Protocol 1: Site-Specific Azide Activation of Antibody via Glycan Remodeling (GlyCLICK® Method)

This protocol describes the enzymatic modification of a native IgG antibody to introduce azide handles at the conserved Fc glycan sites, resulting in a DAR potential of 2.

Materials:

  • IgG Antibody (in PBS, free of preservatives like sodium azide)

  • GlycINATOR® (EndoS2) enzyme

  • β-1,4-Galactosyltransferase (GalT)

  • UDP-GalNAz

  • Reaction Buffers (as supplied with kits, e.g., Genovis GlyCLICK®)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Deglycosylation:

    • Equilibrate the antibody to the recommended reaction buffer.

    • Add GlycINATOR® enzyme to the antibody solution at the recommended concentration.

    • Incubate at 37°C for 60-120 minutes to hydrolyze the Fc glycans, exposing the core GlcNAc.

    • Purify the deglycosylated antibody using a desalting column to remove the enzyme.

  • Azide Installation:

    • To the purified, deglycosylated antibody, add the GalT enzyme and the azide-sugar conjugate, UDP-GalNAz.

    • Incubate the reaction mixture at 30°C overnight (approx. 16 hours) with gentle mixing. This step enzymatically attaches the GalNAz to the exposed GlcNAc residues.[9][18]

  • Purification of Azide-Activated Antibody:

    • Purify the azide-activated antibody from the reaction mixture using a desalting column (40K MWCO) to remove excess UDP-GalNAz and the GalT enzyme.

    • Determine the concentration of the purified antibody using a standard protein assay (e.g., BCA or A280). The antibody is now ready for conjugation.

Protocol 2: SPAAC Conjugation of Azide-Activated Antibody with DBCO-Linker-Payload

This protocol details the copper-free click chemistry reaction to conjugate the azide-activated antibody with the this compound-Payload.

Materials:

  • Azide-Activated Antibody (from Protocol 1)

  • This compound-Payload (dissolved in DMSO at 10 mM)

  • PBS buffer, pH 7.4 (must be free of sodium azide)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reaction Setup:

    • Place the azide-activated antibody in a reaction vessel (e.g., a microcentrifuge tube).

    • Add the this compound-Payload solution to the antibody. A 2- to 4-fold molar excess of the DBCO-payload over the antibody is recommended to drive the reaction to completion.[11][12]

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation:

    • Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle end-over-end mixing.[11] Alternatively, incubation for 4-8 hours at room temperature can be performed.

  • Purification of the ADC:

    • Purify the ADC to remove unreacted DBCO-payload and any potential aggregates. Size-Exclusion Chromatography (SEC) is the recommended method.

    • Use a suitable SEC column (e.g., Superdex 200 or equivalent) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the final ADC concentration and analyze its purity, aggregation, and average DAR using methods described in Protocol 4.

Protocol 3: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the potency (IC50) of the purified ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and controls (e.g., naked antibody, isotype control ADC) in culture medium. A typical concentration range is 0.01 pM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the viability against the log of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.

Protocol 4: Characterization of the ADC

This section outlines key analytical methods to confirm the quality of the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on the number of conjugated hydrophobic payloads. Each drug-linker adds to the overall hydrophobicity of the antibody.

  • Method:

    • Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).

    • Elute with a decreasing salt gradient (e.g., from high concentration ammonium (B1175870) sulfate (B86663) to a low salt buffer).

    • Species with higher DARs will elute later.

    • Calculate the weighted average DAR by integrating the peak areas for each species (DAR0, DAR2, etc.).[][19]

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their hydrodynamic radius.

  • Method:

    • Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl).

    • Elute with an isocratic mobile phase (e.g., PBS).

    • The main peak represents the monomeric ADC. Earlier eluting peaks correspond to aggregates, and later peaks to fragments.

    • Purity is determined by the percentage of the area of the monomer peak relative to the total area of all peaks.

3. In Vitro Plasma Stability Assay:

  • Principle: Assesses the stability of the ADC in plasma to predict its in vivo behavior.

  • Method:

    • Incubate the ADC in human and mouse plasma at 37°C.

    • At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the plasma-ADC mixture.

    • Analyze the samples by an appropriate method (e.g., ELISA to measure total and conjugated antibody, or LC-MS to measure payload release) to determine the amount of intact ADC remaining.[20]

    • Calculate the half-life of the ADC in plasma.

4. Cathepsin B Cleavage Assay:

  • Principle: Confirms that the Val-Ala linker is susceptible to cleavage by its target enzyme.

  • Method:

    • Incubate the ADC in an assay buffer (pH 5.0-6.0) at 37°C.

    • Initiate the reaction by adding activated recombinant human Cathepsin B.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or acid.

    • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.[16][17]

Conclusion

The this compound linker system offers a robust and versatile platform for the development of next-generation, site-specific ADCs. By combining the precision of copper-free click chemistry with an enzymatically cleavable linker that can reduce aggregation issues, researchers can generate homogenous and highly potent therapeutic candidates. The protocols and data provided herein serve as a comprehensive guide for the successful application of this technology in the pursuit of more effective and safer cancer therapies.

References

Application Notes and Protocols for In Vitro Cleavage Assay of DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-PEG4-Val-Ala-PAB linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. The cleavage mechanism relies on the enzymatic activity of lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. The Valine-Alanine (Val-Ala) dipeptide sequence serves as a specific recognition site for Cathepsin B. An in vitro cleavage assay is an essential tool for characterizing the release kinetics of the payload from the ADC, providing valuable data for the optimization of ADC design and for predicting in vivo efficacy.

These application notes provide a detailed protocol for conducting an in vitro cleavage assay of this compound conjugated molecules using recombinant human Cathepsin B. The protocol is designed to be adaptable for various detection methods, including fluorescence and mass spectrometry.

Principle of the Assay

The in vitro cleavage assay for this compound relies on the specific enzymatic activity of Cathepsin B. The assay measures the rate of cleavage of the Val-Ala dipeptide bond within the linker. This cleavage initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the conjugated payload. The rate of payload release can be monitored over time to determine the cleavage kinetics of the linker.

Data Presentation

Comparative Cleavage Kinetics of Dipeptide Linkers

The choice of the dipeptide sequence in the linker significantly impacts the cleavage rate by Cathepsin B. The following table summarizes the relative cleavage rates of different dipeptide linkers, providing a benchmark for evaluating the performance of the Val-Ala linker.

Dipeptide LinkerRelative Cleavage Rate (Cathepsin B)Estimated Half-Life (in vitro)Reference
Val-Cit1x~240 min[1][2]
Val-Ala ~0.5x ~480 min [1][3]
Phe-Lys~30x~8 min[1][2]

Note: The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker.[1][3]

Recommended Reagent Concentrations for Cathepsin B Cleavage Assay

The following table provides a starting point for the concentrations of key reagents in the in vitro cleavage assay. Optimization may be required depending on the specific ADC and experimental setup.

ReagentRecommended Final ConcentrationReference
ADC with Val-Ala linker1 µM[2][4]
Recombinant Human Cathepsin B20 nM[2][4]
Dithiothreitol (DTT)5 mM[1]

Experimental Protocols

Cathepsin B Activation and Activity Assay

Prior to conducting the cleavage assay on the this compound conjugate, it is crucial to confirm the activity of the recombinant Cathepsin B. A fluorometric activity assay using a commercially available substrate is recommended.

Materials:

  • Recombinant Human Cathepsin B

  • Cathepsin B Substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin or Ac-RR-AFC)[5][6]

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[7]

  • Assay Buffer (e.g., 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)[1]

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Activate Cathepsin B: Dilute the recombinant Cathepsin B to a concentration of 10 µg/mL in Activation Buffer.[7] Incubate at room temperature for 15 minutes.[7]

  • Prepare Substrate: Dilute the fluorogenic Cathepsin B substrate to a final concentration of 20 µM in Assay Buffer.[7]

  • Assay Setup: In a 96-well plate, add 50 µL of the activated Cathepsin B solution to each well.[7] Include a substrate blank containing 50 µL of Assay Buffer without the enzyme.[7]

  • Initiate Reaction: Start the reaction by adding 50 µL of the 20 µM substrate solution to each well.[7]

  • Measure Fluorescence: Immediately begin measuring the fluorescence in kinetic mode for at least 5 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex: 380 nm, Em: 460 nm for Z-Leu-Arg-AMC).[7]

  • Calculate Activity: Determine the rate of increase in fluorescence intensity over time (ΔFU/min). The activity can be calculated based on a standard curve of the free fluorophore.

In Vitro Cleavage Assay of this compound Conjugate

This protocol describes a method to evaluate the cleavage of the Val-Ala linker and the subsequent release of a payload from an ADC in the presence of activated Cathepsin B.

Materials:

  • This compound conjugated molecule (e.g., ADC)

  • Activated Recombinant Human Cathepsin B (prepared as described above)

  • Assay Buffer (100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)[1]

  • Quenching Solution (e.g., 2% formic acid or a specific Cathepsin B inhibitor)[4]

  • Incubator at 37°C

  • Analysis system (e.g., LC-MS/MS, HPLC, or a fluorometer if the payload is fluorescent)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture by combining the this compound conjugate (final concentration of ~1 µM) with pre-warmed Assay Buffer.[2][4]

  • Initiate Cleavage: Start the reaction by adding activated Cathepsin B to a final concentration of ~20 nM.[2][4]

  • Incubation: Incubate the reaction mixture at 37°C.[4]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

  • Quench Reaction: Immediately stop the enzymatic reaction by adding an equal volume of Quenching Solution to the aliquot.[4]

  • Sample Analysis: Analyze the samples to quantify the amount of released payload and/or the remaining intact conjugate.

    • LC-MS/MS: This is a highly sensitive and specific method to detect and quantify the released payload and the intact ADC.

    • HPLC: Can be used to separate the intact ADC from the released payload, allowing for quantification based on peak area.

    • Fluorometry: If the payload is fluorescent, its release can be monitored by measuring the increase in fluorescence intensity over time.

  • Data Analysis: Plot the concentration or amount of the released payload against time to determine the cleavage rate and the half-life of the linker under these in vitro conditions.

Visualizations

Enzymatic Cleavage and Payload Release Mechanism

G Mechanism of Val-Ala Linker Cleavage and Payload Release cluster_0 Mechanism of Val-Ala Linker Cleavage and Payload Release ADC ADC with This compound Linker Cleavage Cleavage of Val-Ala Bond ADC->Cleavage Enzymatic Action CathepsinB Cathepsin B CathepsinB->Cleavage Intermediate Unstable Intermediate (p-aminobenzyl alcohol) Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation Intermediate->SelfImmolation Payload Released Payload SelfImmolation->Payload Remnant Linker Remnant SelfImmolation->Remnant

Caption: Enzymatic cleavage of the Val-Ala linker by Cathepsin B and subsequent payload release.

Experimental Workflow for In Vitro Cleavage Assay

G Experimental Workflow for In Vitro Cleavage Assay cluster_workflow Assay Steps A 1. Prepare Reagents (ADC, Cathepsin B, Buffers) B 2. Activate Cathepsin B (Incubate with DTT) A->B D 4. Initiate Reaction (Add Activated Cathepsin B) B->D C 3. Set up Reaction Mixture (ADC + Buffer) C->D E 5. Incubate at 37°C (Collect aliquots at time points) D->E F 6. Quench Reaction (Add acid or inhibitor) E->F G 7. Analyze Samples (LC-MS/MS, HPLC, or Fluorometry) F->G H 8. Data Analysis (Determine cleavage rate and half-life) G->H

Caption: Step-by-step workflow for the in vitro cleavage assay of a Val-Ala linker-containing ADC.

References

Application Notes and Protocols for Cell-Based Assays Using DBCO-PEG4-Val-Ala-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, ensuring stability in circulation and enabling efficient payload release at the target site. This document provides detailed application notes and protocols for conducting cell-based assays on ADCs constructed with a DBCO-PEG4-Val-Ala-PAB linker.

The this compound linker system incorporates several key features:

  • Dibenzocyclooctyne (DBCO): Enables site-specific conjugation to an azide-modified antibody via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC), leading to a homogenous ADC product with a defined drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG4): A hydrophilic spacer that can improve the ADC's solubility and pharmacokinetic properties.

  • Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, releases the unmodified cytotoxic payload.

These application notes will focus on assays to characterize the efficacy and mechanism of action of ADCs utilizing this linker, with a particular focus on those carrying the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE).

I. Mechanism of Action and Signaling Pathway

An ADC utilizing a this compound linker with an MMAE payload follows a multi-step process to induce cancer cell death. This process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome, where the payload is released to exert its cytotoxic effect.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-MMAE ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Cell_Membrane Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Released MMAE Lysosome->MMAE 4. Cathepsin B Cleavage of Val-Ala Linker & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Induction of Programmed Cell Death

Figure 1: Mechanism of Action of a this compound-MMAE ADC.

II. Experimental Workflows and Protocols

A comprehensive evaluation of a this compound ADC involves a series of integrated cell-based assays. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis ADC_Prep ADC Conjugation & Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) ADC_Prep->Cytotoxicity Internalization Internalization & Lysosomal Localization Assay ADC_Prep->Internalization Payload_Release Payload Release Assay (LC-MS/MS) ADC_Prep->Payload_Release Cell_Culture Target Cell Line Culture Cell_Culture->Cytotoxicity Cell_Culture->Internalization Cathepsin_Activity Cathepsin B Activity Assay Cell_Culture->Cathepsin_Activity Cell_Culture->Payload_Release IC50 IC50 Determination Cytotoxicity->IC50 Trafficking_Analysis Internalization Kinetics & Colocalization Analysis Internalization->Trafficking_Analysis Enzyme_Activity_Analysis Cathepsin B Activity Quantification Cathepsin_Activity->Enzyme_Activity_Analysis Payload_Quantification Quantification of Released Payload Payload_Release->Payload_Quantification

Figure 2: General workflow for cell-based evaluation of ADCs.
Protocol 1: Site-Specific ADC Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-modified antibody with a this compound-payload construct.

Materials:

  • Azide-functionalized monoclonal antibody.

  • This compound-payload (e.g., MMAE).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO (anhydrous).

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound-payload in DMSO to a stock concentration of 10-20 mM.

    • Ensure the azide-functionalized antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 2 to 4-fold molar excess of the DBCO-payload stock solution to the antibody solution.[1]

    • The final concentration of DMSO should be kept below 20% to prevent antibody precipitation.[1]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification:

    • Purify the resulting ADC from unconjugated payload and linker using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC).

  • Appropriate cell culture medium and supplements.

  • 96-well, white, clear-bottom tissue culture plates.

  • This compound ADC.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in culture medium.

    • Add the ADC dilutions to the respective wells in triplicate. Include untreated control wells (medium only).

    • Incubate the plate for 72-96 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Cathepsin B Activity Assay

This assay measures the activity of Cathepsin B in the target cells, which is crucial for the cleavage of the Val-Ala linker.

Materials:

  • Target cancer cell line.

  • Cathepsin B Activity Assay Kit (Fluorometric).

  • Cell lysis buffer (provided in the kit).

  • Fluorometer.

Procedure:

  • Sample Preparation:

    • Culture 1-5 x 10^6 cells and collect them by centrifugation.

    • Lyse the cells in 50 µL of chilled cell lysis buffer.[2]

    • Incubate on ice for 10 minutes.[2]

    • Centrifuge at high speed for 5 minutes and collect the supernatant (cell lysate).[2]

  • Assay:

    • Add 50 µL of the cell lysate to a 96-well plate.[2]

    • Add 50 µL of the reaction buffer to each well.[2]

    • Add 2 µL of the Cathepsin B substrate to each well.[2]

    • Incubate at 37°C for 1-2 hours, protected from light.[2]

  • Data Analysis:

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]

    • The relative Cathepsin B activity can be determined by comparing the fluorescence of the sample to that of a control.

Protocol 4: ADC Internalization and Lysosomal Localization Assay

This protocol uses fluorescent labeling to visualize the internalization and trafficking of the ADC to the lysosome.

Materials:

  • Fluorescently labeled ADC (e.g., using a pH-sensitive dye like pHrodo™).

  • Target cancer cell line.

  • Lysosomal marker (e.g., LysoTracker™).

  • Confocal microscope or high-content imaging system.

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or plates suitable for imaging.

    • Allow cells to attach overnight.

  • ADC and Lysosomal Staining:

    • Treat the cells with the fluorescently labeled ADC at a predetermined concentration.

    • At various time points (e.g., 1, 4, 24 hours), add the lysosomal marker according to the manufacturer's protocol.

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a confocal microscope, capturing images in the channels corresponding to the ADC's fluorophore and the lysosomal marker.

  • Data Analysis:

    • Analyze the images to determine the extent of ADC internalization over time.

    • Quantify the colocalization of the ADC signal with the lysosomal marker to confirm trafficking to the lysosome.

III. Data Presentation

Quantitative data from cell-based assays should be summarized in a clear and structured format to allow for easy comparison. The following table provides an example of how to present cytotoxicity data for a this compound-MMAE ADC against various cell lines.

Table 1: Representative In Vitro Cytotoxicity of a this compound-MMAE ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL)
SK-BR-3High15.2
BT-474High25.8
MDA-MB-468Low> 1000
MCF-7Negative> 2000

Note: The data presented in this table is for illustrative purposes only and may not be representative of all ADCs using this linker.

Table 2: Comparison of Dipeptide Linker Cleavage Rates by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate
Val-CitBaseline
Val-Ala~50% of Val-Cit rate[3]
Phe-Lys~30-fold faster than Val-Cit[3]

Note: Cleavage rates can be influenced by the full ADC construct and experimental conditions.[4]

IV. Conclusion

The this compound linker provides a robust platform for the development of homogenous and effective ADCs. The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of these next-generation therapeutics. By systematically evaluating cytotoxicity, target engagement, internalization, and payload release, researchers can gain critical insights into the structure-activity relationships of their ADC candidates and make informed decisions for further development.

References

In Vivo Evaluation of Antibody-Drug Conjugates Featuring a DBCO-PEG4-Val-Ala-PAB Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker component, which connects the monoclonal antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This document provides detailed application notes and protocols for the in vivo evaluation of ADCs constructed with a specific linker system: Dibenzocyclooctyne-Polyethylene Glycol (PEG)4-Valine-Alanine-p-aminobenzylcarbamate (DBCO-PEG4-Val-Ala-PAB).

This linker combines several advantageous features:

  • DBCO: Enables site-specific conjugation to an azide-modified antibody via copper-free click chemistry, leading to a homogeneous drug-to-antibody ratio (DAR).[1]

  • PEG4: A hydrophilic spacer that can improve the ADC's pharmacokinetic profile and reduce aggregation.[1][2][3]

  • Valine-Alanine (Val-Ala): A dipeptide substrate for proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, allowing for specific payload release.[4]

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic payload upon cleavage of the Val-Ala linker.

These application notes will guide researchers through the essential in vivo studies required to characterize the efficacy, pharmacokinetics (PK), and biodistribution of ADCs featuring this advanced linker system.

Preclinical In Vivo Efficacy Evaluation

The primary goal of in vivo efficacy studies is to assess the anti-tumor activity of the ADC in a relevant animal model. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[5][6]

Experimental Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating ADC efficacy in a subcutaneous xenograft model.[5][7]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID, NSG), 6-8 weeks old.[8]

  • Human cancer cell line expressing the target antigen.

  • Sterile Phosphate-Buffered Saline (PBS) and cell culture medium.

  • Matrigel (optional, can enhance tumor take rate).

  • ADC therapeutic and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL. Cell viability should be >90%.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]

  • Randomization and Dosing: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8] Administer the ADC and vehicle control intravenously (IV) via the tail vein. Dosing regimens can vary (e.g., single dose or multiple doses over time).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight for each mouse throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis: Calculate the TGI for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Data Presentation: Tumor Growth Inhibition

The following table presents representative data for tumor growth inhibition of a hypothetical anti-HER2 ADC with a Val-Ala linker and a potent payload in a HER2-positive xenograft model.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-QW x 31500 ± 250--
ADC (Val-Ala Linker)1QW x 3800 ± 15046.7<0.05
ADC (Val-Ala Linker)3QW x 3350 ± 9076.7<0.01
ADC (Val-Ala Linker)10Single Dose200 ± 5086.7<0.001

Data are presented as mean ± standard deviation. TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[9] These studies typically measure the concentrations of total antibody, conjugated ADC, and free payload in plasma over time.[10]

Experimental Protocol: Mouse Pharmacokinetic Study

This protocol provides a general method for assessing the PK of an ADC in mice.[11]

Materials:

  • Healthy mice (e.g., CD-1 or BALB/c), 6-8 weeks old.

  • ADC therapeutic.

  • Anticoagulant (e.g., EDTA).

  • Analytical methods for quantifying total antibody (ELISA) and free payload (LC-MS/MS).

Procedure:

  • ADC Administration: Administer a single IV dose of the ADC to a cohort of mice (n=3-5 per time point).

  • Blood Sampling: At designated time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect blood samples via retro-orbital or cardiac puncture into tubes containing an anticoagulant.[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) in plasma using an enzyme-linked immunosorbent assay (ELISA).

    • Conjugated ADC: Quantify the concentration of the antibody-conjugated payload. This can be achieved through various methods, including affinity capture followed by LC-MS/MS.

    • Free Payload: Quantify the concentration of the released cytotoxic payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for each analyte.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for a PEGylated ADC with a cleavable linker in mice.

AnalyteCmax (µg/mL)AUClast (µg*h/mL)CL (mL/h/kg)Vd (mL/kg)t½ (h)
Total Antibody150150000.280250
Conjugated ADC145135000.2285220
Free Payload0.051.22520002

Cmax: Maximum concentration; AUC_last: Area under the concentration-time curve from time zero to the last measurable concentration; CL: Clearance; Vd: Volume of distribution; t½: Half-life.

Biodistribution Studies

Biodistribution studies are performed to determine the tissue and organ distribution of the ADC and its payload over time. These studies are crucial for assessing tumor targeting and potential off-target toxicities. Radiolabeling the antibody or payload is a common technique for these studies.[12][13]

Experimental Protocol: Radiolabeled ADC Biodistribution Study

This protocol describes a general procedure for a biodistribution study using a radiolabeled ADC.[12][14]

Materials:

  • Tumor-bearing mice (as described in the efficacy protocol).

  • Radiolabeled ADC (e.g., with ¹¹¹In or ⁸⁹Zr for the antibody).

  • Gamma counter.

Procedure:

  • Radiolabeling: Conjugate a suitable radioisotope to the ADC using a chelating agent. Ensure the radiolabeling process does not affect the ADC's integrity or binding affinity.[12]

  • ADC Administration: Administer a single IV dose of the radiolabeled ADC to tumor-bearing mice.

  • Tissue Harvesting: At predetermined time points (e.g., 24, 48, 96, 168 hours), euthanize cohorts of mice (n=3-5 per time point). Collect blood and dissect major organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).[14]

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the ADC's distribution.

Data Presentation: Biodistribution of Radiolabeled ADC

The following table shows representative biodistribution data for a radiolabeled ADC in a tumor-bearing mouse model at 96 hours post-injection.

Tissue% Injected Dose per Gram (%ID/g)
Blood5.2 ± 1.1
Tumor25.8 ± 4.5
Liver15.3 ± 2.8
Spleen8.1 ± 1.5
Kidneys6.5 ± 1.2
Lungs4.9 ± 0.9
Heart2.1 ± 0.4
Muscle1.5 ± 0.3
Bone2.8 ± 0.6

Data are presented as mean ± standard deviation.

Mechanism of Action and Signaling Pathways

The this compound linker is designed for intracellular cleavage by Cathepsin B, a lysosomal protease. Upon internalization of the ADC into the target cancer cell, the Val-Ala dipeptide is cleaved, leading to the release of the cytotoxic payload.

Experimental Workflow

G cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation Binding ADC Binds to Tumor Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Payload Induces Apoptosis Release->Apoptosis

Caption: Workflow of ADC from circulation to apoptosis induction.

Cathepsin B-Mediated Apoptotic Signaling

Upon release from the lysosome, Cathepsin B can initiate apoptosis through various pathways, including the activation of Bid, which in turn leads to mitochondrial outer membrane permeabilization and the activation of caspases.

G Lysosomal_Release Lysosomal Release of Cathepsin B Bid Bid Lysosomal_Release->Bid Cleavage tBid tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Cathepsin B-initiated apoptotic signaling pathway.

Payload-Specific Signaling Pathways

The released cytotoxic payload will induce apoptosis through its specific mechanism of action. Below are representative diagrams for two common payload classes.

Monomethyl Auristatin E (MMAE) - Microtubule Inhibition

MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G MMAE Released MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Disruption->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: MMAE-induced apoptosis via microtubule disruption.

Pyrrolobenzodiazepine (PBD) Dimer - DNA Crosslinking

PBD dimers are DNA crosslinking agents that bind to the minor groove of DNA, causing DNA damage and triggering apoptosis.

G PBD Released PBD Dimer DNA DNA Minor Groove PBD->DNA Binds Crosslinking DNA Interstrand Crosslinking Replication_Block Replication & Transcription Block Crosslinking->Replication_Block Damage_Response DNA Damage Response Activation Replication_Block->Damage_Response Apoptosis Apoptosis Damage_Response->Apoptosis

Caption: PBD dimer-induced apoptosis via DNA crosslinking.

Conclusion

The in vivo evaluation of ADCs containing the this compound linker requires a systematic approach encompassing efficacy, pharmacokinetic, and biodistribution studies. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to characterize the preclinical profile of these promising therapeutic agents. The unique combination of site-specific conjugation, a hydrophilic spacer, and a protease-cleavable linker holds significant potential for developing highly effective and well-tolerated ADCs for cancer therapy.

References

Application Notes and Protocols for the Characterization of DBCO-PEG4-Val-Ala-PAB Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of antibody-drug conjugates (ADCs) synthesized using the DBCO-PEG4-Val-Ala-PAB linker. This linker system incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, and a cathepsin B-cleavable Val-Ala dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[1][2] Robust analytical characterization is critical to ensure the quality, efficacy, and safety of the resulting ADC.

This document outlines key analytical methods for determining critical quality attributes (CQAs) of the conjugate, including drug-to-antibody ratio (DAR), purity, identity, and stability.

Key Analytical Methods

A suite of orthogonal analytical techniques is essential for the comprehensive characterization of ADCs.[3] The methods detailed below provide information on different aspects of the conjugate's structure and purity.

  • UV-Vis Spectroscopy: A straightforward method for determining the average drug-to-antibody ratio (DAR).[4][5][]

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, aggregation, and determine the distribution of different drug-loaded species. Techniques include Reversed-Phase (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[3][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for unambiguous identification of the conjugate, determination of DAR and drug-load distribution, and characterization of different subunits.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the linker-payload and for studying the dynamics of the PEGylated portion of the conjugate.[13][14][15]

Experimental Protocols

Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol describes the determination of the average number of drug molecules conjugated to an antibody using UV-Vis spectroscopy.[5][] This method is applicable when the drug and the antibody have distinct wavelengths of maximum absorbance (λmax).

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay) or by measuring the absorbance at 280 nm if the extinction coefficient of the antibody is known.

  • UV-Vis Measurement:

    • Record the UV-Vis spectrum of the conjugate solution from 240 nm to 400 nm using a spectrophotometer.

    • Measure the absorbance at 280 nm (A280) and at the λmax of the conjugated payload (Aλmax_drug).

  • Calculation:

    • The average DAR can be calculated using the following equations, which account for the contribution of the drug's absorbance at 280 nm:

    Correction Factor (CF) = ε280_drug / ελmax_drug

    CAb = (A280 - Aλmax_drug * CF) / ε280_Ab

    Cdrug = Aλmax_drug / ελmax_drug

    DAR = Cdrug / CAb

    Where:

    • ε280_Ab is the molar extinction coefficient of the antibody at 280 nm.

    • ε280_drug is the molar extinction coefficient of the drug-linker at 280 nm.

    • ελmax_drug is the molar extinction coefficient of the drug-linker at its λmax.

Data Presentation:

ParameterValue
A280e.g., 1.25
Aλmax_druge.g., 0.45
ε280_Ab (M-1cm-1)e.g., 210,000
ελmax_drug (M-1cm-1)e.g., 25,000
ε280_drug (M-1cm-1)e.g., 5,000
Calculated Average DAR e.g., 3.8

Workflow for UV-Vis Based DAR Determination

cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_calc Calculation prep_sample Prepare ADC Solution measure_conc Determine Protein Concentration prep_sample->measure_conc record_spectrum Record UV-Vis Spectrum (240-400 nm) measure_abs Measure A280 and Aλmax_drug record_spectrum->measure_abs calc_cf Calculate Correction Factor measure_abs->calc_cf calc_conc Calculate Antibody and Drug Concentrations calc_cf->calc_conc calc_dar Calculate Average DAR calc_conc->calc_dar

Workflow for determining the average Drug-to-Antibody Ratio using UV-Vis spectroscopy.

Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the conjugate and to determine the distribution of species with different DARs.[7] The method can be performed on the intact or reduced conjugate.

Protocol for Reduced RP-HPLC:

  • Sample Preparation:

    • To a solution of the conjugate (1 mg/mL in PBS), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.

  • Chromatographic Conditions:

    • Column: A wide-pore C4 or C8 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 60% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60-80°C.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).

    • The weighted average DAR can be calculated from the relative peak areas.[16]

Data Presentation:

SpeciesRetention Time (min)Peak Area (%)
Unconjugated LCe.g., 12.5e.g., 5.2
LC-Druge.g., 14.8e.g., 44.8
Unconjugated HCe.g., 20.1e.g., 2.1
HC-Drug1e.g., 22.3e.g., 15.7
HC-Drug2e.g., 24.5e.g., 25.4
HC-Drug3e.g., 26.1e.g., 6.8

Experimental Workflow for Reduced RP-HPLC Analysis

start Start with Purified ADC reduction Reduce with DTT (10 mM, 37°C, 30 min) start->reduction injection Inject onto RP-HPLC System reduction->injection separation Chromatographic Separation (C4/C8 column, Acetonitrile/Water/TFA gradient) injection->separation detection UV Detection at 280 nm separation->detection analysis Integrate Peaks and Calculate DAR detection->analysis end Report Results analysis->end

Workflow for the analysis of a reduced this compound conjugate by RP-HPLC.

Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of the intact conjugate provides a precise measurement of the molecular weight of the different drug-loaded species and allows for the determination of the DAR distribution.[9][10]

Protocol:

  • Sample Preparation:

    • If necessary, deglycosylate the conjugate using PNGase F to reduce heterogeneity and simplify the mass spectrum.

    • Dilute the conjugate to 0.1-0.5 mg/mL in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate).

  • LC-MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S) or Size Exclusion Chromatography (SEC) column.[16][17]

    • Mobile Phase (for RP-LC):

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient (for RP-LC): A shallow gradient optimized for the specific ADC.

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire data over a mass range appropriate for the intact ADC (e.g., m/z 2000-6000).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the antibody with 0, 1, 2, 3, etc., drug-linkers attached.

    • Calculate the average DAR from the relative abundance of the different species.

Data Presentation:

Species (Drug Load)Observed Mass (Da)Relative Abundance (%)
DAR 0e.g., 148,050e.g., 3.5
DAR 1e.g., 148,878e.g., 10.2
DAR 2e.g., 149,706e.g., 25.8
DAR 3e.g., 150,534e.g., 35.1
DAR 4e.g., 151,362e.g., 20.3
DAR 5e.g., 152,190e.g., 5.1
Calculated Average DAR e.g., 2.9

Note: The mass of the this compound linker is approximately 828 Da.[1][2]

Signaling Pathway for ADC Internalization and Payload Release

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Ala Linker Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Schematic of the mechanism of action for a cathepsin B-cleavable ADC.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy can be employed to confirm the identity and structure of the this compound linker, either before or after conjugation to a small molecule payload. It is less commonly used for the entire ADC due to the large size and complexity.[13][18]

Protocol for 1H NMR of the Linker-Payload:

  • Sample Preparation:

    • Dissolve the purified linker-payload conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of 5-10 mg/mL.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D 1H NMR.

    • Parameters:

      • Number of scans: 16-64 (depending on concentration).

      • Relaxation delay: 1-2 seconds.

      • Acquisition time: 2-3 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign the chemical shifts to the protons of the DBCO, PEG, Val, Ala, and PAB moieties. Key expected signals include:

      • Aromatic protons of the DBCO and PAB groups.

      • Characteristic signals for the ethylene (B1197577) glycol units of the PEG spacer (around 3.5-3.6 ppm).[15]

      • Signals for the amino acid residues (Val and Ala).

Data Presentation:

Proton EnvironmentExpected Chemical Shift (ppm)Integration
DBCO aromatic protonse.g., 7.0-7.5e.g., 8H
PAB aromatic protonse.g., 7.2-7.6e.g., 4H
PEG (-(CH2CH2O)4-)e.g., 3.5-3.6e.g., 16H
Valine-αHe.g., 4.1-4.3e.g., 1H
Alanine-αHe.g., 4.3-4.5e.g., 1H
Alanine-CH3e.g., 1.3-1.4e.g., 3H
Valine-CH3e.g., 0.8-1.0e.g., 6H

Note: Expected chemical shifts are approximate and can vary based on the solvent and the conjugated payload.

By employing these detailed protocols and analytical methods, researchers and drug developers can ensure a thorough characterization of their this compound conjugates, leading to a well-defined and high-quality ADC therapeutic.

References

Application Note: Purification of Antibody-DBCO-PEG4-Val-Ala-PAB Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, in this case, DBCO-PEG4-Val-Ala-PAB, plays a crucial role in the stability and efficacy of the ADC. The dibenzocyclooctyne (DBCO) group allows for a copper-free "click chemistry" conjugation to an azide-modified antibody, while the PEG4 spacer enhances solubility. The Val-Ala-PAB (valine-alanine-p-aminobenzylcarbamate) component is a cathepsin B-cleavable linker, ensuring targeted drug release within the cell.

Following the conjugation reaction, a heterogeneous mixture is typically present, containing the desired ADC with a specific drug-to-antibody ratio (DAR), unconjugated antibody, excess drug-linker, and potentially aggregates. Therefore, a robust purification process is critical to ensure the safety, efficacy, and homogeneity of the final ADC product. This application note provides detailed protocols for the purification of antibody-DBCO-PEG4-Val-Ala-PAB conjugates using Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).

Key Purification Challenges

The purification of ADCs, including those with the this compound linker, presents several challenges:

  • Aggregate Removal: The conjugation process, particularly with hydrophobic payloads, can induce the formation of high molecular weight (HMW) aggregates, which can be immunogenic.[1][2][3]

  • Removal of Unconjugated Antibody and Free Drug-Linker: To ensure a defined therapeutic window and minimize off-target toxicity, it is essential to remove the unconjugated antibody and any residual, highly cytotoxic free drug-linker.[4]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation reaction often results in a mixture of ADCs with varying numbers of drug molecules per antibody. Purification methods may be employed to isolate a more homogeneous DAR species.[5][6][7]

  • Hydrophobicity: The DBCO group and the cytotoxic drug can increase the hydrophobicity of the antibody, leading to non-specific interactions with chromatography resins and potential aggregation.[1][8][9]

Purification Strategies

A multi-step purification strategy is often employed to address these challenges. The most common techniques for ADC purification are Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).[10][11]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[8] It is highly effective for removing HMW aggregates and smaller molecules like the unconjugated drug-linker.[12][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[7][14] This method is particularly useful for separating ADC species with different DAR values, as the addition of each drug-linker moiety increases the overall hydrophobicity of the conjugate.[5][6]

Experimental Protocols

Protocol 1: Aggregate and Free Drug-Linker Removal using Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC to remove high molecular weight aggregates and unconjugated this compound-drug from the crude conjugation mixture.

Materials:

  • Crude antibody-DBCO-PEG4-Val-Ala-PAB conjugate solution

  • SEC Column (e.g., Agilent AdvanceBio SEC)[1]

  • High-Performance Liquid Chromatography (HPLC) system

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm sterile filters

Method:

  • System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase (PBS, pH 7.4) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Filter the crude conjugate solution through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject an appropriate volume of the filtered crude conjugate solution onto the column. The injection volume will depend on the column dimensions and loading capacity.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the cytotoxic drug.

  • Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, which will elute first, followed by the unconjugated antibody (if separation is achieved), and much later by the small molecule drug-linker.

  • Analysis: Analyze the collected fractions for purity, aggregation, and DAR using appropriate analytical techniques such as analytical SEC, HIC, and UV-Vis spectroscopy.

Data Presentation: SEC Purification Summary

ParameterCrude ConjugatePurified ADC Fraction
% MonomerVariable> 98%
% AggregatesVariable< 2%
Free Drug-LinkerPresentNot Detected
Average DARVariableAs per conjugation

Workflow for SEC Purification

SEC_Workflow Crude_Conjugate Crude Conjugate (ADC, Ab, Free Drug, Aggregates) Filtration 0.22 µm Filtration Crude_Conjugate->Filtration HPLC HPLC System Filtration->HPLC SEC_Column SEC Column Fraction_Collection Fraction Collection SEC_Column->Fraction_Collection HPLC->SEC_Column Purified_ADC Purified ADC (Monomer) Fraction_Collection->Purified_ADC Waste Waste (Aggregates, Free Drug) Fraction_Collection->Waste

Caption: Workflow for the purification of antibody conjugates using SEC.

Protocol 2: DAR Species Separation using Hydrophobic Interaction Chromatography (HIC)

This protocol describes the use of HIC to separate ADC species with different DAR values.

Materials:

  • SEC-purified antibody-DBCO-PEG4-Val-Ala-PAB conjugate

  • HIC Column (e.g., Phenyl-Sepharose)

  • HPLC system

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • 0.22 µm sterile filters

Method:

  • System Preparation: Equilibrate the HPLC system and the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the SEC-purified ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M. Filter the sample through a 0.22 µm filter.

  • Injection: Inject the prepared sample onto the HIC column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 20 CV). Species with higher DAR values will be more hydrophobic and will elute later in the gradient.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions for DAR and purity. Fractions containing the desired DAR species can be pooled.

Data Presentation: HIC Purification Summary

FractionElution (% Mobile Phase B)Predominant DAR SpeciesPurity
1LowDAR 0 (Unconjugated Ab)> 95%
2IntermediateDAR 2> 95%
3Intermediate-HighDAR 4> 95%
4HighDAR 6> 95%

Logical Relationship of HIC Separation

HIC_Separation cluster_0 HIC Column p1 p2 p3 p4 DAR0 DAR 0 (Less Hydrophobic) DAR2 DAR 2 DAR4 DAR 4 DAR6 DAR 6 (More Hydrophobic) Elution_Gradient Decreasing Salt Gradient (Increasing % Mobile Phase B) Elution_Gradient->DAR0 Elution_Gradient->DAR2 Elution_Gradient->DAR4 Elution_Gradient->DAR6

References

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of DBCO-PEG4-Val-Ala-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile.[1] Accurate and robust analytical methods for determining the DAR are therefore essential throughout the ADC development process.

This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using a DBCO-PEG4-Val-Ala-PAB linker. This cleavable linker system incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[2][3]

We will cover three primary analytical techniques for DAR determination:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): A non-denaturing chromatographic method that separates ADC species based on differences in hydrophobicity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic technique that can be used to analyze both intact and reduced ADCs.

  • Mass Spectrometry (MS): A powerful technique for the precise mass determination of intact ADCs and their subunits, providing detailed information on drug distribution.

ADC Structure and Linker Chemistry

The this compound linker is a sophisticated system designed for targeted drug delivery. The DBCO moiety allows for a highly specific and bioorthogonal conjugation to an azide-modified antibody. The PEG4 spacer improves the hydrophilicity of the linker-drug, which can help to mitigate aggregation issues often associated with hydrophobic payloads. The Val-Ala dipeptide is designed to be stable in circulation but is efficiently cleaved by cathepsin B, an enzyme that is often upregulated in the tumor microenvironment.[4] Following enzymatic cleavage of the Val-Ala bond, the PAB spacer undergoes a 1,6-elimination reaction to release the active drug payload inside the target cell.

ADC_Structure Antibody Monoclonal Antibody (with Azide modification) DBCO DBCO Antibody->DBCO PEG4 PEG4 DBCO->PEG4 ValAla Val-Ala PEG4->ValAla PAB PAB ValAla->PAB Drug Cytotoxic Drug PAB->Drug

Figure 1. Structure of a this compound ADC.

Experimental Protocols

DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used method for characterizing the heterogeneity of ADCs and determining the distribution of different drug-loaded species.[5][6][7] The addition of the hydrophobic drug-linker increases the retention of the ADC on the HIC column, allowing for the separation of species with different DARs.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis SamplePrep Prepare ADC Sample (e.g., 1 mg/mL in PBS) Inject Inject ADC Sample SamplePrep->Inject MobileA Prepare Mobile Phase A (High Salt Buffer) Equilibrate Equilibrate HIC Column MobileA->Equilibrate MobileB Prepare Mobile Phase B (Low Salt Buffer) Gradient Run Salt Gradient (High to Low Salt) MobileB->Gradient Equilibrate->Inject Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Reduce Reduce ADC with DTT (for reduced analysis) Quench Quench Reduction Reduce->Quench Inject Inject Sample Quench->Inject Equilibrate Equilibrate RP Column Equilibrate->Inject Gradient Run Organic Gradient Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Peaks (Light & Heavy Chains) Detect->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Desalt Desalt ADC Sample (e.g., using SEC) Deglycosylate Optional: Deglycosylate (with PNGase F) Desalt->Deglycosylate Inject Inject into LC-MS Deglycosylate->Inject Ionize Electrospray Ionization (ESI) Inject->Ionize Analyze High-Resolution MS (e.g., Q-TOF, Orbitrap) Ionize->Analyze Deconvolute Deconvolute Mass Spectrum Analyze->Deconvolute Identify Identify DAR Species by Mass Deconvolute->Identify Calculate Calculate Weighted Average DAR Identify->Calculate

References

Applications of DBCO-PEG4-Val-Ala-PAB in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated chemical entity integral to the construction of advanced Antibody-Drug Conjugates (ADCs) for preclinical research. This linker system offers a unique combination of features designed to ensure the stable circulation of the ADC and the specific, efficient release of a cytotoxic payload within the target cancer cell. Its architecture comprises three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" allows for a highly efficient and bioorthogonal conjugation to an azide-modified antibody, providing a stable covalent bond under physiological conditions.

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload complex. This increased solubility can mitigate aggregation issues, particularly with hydrophobic payloads, and can improve the pharmacokinetic profile of the resulting ADC.[1]

  • Valine-Alanine (Val-Ala) dipeptide and p-Aminobenzylcarbamate (PAB): A cathepsin B-cleavable dipeptide linked to a self-immolative spacer. The Val-Ala sequence is designed to be selectively cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomes of tumor cells.[2] Upon cleavage, the PAB spacer undergoes spontaneous 1,6-elimination to release the unconjugated, active cytotoxic drug.[2]

The Val-Ala dipeptide offers a key advantage over the more commonly used Val-Cit linker due to its lower hydrophobicity. This characteristic allows for the synthesis of ADCs with higher drug-to-antibody ratios (DARs) with a reduced propensity for aggregation.[3]

This document provides detailed application notes and protocols for the use of this compound in the preclinical development of ADCs, including conjugation, in vitro cytotoxicity assessment, and in vivo efficacy studies.

Mechanism of Action of an ADC Utilizing this compound

The following diagram illustrates the sequential steps involved in the mechanism of action of an ADC constructed with the this compound linker.

ADC_Mechanism_of_Action Mechanism of Action of a this compound-based ADC cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell ADC_circ ADC in Circulation (Stable) Binding Binding to Antigen ADC_circ->Binding Targeting Antigen Tumor-Specific Antigen Internalization Receptor-Mediated Endocytosis Antigen->Internalization Binding->Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Release Payload Release (Self-immolation of PAB) Cleavage->Release Payload_action Payload Action on Intracellular Target Release->Payload_action Apoptosis Apoptosis Payload_action->Apoptosis ADC_Synthesis_Workflow Workflow for ADC Synthesis cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Click Chemistry Conjugation Antibody Antibody in Amine-Free Buffer Incubation1 Incubate at RT (e.g., 1-2 hours) Antibody->Incubation1 DBCO_Linker This compound-NHS Ester DBCO_Linker->Incubation1 Purification1 Purify DBCO-Antibody (e.g., SEC) Incubation1->Purification1 DBCO_Antibody Purified DBCO-Antibody Purification1->DBCO_Antibody Incubation2 Incubate at 4°C (e.g., overnight) DBCO_Antibody->Incubation2 Azide_Payload Azide-Modified Payload Azide_Payload->Incubation2 Purification2 Purify ADC (e.g., SEC, HIC) Incubation2->Purification2 Final_ADC Final ADC Purification2->Final_ADC MTT_Assay_Workflow Workflow for In Vitro Cytotoxicity (MTT Assay) Cell_Seeding Seed Cells in 96-well Plate Incubation_Adhesion Incubate Overnight (Cell Adhesion) Cell_Seeding->Incubation_Adhesion ADC_Treatment Treat with Serial Dilutions of ADC Incubation_Adhesion->ADC_Treatment Incubation_Treatment Incubate for 72-120 hours ADC_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_Formazan Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Incubation_Formazan Solubilization Solubilize Formazan Crystals (e.g., DMSO) Incubation_Formazan->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Xenograft_Study_Workflow Workflow for In Vivo Xenograft Study Cell_Implantation Subcutaneous Implantation of Tumor Cells into Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-200 mm³ Treatment Administer ADC and Controls (e.g., IV) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Analysis Data Analysis (TGI, Survival) Endpoint->Data_Analysis MMAE_Apoptosis_Pathway Signaling Pathway of MMAE-Induced Apoptosis MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Mitotic_Spindle Mitotic Spindle Formation MMAE->Mitotic_Spindle Disrupts Microtubules Microtubule Network Tubulin->Microtubules Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Bcl2_Family Bcl-2 Family (e.g., Bax, Bcl-2) G2M_Arrest->Bcl2_Family Activates Pro-apoptotic Inhibits Anti-apoptotic Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis PBD_DDR_Pathway Signaling Pathway of PBD-Induced DNA Damage and Apoptosis PBD PBD Dimer DNA DNA PBD->DNA Binds to ICL DNA Interstrand Crosslinks DNA->ICL Forms Replication_Fork_Stall Replication Fork Stalling ICL->Replication_Fork_Stall DSB Double-Strand Breaks Replication_Fork_Stall->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Activation ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis_Pathway Intrinsic Apoptosis Pathway p53->Apoptosis_Pathway Induces Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

References

Application Notes and Protocols: A Step-by-Step Guide to DBCO-PEG4-Val-Ala-PAB Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile. This document provides a detailed guide to the use of the DBCO-PEG4-Val-Ala-PAB linker, a cleavable linker system designed for the development of next-generation ADCs.

The this compound linker incorporates three key elements:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.

  • Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Valine-Alanine (Val-Ala) dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2] This allows for selective cleavage of the linker and release of the payload within the target cell.

  • p-aminobenzyl (PAB) spacer: A self-immolative group that, upon cleavage of the Val-Ala dipeptide, releases the unmodified payload.

This application note provides a comprehensive, step-by-step protocol for the bioconjugation of an azide-modified payload to an antibody using the this compound linker. It also includes protocols for the characterization and stability assessment of the resulting ADC.

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC constructed with a this compound linker relies on a sequence of events beginning with antigen binding and culminating in payload release within the target cancer cell.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB 4. Enzyme Encounter PayloadRelease Payload Release CathepsinB->PayloadRelease 5. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 6. Cytotoxicity

ADC Mechanism of Action

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using the this compound linker is a two-stage process. First, the antibody is modified with the this compound linker. Second, the DBCO-functionalized antibody is conjugated to an azide-modified payload via a copper-free click chemistry reaction.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload Conjugation Antibody Antibody Reaction1 Amine Coupling (Lysine Residues) Antibody->Reaction1 DBCO_Linker This compound-NHS Ester DBCO_Linker->Reaction1 DBCO_Antibody DBCO-Functionalized Antibody Reaction1->DBCO_Antibody Purification1 Purification (e.g., SEC) DBCO_Antibody->Purification1 Reaction2 Copper-Free Click Chemistry (SPAAC) Purification1->Reaction2 Azide_Payload Azide-Modified Payload Azide_Payload->Reaction2 ADC_Product Antibody-Drug Conjugate (ADC) Reaction2->ADC_Product Purification2 Purification (e.g., SEC, HIC) ADC_Product->Purification2

ADC Synthesis Workflow

Quantitative Data Summary

The use of a Val-Ala linker has been shown to allow for higher drug-to-antibody ratios (DAR) with reduced aggregation compared to the more traditional Val-Cit linker, particularly with hydrophobic payloads.[3][] The following table summarizes representative data for ADCs constructed with Val-Ala linkers.

ParameterVal-Ala Linker ADCVal-Cit Linker ADCReference
Max Achievable DAR ~7.4< 7.4 (aggregation issues)[3][]
Aggregation at High DAR Low (<10%)Significant[3][5]
In Vitro Cytotoxicity (IC50) 92 pMSimilar to Val-Ala[5]
Plasma Stability (Mouse) Hydrolyzed within 1hHydrolyzed within 1h[5]
Plasma Stability (Human) Generally stableGenerally stable[6]

Note: Specific values can vary depending on the antibody, payload, and conjugation conditions.

Experimental Protocols

Protocol 1: Antibody Modification with this compound-NHS Ester

This protocol describes the modification of an antibody with the this compound linker via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.[7][8]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound-NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification columns (e.g., size-exclusion chromatography (SEC))

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.

    • If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

  • DBCO-Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-linker solution to the antibody solution.[8]

    • Ensure the final DMSO concentration does not exceed 10-20% (v/v) to maintain antibody integrity.

    • Incubate the reaction at room temperature for 60 minutes with gentle mixing.

  • Quenching (Optional):

    • To quench the reaction, add a final concentration of 50-100 mM Tris or glycine (B1666218) and incubate for 15 minutes at room temperature.[8]

  • Purification:

    • Purify the DBCO-functionalized antibody from excess, unreacted linker using a desalting column or SEC.

    • The purified DBCO-antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Conjugation of Azide-Payload to DBCO-Functionalized Antibody

This protocol details the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-modified payload.[7][]

Materials:

  • Purified DBCO-functionalized antibody

  • Azide-modified payload

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Purification columns (e.g., SEC, Hydrophobic Interaction Chromatography (HIC))

  • Reaction tubes

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).

    • Add a 2-4 fold molar excess of the azide-payload to the DBCO-functionalized antibody solution.[8]

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Purification:

    • Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC.

    • The choice of purification method may depend on the properties of the ADC and the unreacted payload.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the increased hydrophobicity imparted by the drug-linker. This method provides information on the distribution of different DAR species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise mass of the different ADC species, allowing for accurate DAR determination.

  • UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the payload.

2. In Vitro Plasma Stability Assay: This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature payload release.[6][10]

Procedure:

  • Incubate the ADC in human and/or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Isolate the ADC from the plasma using, for example, Protein A magnetic beads.

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.

3. Cathepsin B Cleavage Assay: This assay confirms the specific cleavage of the Val-Ala linker by Cathepsin B.[11][]

Procedure:

  • Incubate the ADC with purified Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT) at 37°C.[11]

  • Collect samples at different time points.

  • Stop the reaction (e.g., by adding a protease inhibitor).

  • Analyze the samples by LC-MS or HPLC to quantify the release of the payload.

Conclusion

The this compound linker offers a robust and versatile platform for the development of advanced antibody-drug conjugates. Its bioorthogonal DBCO group allows for efficient and specific conjugation, while the cleavable Val-Ala dipeptide facilitates targeted payload release. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in the field of targeted therapeutics, enabling the successful synthesis, characterization, and evaluation of novel ADCs. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for the development of safe and effective ADC candidates.

References

Application Notes: DBCO-PEG4-Val-Ala-PAB Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker facilitates the precise covalent attachment of a cytotoxic payload to a targeting moiety, such as a monoclonal antibody, enabling selective delivery to antigen-expressing cells. Its multi-component structure is engineered for optimal performance, balancing stability in circulation with efficient payload release within the target cell.

The key components of the linker and their functions are:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly efficient and specific conjugation to azide-modified antibodies or other targeting ligands via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity of the biomolecule.

  • PEG4 (Four-unit Polyethylene Glycol): A hydrophilic spacer that enhances the aqueous solubility of the linker-payload conjugate, mitigates aggregation, and provides spatial separation between the payload and the antibody, which can help maintain proper antibody function.

  • Val-Ala (Valine-Alanine): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • PAB (p-aminobenzyl): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active cytotoxic drug into the cytoplasm of the target cell.[1]

These application notes provide a comprehensive overview of the mechanism of action, relevant quantitative data, and detailed protocols for the use of the this compound linker in the construction and evaluation of ADCs.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with specific targeting and culminates in payload-induced cytotoxicity.

  • Circulation and Targeting: The ADC circulates systemically, where the linker is designed to be stable, minimizing premature drug release and off-target toxicity. The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

  • Lysosomal Cleavage: Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Ala dipeptide bond within the linker.

  • Self-Immolation and Payload Release: Cleavage of the Val-Ala peptide bond triggers the spontaneous 1,6-elimination of the PAB spacer. This immolation event releases the cytotoxic payload in its fully active form.

  • Cytotoxicity: The released payload can then diffuse from the lysosome into the cytoplasm or nucleus to engage its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

Visualization of the Mechanism of Action

ADC_Mechanism_of_Action Figure 1: ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Surface Antigen Endosome Early Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Val-Ala Cleavage & PAB Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Binds Target (e.g., Tubulin)

Caption: Mechanism of an ADC with a cleavable Val-Ala-PAB linker.

Data Presentation

The following tables summarize typical quantitative data for ADCs constructed with Val-Ala cleavable linkers and the cytotoxic payload Monomethyl Auristatin E (MMAE). This data is compiled from literature and serves as a representative example of expected outcomes.

Table 1: ADC Conjugation and Characterization

ParameterMethodTypical ResultReference
Conjugation Efficiency LC-MS>90% for site-specific conjugation[2]
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)2.5 - 4.4 (stochastic); ~1.8 (site-specific)[2][3]
ADC Aggregation Size Exclusion Chromatography (SEC)< 2%[3][4]
Purity SDS-PAGE / SEC>95%[1]

Table 2: In Vitro Cytotoxicity Data (Anti-HER2 ADC with Val-Ala-MMAE)

Cell LineHER2 ExpressionIC₅₀ (ng/mL)Reference
SK-BR-3 High (+++)~10.5[1]
NCI-N87 High (+++)~15.2[1]
BT-474 High (+++)~11.7[1]
MCF-7 Low (+)> 1000[1]

Note: IC₅₀ values are highly dependent on the antibody, target antigen expression level, payload, and specific assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific antibodies, payloads, and cell lines.

Protocol 1: ADC Synthesis - Conjugation of Azide-Antibody with DBCO-Linker-Payload

This protocol describes the site-specific conjugation of an azide-functionalized antibody with a this compound-Payload complex using copper-free click chemistry.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N₃) in an azide-free buffer (e.g., PBS, pH 7.4).

  • This compound-Payload dissolved in DMSO (e.g., 10 mM stock).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • DMSO (Anhydrous).

  • Amicon Ultra centrifugal filters (10-50 kDa MWCO) for buffer exchange and concentration.

  • Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis.

Procedure:

  • Antibody Preparation: a. Ensure the azide-functionalized antibody is at a concentration of 2-10 mg/mL in PBS, pH 7.4. If necessary, perform a buffer exchange using a centrifugal filter to remove any interfering substances.

  • Conjugation Reaction: a. Warm the DBCO-linker-payload stock solution to room temperature. b. Add a 3- to 5-fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation. c. Gently mix the reaction by pipetting or brief vortexing. d. Incubate the reaction at 4°C overnight or at room temperature for 4-8 hours with gentle agitation.

  • Purification: a. Remove unreacted linker-payload and DMSO by buffer exchange using an appropriate centrifugal filter. Wash the ADC 3-4 times with PBS. b. Alternatively, for higher purity, purify the ADC using SEC with PBS as the mobile phase.

  • Characterization: a. Determine the final ADC concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC or reversed-phase LC-MS. c. Assess ADC purity and aggregation levels using SEC.

Visualization of the ADC Synthesis Workflow

ADC_Synthesis_Workflow Figure 2: Workflow for ADC Synthesis and Characterization mAb Azide-Functionalized Antibody (mAb-N3) React Combine & Incubate (4°C, Overnight) mAb->React Linker This compound-Payload (in DMSO) Linker->React Purify Purification (e.g., SEC) React->Purify Removal of excess reagents Characterize Characterization Purify->Characterize DAR DAR Analysis (HIC / LC-MS) Characterize->DAR Purity Purity/Aggregation (SEC) Characterize->Purity Concentration Concentration (A280 / BCA) Characterize->Concentration

Caption: General workflow for ADC conjugation and subsequent analysis.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay confirms that the linker is susceptible to enzymatic cleavage by Cathepsin B, leading to payload release.

Materials:

  • Purified ADC (1 mg/mL).

  • Recombinant human Cathepsin B.

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, pH 5.0.

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) and an internal standard.

  • LC-MS/MS system for analysis.

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 1 µM. b. Initiate the reaction by adding active Cathepsin B to a final concentration of 20 nM. c. For a negative control, prepare a reaction tube without Cathepsin B. d. Incubate all tubes at 37°C.

  • Time-Course Sampling: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction tube. b. Immediately quench the reaction by adding 3 volumes of the cold quenching solution.

  • Sample Analysis: a. Centrifuge the quenched samples to precipitate the antibody and enzyme. b. Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method. c. Quantify the amount of released payload against a standard curve to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol assesses the potency and specificity of the ADC in killing target antigen-positive cancer cells.

Materials:

  • Target antigen-positive cell line (e.g., SK-BR-3 for an anti-HER2 ADC).

  • Antigen-negative control cell line (e.g., MCF-7).

  • Complete cell culture medium.

  • ADC and unconjugated antibody control.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. b. Remove the medium from the cells and add 100 µL of the diluted therapeutic agents to the respective wells. Include untreated cells as a viability control. c. Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. c. Incubate overnight at 37°C in the dark.

  • Data Analysis: a. Measure the absorbance of each well at 570 nm. b. Calculate the percentage of cell viability relative to the untreated control wells. c. Plot the viability data against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound linker is a robust and versatile tool for the development of targeted therapies. Its modular design allows for stable drug conjugation via copper-free click chemistry and ensures specific, enzyme-mediated payload release within the target cell's lysosomal compartment. Studies have shown that the Val-Ala dipeptide offers comparable, and in some cases superior, performance to the more common Val-Cit linker in terms of stability and processing.[1][4] The protocols and data presented here provide a framework for the successful implementation of this linker in ADC research and development, offering a promising strategy to enhance the therapeutic index of potent cytotoxic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-PEG4-Val-Ala-PAB Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of DBCO-PEG4-Val-Ala-PAB conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and frequently asked questions related to this advanced linker technology.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of this compound to azide-modified molecules.

Issue 1: Low or No Conjugation Product Observed

If you are experiencing a low yield or complete absence of your desired conjugate, consider the following potential causes and solutions.

  • Potential Cause: Inefficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction conditions.

  • Solution: Optimize the reaction parameters. The efficiency of the DBCO-azide reaction is influenced by stoichiometry, temperature, and reaction time.[1][2] Higher concentrations of reactants and elevated temperatures (from 4°C up to 37°C) can increase the reaction rate.[1][2] Typical reaction times range from 4 to 12 hours, but longer incubation periods may improve yield.[1][2]

  • Potential Cause: Degradation of the DBCO reagent.

  • Solution: Ensure the integrity of your DBCO-containing linker. DBCO reagents, particularly those with NHS esters for initial antibody modification, are sensitive to moisture and hydrolysis.[1][3] It is recommended to use fresh reagents, and if using an NHS ester, prepare the solution in anhydrous DMSO or DMF immediately before use.[1] Always allow the vial to warm to room temperature before opening to prevent condensation.[4]

  • Potential Cause: Incompatible buffer components.

  • Solution: Avoid buffers containing azides, as they will compete with your azide-modified molecule for the DBCO group.[1] Also, ensure that no sulfhydryl-containing components like DTT or TCEP are present, as they can reduce the azide.[1]

  • Potential Cause: Incorrect pH of the reaction buffer.

  • Solution: The pH of the reaction buffer can influence the rate of the SPAAC reaction. Studies have shown that higher pH values generally lead to increased reaction rates, although this can be buffer-dependent.[5] For example, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH.[5]

Issue 2: Poor Solubility of the DBCO-Linker or Conjugate

Solubility issues can hinder the reaction and subsequent purification steps.

  • Potential Cause: Hydrophobicity of the DBCO group or the payload.

  • Solution: The this compound linker includes a PEG4 spacer to improve aqueous solubility.[6][7][8] However, if the payload is particularly hydrophobic, solubility challenges may still arise.[9] To address this, you can perform the conjugation in a buffer containing a low percentage of a water-miscible organic co-solvent such as DMSO or DMF.[1][2] It is crucial to keep the final concentration of the organic solvent below 10-20% to avoid denaturation and precipitation of antibodies.[1][2]

  • Potential Cause: Aggregation of the antibody-drug conjugate (ADC).

  • Solution: ADC aggregation can be a consequence of increased hydrophobicity after conjugation.[9] The Val-Ala linker has been shown to reduce aggregation compared to the more traditional Val-Cit linker.[10][] If aggregation is still observed, consider optimizing the drug-to-antibody ratio (DAR) and the conjugation conditions. Purification methods like size-exclusion chromatography (SEC) are essential for removing aggregates.[12][13][14][15]

Issue 3: Instability of the Val-Ala Linker

While the Val-Ala linker is designed to be stable in circulation and cleaved by lysosomal enzymes like Cathepsin B, premature cleavage can be a concern.[6][8][16]

  • Potential Cause: Enzymatic degradation in plasma.

  • Solution: The Val-Ala linker generally exhibits good stability in human plasma.[16] However, stability can be species-dependent. For instance, some dipeptide linkers show instability in mouse plasma due to the activity of carboxylesterases.[16][17] If premature cleavage is suspected in preclinical models, it is important to assess linker stability in the relevant plasma.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a typical this compound conjugation reaction?

A1: For a robust starting point, we recommend the following conditions. Note that optimization for your specific antibody and payload is often necessary.

ParameterRecommended Starting Condition
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 (the more accessible component can be in excess)[1][2]
Temperature Room temperature (20-25°C) or 37°C to accelerate the reaction[1][2]
Reaction Time 4-12 hours (can be extended to 24 hours if needed)[1][2]
Solvent Aqueous buffer (e.g., PBS, HEPES) at pH 7-8.5.[1][5] If solubility is an issue, a co-solvent like DMSO or DMF can be added (final concentration <10-20%).[1][2]

Q2: How can I monitor the progress of my conjugation reaction?

A2: The progress of the conjugation can be monitored by observing the decrease in the concentration of the DBCO reagent, which has a characteristic UV absorbance at approximately 310 nm.[18] Alternatively, analytical techniques such as Hydrophobic Interaction Chromatography (HIC) can be used to resolve the different drug-to-antibody ratio (DAR) species, providing a clear picture of the reaction's progression.[12][13][14][19]

Q3: What are the best methods for purifying the final antibody-drug conjugate (ADC)?

A3: Several chromatographic techniques are suitable for ADC purification. Size-Exclusion Chromatography (SEC) is widely used to remove unconjugated small molecules and aggregates.[12][20] Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADCs with different DARs.[13][19] Tangential flow filtration (TFF) is a scalable method for buffer exchange and removal of small molecule impurities.[20]

Q4: How do I characterize my final ADC product?

A4: Comprehensive characterization is crucial. The average DAR and the distribution of different DAR species can be determined by HIC.[13][14][19] SEC is used to assess the level of aggregation.[12][15] Mass spectrometry (MS) provides accurate mass measurements for confirming the identity of the conjugate.[13][19]

Experimental Protocols

Protocol 1: General Procedure for Antibody-Payload Conjugation via SPAAC

This protocol outlines the final step of conjugating an azide-modified payload to a DBCO-functionalized antibody.

  • Prepare the DBCO-Antibody: Ensure your antibody has been functionalized with the this compound linker. The antibody should be in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[18]

  • Prepare the Azide-Payload Solution: Dissolve your azide-modified payload in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Initiate the Conjugation Reaction: Add the azide-payload stock solution to the DBCO-antibody solution. The recommended molar excess of the azide-payload is typically 2-4 fold over the antibody.[18] If using a DMSO stock, ensure the final DMSO concentration in the reaction mixture does not exceed 10-20%.[1][18]

  • Incubate: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.[18][21] Gentle mixing is recommended.

  • Purification: Purify the resulting ADC using an appropriate method such as SEC to remove unreacted payload and other impurities.[21][22]

  • Characterization: Characterize the purified ADC for DAR, aggregation, and identity using HIC, SEC, and MS, respectively.[12][13][19]

Visualizations

conjugation_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation & Purification antibody Antibody activated_ab DBCO-Functionalized Antibody antibody->activated_ab NHS Ester Chemistry (Amine Reactive) dbco_linker This compound Linker dbco_linker->activated_ab spaac SPAAC Reaction (Click Chemistry) activated_ab->spaac payload Cytotoxic Payload azide_modification Azide-Modified Payload payload->azide_modification Azide Functionalization azide_modification->spaac purification Purification (SEC/HIC) spaac->purification final_adc Final ADC purification->final_adc

Caption: Workflow for ADC synthesis using the this compound linker.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Efficiency cause1 Suboptimal Reaction Conditions start->cause1 cause2 DBCO Reagent Degradation start->cause2 cause3 Incompatible Buffer start->cause3 cause4 Solubility Issues start->cause4 sol1 Optimize: Molar Ratio, Temp, Time, pH cause1->sol1 sol2 Use Fresh Reagents, Store Properly cause2->sol2 sol3 Avoid Azides & Reducing Agents cause3->sol3 sol4 Add Organic Co-solvent (e.g., <20% DMSO) cause4->sol4

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Troubleshooting DBCO-PEG4-Val-Ala-PAB Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during conjugation reactions involving DBCO-PEG4-Val-Ala-PAB linkers, with a primary focus on resolving issues related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the core components of the this compound linker and their respective functions?

A1: The this compound linker is a sophisticated molecule designed for the creation of antibody-drug conjugates (ADCs). Each component has a specific role:

  • DBCO (Dibenzocyclooctyne): This is a strained alkyne that enables a highly efficient and bioorthogonal "click chemistry" reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is copper-free, making it ideal for use with sensitive biological samples.[1][2][3]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer enhances the aqueous solubility of the linker and the final conjugate, which can help prevent aggregation.[3]

  • Val-Ala (Valine-Alanine): This dipeptide sequence is specifically designed to be cleaved by enzymes, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[3]

  • PAB (p-aminobenzyl): This is a self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, spontaneously releases the conjugated payload in its active form.

Q2: What is the general workflow for conjugating a payload to an antibody using this linker?

A2: The conjugation process is typically a two-stage approach. First, the antibody is functionalized with the DBCO end of the linker, usually through a reaction between an activated ester on the linker (like an NHS ester) and primary amines (e.g., lysine (B10760008) residues) on the antibody. Second, the azide-modified payload is then "clicked" onto the DBCO-functionalized antibody via the SPAAC reaction.[1]

Q3: My final conjugate yield is very low. What are the most common initial factors to investigate?

A3: Low yield can stem from several issues. The primary areas to investigate are the quality and storage of the reagents (the DBCO-linker can degrade if not stored properly at -20°C or -80°C), the reaction conditions (pH, temperature, buffer composition), and the efficiency of the purification steps, where product loss can be significant.[4]

Q4: How does the Drug-to-Antibody Ratio (DAR) relate to reaction yield?

A4: A low Drug-to-Antibody Ratio (DAR) is a direct indicator of low conjugation efficiency and can be perceived as low yield.[4] Factors that negatively impact the reaction kinetics or lead to steric hindrance can result in a lower DAR. It's crucial to optimize reaction conditions to achieve the desired DAR.

Troubleshooting Guide: Low Conjugate Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound conjugation reactions.

Issue 1: Low or No Formation of DBCO-Functionalized Antibody
  • Symptom: Analysis after the first reaction step (e.g., by UV-Vis spectroscopy checking for the DBCO absorbance peak around 309 nm) shows little to no incorporation of the DBCO linker onto the antibody.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrolysis of NHS Ester The N-hydroxysuccinimide (NHS) ester on the DBCO linker is moisture-sensitive and can hydrolyze, rendering it non-reactive. Prepare the DBCO-linker solution in anhydrous DMSO or DMF immediately before use. Avoid delays in adding it to the antibody solution.
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody's lysine residues for reaction with the NHS ester, significantly reducing efficiency. Perform the reaction in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH of 7.0-9.0.
Suboptimal Molar Ratio An insufficient molar excess of the DBCO linker will lead to low incorporation. Start with a 10 to 20-fold molar excess of the DBCO-PEG4-NHS ester to the antibody.[1] For very dilute antibody solutions, a higher excess may be necessary.
Low Antibody Concentration Reactions are more efficient at higher concentrations. If possible, concentrate the antibody solution before starting the conjugation.
Issue 2: Inefficient SPAAC "Click" Reaction
  • Symptom: The DBCO-functionalized antibody is successfully formed, but the final conjugate yield after reacting with the azide-payload is low.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Conditions The SPAAC reaction rate is influenced by temperature and time. While the reaction can proceed at 4°C, incubating at room temperature (25°C) or 37°C can increase the rate. Extend the incubation time; reactions can often be run for 4-12 hours or even overnight.[5]
Steric Hindrance The azide (B81097) group on the payload may be sterically hindered, preventing efficient reaction with the DBCO group on the large antibody. The PEG4 spacer is designed to mitigate this, but if the payload is particularly bulky, a longer PEG spacer might be necessary.
Presence of Azide in Buffer Ensure that no sodium azide is present in any of the buffers used for the SPAAC reaction, as it will compete with the azide-payload for the DBCO-functionalized antibody.[6]
Incorrect Molar Ratio An insufficient amount of the azide-payload will lead to an incomplete reaction. Use a 1.5 to 5-fold molar excess of the azide-payload relative to the DBCO-functionalized antibody.[1]
Issue 3: Product Loss During Purification
  • Symptom: The reaction appears to be successful, but the final isolated yield is low.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Antibody Aggregation The conjugation of a hydrophobic payload can lead to aggregation of the ADC, which is then lost during purification. The PEG4 spacer helps to reduce this, but if aggregation is still an issue, consider using a longer, more hydrophilic PEG linker.[4]
Harsh Purification Methods Aggressive purification techniques can lead to significant product loss.[4] Optimize purification methods such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to ensure efficient separation of the ADC from unconjugated antibody and free payload without sacrificing yield.
Instability of the Conjugate The linker-payload may have some instability under the purification conditions, leading to premature cleavage.[4] Ensure that the pH and buffer conditions during purification are compatible with the stability of the conjugate.

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Conjugation Steps

Reaction StepReagent 1Reagent 2Recommended Molar Excess
Antibody Activation This compound-NHSAntibody10 - 20 fold
SPAAC Reaction Azide-PayloadDBCO-Functionalized Antibody1.5 - 5 fold

Data compiled from multiple sources providing general guidelines for similar conjugation chemistries.[1]

Table 2: Impact of Reaction Conditions on SPAAC Efficiency

ParameterConditionImpact on Yield/RateNotes
pH 7.0 - 9.0OptimalMaintains antibody stability and promotes efficient NHS ester reaction.
Temperature 4°CSlower ReactionMay require overnight incubation.
25°C - 37°CFaster ReactionCan significantly increase the reaction rate.
Solvent <10-20% DMSO/DMFOptimalHigher concentrations of organic solvents can lead to antibody denaturation.[1][6]
Buffer Amine-free (PBS, HEPES)HighAvoids competitive side reactions with NHS esters.
Amine-containing (Tris)Low to NoneReacts with and quenches the NHS ester.

Experimental Protocols

Protocol 1: Antibody Functionalization with this compound-NHS

Objective: To covalently attach the DBCO-linker to an antibody via primary amines.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification equipment (e.g., desalting columns or dialysis cassettes).

Procedure:

  • Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

  • DBCO-Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the DBCO-linker solution to the antibody solution.[1] b. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10-20% to maintain antibody integrity.[1][6] c. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted DBCO-linker using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for the DBCO group).

Protocol 2: SPAAC Reaction with Azide-Payload

Objective: To conjugate the azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-functionalized antibody.

  • Azide-modified payload.

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free).

Procedure:

  • Reaction Setup: a. In a reaction vessel, combine the DBCO-functionalized antibody with the azide-payload. b. Use a 1.5 to 5-fold molar excess of the azide-payload relative to the antibody.[1]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours. For potentially slower reactions or to minimize antibody degradation, the reaction can be performed at 4°C overnight.[5][6]

  • Purification: Purify the final antibody-drug conjugate to remove any unreacted payload and other impurities. Methods such as SEC, HIC, or dialysis are commonly used.[1]

  • Analysis: Characterize the final ADC to determine the final concentration, Drug-to-Antibody Ratio (DAR), and percentage of aggregation (e.g., using HIC-HPLC and SEC-HPLC).

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Reagent Preparation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: SPAAC Reaction cluster_final Final Product prep_ab Prepare Antibody (Amine-free buffer, pH 7.4) react1 Mix Antibody + DBCO-Linker (10-20x molar excess) prep_ab->react1 prep_linker Prepare DBCO-Linker (Freshly dissolve in DMSO) prep_linker->react1 prep_payload Prepare Azide-Payload react2 Mix DBCO-Ab + Azide-Payload (1.5-5x molar excess) prep_payload->react2 incubate1 Incubate (RT, 30-60 min) react1->incubate1 quench1 Quench Reaction (e.g., Tris buffer) incubate1->quench1 purify1 Purify DBCO-Antibody (Desalting / Dialysis) quench1->purify1 purify1->react2 incubate2 Incubate (RT, 4-12h or 4°C overnight) react2->incubate2 purify2 Purify Final ADC (SEC / HIC) incubate2->purify2 analyze Characterize ADC (DAR, Aggregation) purify2->analyze

Caption: A diagram illustrating the two-step experimental workflow for creating an ADC using a DBCO-linker.

troubleshooting_yield Troubleshooting Low Yield in DBCO Conjugations cluster_cause1 Causes for Low DBCO-Ab cluster_cause2 Causes for Low SPAAC Yield start Low Final Yield check_step1 Check DBCO incorporation (Step 1 efficiency) start->check_step1 check_step1->step1_ok Yes check_step1->step1_low No check_step2 Check SPAAC Reaction (Step 2 efficiency) step1_ok->check_step2 cause_hydrolysis Linker Hydrolysis? step1_low->cause_hydrolysis cause_buffer Amine Buffer Used? step1_low->cause_buffer cause_ratio1 Incorrect Molar Ratio? step1_low->cause_ratio1 sol_hydrolysis Use fresh anhydrous DMSO cause_hydrolysis->sol_hydrolysis sol_buffer Use amine-free buffer (PBS) cause_buffer->sol_buffer sol_ratio1 Increase DBCO-linker excess cause_ratio1->sol_ratio1 check_step2->step2_low No check_step2->step2_ok Yes cause_conditions Suboptimal Temp/Time? step2_low->cause_conditions cause_azide Azide in Buffer? step2_low->cause_azide cause_ratio2 Incorrect Molar Ratio? step2_low->cause_ratio2 check_purification Evaluate Purification Step step2_ok->check_purification sol_conditions Increase temp/time cause_conditions->sol_conditions sol_azide Ensure azide-free buffers cause_azide->sol_azide sol_ratio2 Increase Azide-Payload excess cause_ratio2->sol_ratio2 purification_issue Product Loss During Purification check_purification->purification_issue sol_purification Optimize SEC/HIC method Check for aggregation purification_issue->sol_purification

Caption: A decision tree diagram to guide troubleshooting efforts when experiencing low reaction yield.

References

Technical Support Center: Preventing Aggregation of ADCs with DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) synthesized using the DBCO-PEG4-Val-Ala-PAB linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

The this compound linker is a popular cleavable linker used in the development of ADCs. Its components are:

  • DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry for conjugation to an azide-modified antibody, offering high specificity and biocompatibility.[1][2]

  • PEG4 (four-unit Polyethylene (B3416737) Glycol): A hydrophilic spacer that improves the aqueous solubility of the linker and the resulting ADC, which can help reduce aggregation.[1][3][4][5]

  • Val-Ala (Valine-Alanine): A dipeptide motif that is cleavable by lysosomal proteases, such as Cathepsin B, ensuring the release of the cytotoxic payload within the target cancer cell.[1][6]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, releases the attached payload.

Q2: What are the primary causes of ADC aggregation when using the this compound linker?

Aggregation of ADCs is a common challenge that can impact efficacy, safety, and stability.[7][8] Key causes include:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[7][9] While the PEG4 spacer in the this compound linker helps to mitigate this, highly hydrophobic drugs can still pose a risk.[3][4]

  • Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the presence of certain organic solvents used to dissolve the linker-payload can destabilize the ADC and promote aggregation.[7][10]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][10]

  • Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing) can induce conformational changes in the antibody, leading to aggregation.[3][10][11]

  • Antibody-Specific Properties: Some monoclonal antibodies are inherently more prone to aggregation due to their amino acid sequence and structure.[7]

Q3: How does the PEG4 component of the linker help in preventing aggregation?

The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC.[3][4] This hydrophilic shield can mask the hydrophobic drug-linker, reducing intermolecular hydrophobic interactions that are a primary driver of aggregation.[4][12] By improving the aqueous solubility of the conjugate, PEGylation contributes to better stability and a lower propensity for aggregation.[4][13]

Q4: What are the recommended storage conditions for ADCs synthesized with this linker?

Proper storage is critical to maintain the stability and efficacy of ADCs. General guidelines include:

  • Temperature: Store ADCs at ultra-cold temperatures, typically ranging from -20°C to -80°C, depending on the specific formulation.[14] It is crucial to prevent temperature fluctuations.[14]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can induce aggregation, it is recommended to aliquot the ADC into single-use vials before freezing.[10][11]

  • Light Protection: For ADCs with light-sensitive payloads or linkers, storage in dark vials or the use of foil is recommended to prevent photodegradation.[3][11]

  • Buffer Composition: The use of stabilizing buffers containing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 80) can help prevent aggregation during storage.[10][15]

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness During or After Conjugation
  • Symptom: The ADC solution appears cloudy or contains visible particles.

  • Potential Cause: Aggregation due to high hydrophobicity, inappropriate buffer conditions, or a high concentration of organic solvent.

  • Troubleshooting Steps:

Recommended Action Rationale
Optimize Buffer Conditions Conduct a buffer screening study to identify the optimal pH and ionic strength for your specific ADC. Histidine and citrate (B86180) buffers are commonly used.[10][16]
Reduce Organic Solvent Concentration Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the this compound-payload. Utilize techniques like tangential flow filtration (TFF) to rapidly remove residual solvent after conjugation.[2]
Incorporate Excipients Include stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the reaction and formulation buffers to reduce hydrophobic interactions and improve stability.[10]
Lower the Molar Excess of Linker-Payload A high molar excess can lead to a higher, more heterogeneous DAR, increasing the risk of aggregation. Titrate the molar ratio to achieve the desired DAR while minimizing aggregation.
Issue 2: High Molecular Weight Species Detected by Size Exclusion Chromatography (SEC)
  • Symptom: SEC analysis reveals a significant increase in high molecular weight species (HMWS) compared to the unconjugated antibody.

  • Potential Cause: Formation of soluble aggregates.

  • Troubleshooting Steps:

Recommended Action Rationale
Review Conjugation Parameters Ensure precise control over reaction temperature, pH, and incubation time. Deviations can lead to inconsistent conjugation and increased aggregation.[2]
Purification Method Optimization Employ purification techniques such as Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) in addition to SEC to remove aggregates.[7][17]
Consider a More Hydrophilic Linker or Payload If aggregation persists, the inherent hydrophobicity of the payload may be the primary issue. Exploring alternative, more hydrophilic payloads or linkers with longer PEG chains may be necessary.[3][4]
Immobilize the Antibody During Conjugation For antibodies particularly prone to aggregation, consider solid-phase conjugation where the antibody is immobilized on a resin. This physically separates the antibodies, preventing aggregation during the conjugation process.[7]

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with this compound

This protocol outlines a general workflow for conjugating an azide-modified antibody with a this compound-payload.

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free and azide-compatible buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the this compound-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved linker-payload to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove unreacted linker-payload and any aggregates using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the purified ADC into a suitable formulation buffer for storage.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method to quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

  • Instrumentation and Column:

    • Use an HPLC or UHPLC system equipped with a UV detector.

    • Select a size exclusion column appropriate for the size of the antibody (e.g., TSKgel G3000SWxl).

  • Mobile Phase:

    • Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

  • Analysis:

    • Inject the sample onto the column.

    • Monitor the elution profile at 280 nm.

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Parameter Typical Value
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 50 µL
Column Temperature Ambient or controlled (e.g., 25°C)
Run Time 15 - 30 minutes

Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Azide-Modified_Antibody Azide-Modified Antibody in Reaction Buffer Conjugation_Mix Incubate (e.g., 1-4h at RT) Azide-Modified_Antibody->Conjugation_Mix DBCO_Linker_Payload This compound-Payload in DMSO DBCO_Linker_Payload->Conjugation_Mix Purification Purification (SEC or TFF) Conjugation_Mix->Purification Analysis Characterization (SEC, HIC, MS) Purification->Analysis Final_ADC Purified ADC Analysis->Final_ADC

Caption: Workflow for ADC synthesis using this compound linker.

Troubleshooting_Aggregation Start ADC Aggregation Observed? Check_Buffer Review Buffer Conditions (pH, Salt, Solvent) Start->Check_Buffer Yes End Aggregation Minimized Start->End No Optimize_DAR Optimize Molar Ratio of Linker-Payload Check_Buffer->Optimize_DAR Add_Excipients Incorporate Stabilizing Excipients (e.g., Polysorbate) Optimize_DAR->Add_Excipients Refine_Purification Optimize Purification Strategy (e.g., HIC) Add_Excipients->Refine_Purification Consider_Alternatives Evaluate Alternative Hydrophilic Linkers/Payloads Refine_Purification->Consider_Alternatives Still an issue Refine_Purification->End Resolved Consider_Alternatives->End

Caption: Logical troubleshooting flow for ADC aggregation issues.

References

Technical Support Center: DBCO-PEG4-Val-Ala-PAB Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DBCO-PEG4-Val-Ala-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the stability of this linker in experimental settings.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of the this compound linker.

Q1: What are the primary stability concerns for the this compound linker?

A1: The stability of the this compound linker is influenced by its three main components: the DBCO group, the PEG4 spacer, and the enzymatically cleavable Val-Ala-PAB unit. Key stability concerns include:

  • Hydrolysis: The Val-Ala dipeptide bond and the carbamate (B1207046) linkage in the PAB spacer can be susceptible to hydrolysis, especially at non-neutral pH.

  • Enzymatic Degradation: The Val-Ala linker is designed to be cleaved by proteases like Cathepsin B, which is desirable in the target cell's lysosome. However, premature cleavage in circulation by other proteases can be a concern.[1][2]

  • DBCO Moiety Instability: While generally stable for copper-free click chemistry, the DBCO group can be sensitive to certain conditions, such as the presence of strong nucleophiles or reducing agents.[3][4] Its hydrophobicity can also contribute to aggregation.[5]

  • Oxidation: The DBCO group can be prone to oxidation over time, which can reduce its reactivity with azide-functionalized molecules.[5]

Q2: How does the PEG4 spacer influence the stability of the linker?

A2: The tetraethylene glycol (PEG4) spacer plays a crucial role in the overall properties of the linker. Its primary functions are to:

  • Enhance Hydrophilicity: The PEG4 spacer increases the water solubility of the entire molecule, which can be particularly beneficial when working with hydrophobic payloads or the DBCO group itself.[3][6] This improved solubility can help to mitigate aggregation.[5]

  • Reduce Steric Hindrance: By physically separating the DBCO group and the Val-Ala-PAB moiety from the conjugated biomolecule, the PEG4 spacer can minimize steric hindrance, allowing for more efficient enzymatic cleavage and click chemistry reactions.[3]

  • Improve Pharmacokinetics: In the context of antibody-drug conjugates (ADCs), PEG linkers can create a protective hydrophilic shield around the payload, potentially reducing non-specific interactions with other proteins and improving circulation half-life.[6]

Q3: What is the cleavage mechanism of the Val-Ala-PAB linker, and what factors affect it?

A3: The Val-Ala-PAB linker is a cathepsin-cleavable linker designed for controlled payload release.[7] The cleavage process is a two-step mechanism:

  • Enzymatic Cleavage: The dipeptide bond between Valine (Val) and Alanine (Ala) is recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[7] The optimal pH for Cathepsin B activity is acidic, typically between 4.5 and 6.5.[6][8]

  • Self-Immolation: Following the enzymatic cleavage of the Val-Ala bond, the p-aminobenzyl carbamate (PAB) spacer becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolation process releases the attached payload in its unmodified, active form.[2][9][10][11][12]

Factors affecting cleavage include enzyme concentration, pH, temperature, and the presence of any enzyme inhibitors.

Q4: How does the stability of the Val-Ala linker compare to the more common Val-Cit linker?

A4: The Val-Ala linker offers several advantages compared to the Val-Cit (valine-citrulline) linker:

  • Improved Hydrophilicity and Reduced Aggregation: Val-Ala has been shown to have better hydrophilicity than Val-Cit. This can lead to reduced aggregation of the final conjugate, especially with high drug-to-antibody ratios (DARs).[][14]

  • Comparable Plasma Stability: Both linkers generally exhibit good stability in human plasma.[1][15] However, dipeptide linkers can be susceptible to cleavage by carboxylesterases in mouse plasma, which can lead to premature drug release in preclinical mouse models.[1] Some studies suggest that Val-Ala may have slightly better stability in mouse plasma than Val-Cit.[]

It is important to note that the cleavage rate of the Val-Ala linker by Cathepsin B is approximately half that of the Val-Cit linker.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with the this compound linker.

Issue 1: Low Yield of Final Conjugate
Potential Cause Recommended Solution
Degradation of DBCO moiety Store the this compound linker protected from light and moisture at the recommended temperature (-20°C for long-term storage).[3][5] Prepare solutions fresh and avoid repeated freeze-thaw cycles.
Suboptimal reaction conditions for click chemistry Ensure the reaction buffer is free of azides and has a pH between 7.0 and 8.5.[16] The reaction can be performed at room temperature or 37°C for 2-4 hours.[3]
Steric hindrance The PEG4 spacer is designed to minimize steric hindrance, but if low yield persists, consider a longer PEG spacer.[3]
Incorrect quantification of reactants Accurately determine the concentration of your azide-functionalized molecule and the this compound linker before starting the conjugation.
Issue 2: Premature Cleavage of the Val-Ala-PAB Linker
Potential Cause Recommended Solution
Presence of contaminating proteases Use high-purity reagents and sterile techniques. If working with cell culture media or other biological fluids, consider adding a broad-spectrum protease inhibitor cocktail if premature cleavage is not part of the experimental design.
Instability at experimental pH The Val-Ala-PAB linker is most stable at neutral pH. If your experiment requires acidic or basic conditions for an extended period, you may observe some hydrolysis. Perform a stability test of your conjugate at the intended experimental pH.
Species-specific plasma instability Be aware that dipeptide linkers like Val-Ala can be unstable in mouse plasma due to the presence of carboxylesterases.[1] For in vivo studies in mice, this can lead to faster clearance and off-target toxicity. Consider using humanized mouse models or alternative preclinical species if this is a significant issue.
Issue 3: Aggregation of the Conjugate
Potential Cause Recommended Solution
Hydrophobicity of the DBCO group or payload The PEG4 spacer enhances solubility, but aggregation can still occur, especially with very hydrophobic payloads or high drug-to-antibody ratios (DARs).[5] Consider using a longer, more hydrophilic PEG linker.[3]
Unfavorable buffer conditions Optimize the pH and ionic strength of your storage and reaction buffers. Aggregation can be more pronounced near the isoelectric point of the protein.[17][18]
High DAR A higher number of conjugated linker-payload molecules increases the overall hydrophobicity of the protein, making it more prone to aggregation.[5][18] If possible, aim for a lower, more controlled DAR.
Freeze-thaw cycles Repeated freezing and thawing can denature proteins and lead to aggregation.[18] Store your conjugate in single-use aliquots.

Experimental Protocols

Protocol 1: General Procedure for Assessing Plasma Stability

This protocol provides a general framework for evaluating the stability of a this compound conjugate in plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of the conjugate in an appropriate buffer (e.g., PBS, pH 7.4).

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

  • Incubation:

    • Spike the conjugate into the plasma to a final concentration of 1 µg/mL.[4]

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the plasma samples.

  • Sample Analysis:

    • Analyze the collected aliquots to determine the amount of intact conjugate and any released payload. Common analytical techniques include:

      • LC-MS: To separate and identify the intact conjugate and its degradation products.

      • ELISA: A sandwich ELISA can be designed to specifically capture and detect the intact conjugate.[4]

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.

    • Determine the half-life (t½) of the conjugate in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the Val-Ala-PAB linker by Cathepsin B.

  • Preparation of Reagents:

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5).

    • Prepare a stock solution of the this compound conjugate.

    • Reconstitute and activate Cathepsin B according to the manufacturer's instructions.

  • Enzymatic Reaction:

    • In a microplate or microcentrifuge tubes, add the conjugate to the assay buffer.

    • Initiate the reaction by adding activated Cathepsin B. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the conjugate concentration is in the micromolar range (e.g., 1 µM).[9]

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., by adding acetonitrile).

  • Analysis:

    • Analyze the samples to quantify the amount of released payload. This is often done using HPLC or LC-MS by monitoring the appearance of the payload peak over time.[9]

  • Data Analysis:

    • Plot the concentration of the released payload versus time to determine the initial rate of cleavage.

Visualizations

G cluster_stability Stability Considerations cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions Hydrolysis Hydrolysis (Val-Ala, PAB) Premature_Cleavage Premature Cleavage Hydrolysis->Premature_Cleavage Enzymatic_Degradation Enzymatic Degradation (Val-Ala) Enzymatic_Degradation->Premature_Cleavage DBCO_Instability DBCO Instability (Oxidation, Aggregation) Low_Yield Low Conjugation Yield DBCO_Instability->Low_Yield Aggregation Conjugate Aggregation DBCO_Instability->Aggregation Storage Proper Storage (-20°C, protected from light) Low_Yield->Storage Reaction_Optimization Reaction Optimization (pH, temp, buffer) Low_Yield->Reaction_Optimization Premature_Cleavage->Reaction_Optimization PEG_Modification PEG Spacer Modification Aggregation->PEG_Modification DAR_Control Control of DAR Aggregation->DAR_Control Buffer_Screening Buffer Screening Aggregation->Buffer_Screening

Caption: Troubleshooting logic for common this compound stability issues.

G cluster_workflow Plasma Stability Assay Workflow start Spike Conjugate into Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Analyze Samples (LC-MS or ELISA) sampling->analysis end Determine Half-Life analysis->end

Caption: A simplified workflow for assessing the plasma stability of the conjugate.

G ADC This compound-Payload Conjugate CathepsinB Cathepsin B (in Lysosome, acidic pH) Cleavage Enzymatic Cleavage of Val-Ala Bond ADC->Cleavage CathepsinB->Cleavage Catalyzes Intermediate Unstable Intermediate Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation of PAB Spacer Intermediate->SelfImmolation Spontaneous Payload Released Active Payload SelfImmolation->Payload

Caption: The enzymatic cleavage and self-immolation pathway of the Val-Ala-PAB linker.

References

Off-target cleavage of Val-Ala linkers and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Alanine (Val-Ala) cleavable linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Val-Ala linker cleavage?

A1: The Val-Ala dipeptide linker is primarily designed for selective cleavage within the lysosomal compartment of target cancer cells.[1] The cleavage is a two-step process:

  • Enzymatic Cleavage: Lysosomal proteases, most notably Cathepsin B, recognize and hydrolyze the amide bond at the C-terminus of the alanine (B10760859) residue.[1][] While Cathepsin B is the principal enzyme, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to this process.[1]

  • Self-Immolation: In many ADC designs, the Val-Ala linker is attached to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. The initial enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PABC group, leading to the release of the unmodified cytotoxic payload.[1]

This targeted release mechanism is intended to enhance the therapeutic efficacy of the ADC while minimizing systemic toxicity.[]

Q2: What are the main causes of off-target cleavage of Val-Ala linkers?

A2: Off-target cleavage of Val-Ala linkers, while generally less pronounced than with some other dipeptide linkers like Val-Cit, can occur and lead to premature drug release.[3][4] Potential causes include:

  • Extracellular Proteases: While Val-Ala linkers are designed for cleavage in the acidic lysosomal environment, certain proteases in the tumor microenvironment or systemic circulation could potentially cleave the linker.[4]

  • Plasma Enzyme Activity: Some plasma enzymes can contribute to linker instability. For instance, the Val-Cit linker is known to be susceptible to cleavage by carboxylesterase Ces1C in mouse plasma, and while Val-Ala is generally more stable, species-specific enzyme activity should be considered.[3][5]

  • Conjugation Site: The site of linker-drug conjugation on the antibody can influence its stability. Linkers attached to more solvent-exposed sites may be more susceptible to enzymatic degradation.[4]

Q3: How does the stability of Val-Ala linkers compare to Val-Cit linkers?

A3: Val-Ala and Val-Cit linkers exhibit different physicochemical and stability profiles that make them suitable for different ADC applications.

  • Hydrophobicity and Aggregation: Val-Ala linkers are generally less hydrophobic than Val-Cit linkers.[4][] This lower hydrophobicity can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[][8] For instance, ADCs with Val-Ala linkers have been successfully developed with DARs as high as 7.4 with minimal aggregation.[8]

  • Plasma Stability: Both linkers generally show good stability in human plasma.[4] However, in mouse serum, the Val-Ala linker has demonstrated greater stability than the Val-Cit linker.[4][9]

  • Cleavage Rate: The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker in isolated enzyme assays.[4]

Troubleshooting Guide

Issue 1: Premature Payload Release Observed in Preclinical Mouse Models

  • Possible Cause: Instability of the Val-Ala linker in mouse plasma due to species-specific carboxylesterase activity.[10] While more stable than Val-Cit, some instability can still occur.[4]

  • Troubleshooting Steps:

    • Quantify in vitro Plasma Stability: Perform a comparative in vitro plasma stability assay using both mouse and human plasma to confirm species-specific instability.

    • Modify Linker Design:

      • Incorporate a Hydrophilic Spacer: Adding a hydrophilic spacer like polyethylene (B3416737) glycol (PEG) can shield the linker from enzymatic degradation and improve solubility.[3][11]

      • Consider Tripeptide Linkers: Tripeptide linkers, such as glutamic acid-valine-citrulline (Glu-Val-Cit), have been shown to enhance stability in mouse plasma by reducing susceptibility to carboxylesterases.[5][11]

    • Optimize Conjugation Site: Employ site-specific conjugation technologies to attach the linker to a less solvent-exposed and more stable region of the antibody.[10]

Issue 2: ADC Aggregation at High Drug-to-Antibody Ratios (DAR)

  • Possible Cause: Increased hydrophobicity of the ADC due to the linker-payload combination, even with the less hydrophobic Val-Ala linker.[11]

  • Troubleshooting Steps:

    • Quantify Aggregation: Use size exclusion chromatography (SEC) to determine the percentage of high molecular weight species (aggregates).[11]

    • Enhance Hydrophilicity:

      • Incorporate Hydrophilic Spacers: As mentioned above, PEGylation of the linker can significantly improve solubility.[11]

      • Switch to a More Hydrophilic Linker System: If aggregation persists, exploring alternative, more hydrophilic linker technologies may be necessary.[12]

    • Optimize DAR: Aim for a lower, more homogenous DAR (e.g., 2 or 4) to reduce the overall hydrophobicity of the ADC. Site-specific conjugation can help achieve a uniform DAR.[11]

Quantitative Data Summary

Table 1: Comparative Stability of Dipeptide Linkers in Mouse Serum

Dipeptide LinkerHalf-life (t1/2) in Mouse Serum
Val-Ala23 hours
Val-Cit11.2 hours
Val-Lys8.2 hours
Val-Arg1.8 hours

Data sourced from a study on small molecule-drug conjugates.[9]

Table 2: Properties of Val-Ala vs. Val-Cit Linkers

PropertyVal-Ala LinkerVal-Cit Linker
Relative Cathepsin B Cleavage Rate Slower (approx. half of Val-Cit)[4]Faster[4]
Hydrophobicity Lower[4][]Higher[4][]
Aggregation Propensity Lower, allows for higher DARs (up to 7.4)[8]Higher, can limit achievable DARs[8]
Mouse Plasma Stability More stable[4][9]Less stable[4][9]

Experimental Protocols

Protocol 1: In Vitro ADC Cleavage Assay by Cathepsin B

This protocol outlines a general method for assessing the in vitro cleavage of a Val-Ala linker in an ADC by Cathepsin B.

Materials:

  • ADC with Val-Ala linker

  • Human Cathepsin B (activated)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT)

  • Quenching Solution (e.g., 1% trifluoroacetic acid in acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare ADC Solution: Dilute the ADC to a final concentration of approximately 1 µM in the assay buffer.

  • Initiate Reaction: Add activated Cathepsin B to the ADC solution to a final concentration of around 20 nM.[13]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]

  • Quench Reaction: Immediately mix the aliquot with the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples using LC-MS/MS to separate and quantify the released payload from the intact ADC.

  • Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 2: In Vitro Plasma Stability Assay

This protocol provides a general method for evaluating the stability of an ADC with a Val-Ala linker in plasma.

Materials:

  • ADC with Val-Ala linker

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS or ELISA-based method for quantification

Procedure:

  • Sample Preparation: Spike the ADC into aliquots of human and mouse plasma at a final concentration of, for example, 100 µg/mL. Prepare control samples in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove an aliquot from each sample.

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with a capture antibody (e.g., anti-human IgG).

    • Add diluted plasma samples and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-drug antibody).

    • Add substrate and measure the signal to quantify the amount of intact ADC.

  • Quantification of Released Payload (LC-MS/MS):

    • Precipitate plasma proteins from the aliquots (e.g., with acetonitrile).

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.[10]

  • Data Analysis: Calculate the percentage of intact ADC or the concentration of released payload at each time point to determine the stability profile and half-life of the ADC in different plasma species.

Visualizations

Val-Ala Linker Cleavage Mechanism cluster_0 Lysosome (pH 4.5-5.0) ADC Antibody-Drug Conjugate (ADC) with Val-Ala-PABC-Payload CathepsinB Cathepsin B ADC->CathepsinB Enzymatic Cleavage CleavedIntermediate Cleaved Intermediate (Antibody-Val-Ala) CathepsinB->CleavedIntermediate SelfImmolation Self-Immolation of PABC CleavedIntermediate->SelfImmolation Triggers Payload Released Cytotoxic Payload SelfImmolation->Payload Releases

Caption: Intracellular cleavage of a Val-Ala-PABC linker.

Troubleshooting Premature Payload Release Start Premature Payload Release Detected AssessStability Assess In Vitro Plasma Stability (Human vs. Mouse) Start->AssessStability ModifyLinker Modify Linker Design AssessStability->ModifyLinker Instability Confirmed OptimizeConjugation Optimize Conjugation Site AssessStability->OptimizeConjugation Instability Confirmed ReEvaluate Re-evaluate ADC Stability and Efficacy ModifyLinker->ReEvaluate OptimizeConjugation->ReEvaluate

Caption: Decision workflow for addressing linker instability.

References

Technical Support Center: Characterization of DBCO-PEG4-Val-Ala-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the DBCO-PEG4-Val-Ala-PAB linker.

Frequently Asked Questions (FAQs)

Q1: What are the key features of the this compound linker?

The this compound linker is a chemically defined linker system with several key attributes. The Dibenzocyclooctyne (DBCO) group enables copper-free click chemistry for highly specific conjugation to azide-modified antibodies.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the aqueous solubility of the linker-payload complex, which can help mitigate aggregation.[1][3][4] The Valine-Alanine (Val-Ala) dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring payload release within the target cell.[1][5] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, releasing the unconjugated payload after dipeptide cleavage.

Q2: What are the primary analytical techniques for characterizing these ADCs?

The primary techniques for characterizing this compound ADCs include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and assess heterogeneity.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate mass determination of the intact ADC and its subunits, providing precise DAR values and identifying conjugation sites.[6][9][10][11]

  • Size Exclusion Chromatography (SEC): To quantify aggregates, fragments, and the monomeric ADC species.[12][13]

  • UV/Vis Spectroscopy: As a rapid method to estimate the average DAR.[6][13]

Q3: Why is determining the Drug-to-Antibody Ratio (DAR) so critical?

The DAR, or the average number of drug molecules conjugated to an antibody, is a critical quality attribute (CQA) that directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[6][13][14] An optimal DAR is essential for balancing therapeutic potency with potential toxicity.

Troubleshooting Guides

Problem 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting/Optimization
Incomplete Click Chemistry Reaction Optimize reaction conditions (temperature, time, stoichiometry of DBCO-linker to azide-antibody). Ensure the absence of interfering substances.
Steric Hindrance The length of the PEG linker can sometimes cause steric hindrance, impeding access to the conjugation site.[3] Consider linkers with different PEG lengths if consistently low DAR is observed.
Instability of Linker-Payload The linker-payload construct may be unstable under the specific conjugation or purification conditions, leading to premature payload cleavage.[3] Evaluate stability at different pH and temperature conditions.
Poor Solubility of Linker-Payload Although the PEG4 spacer improves solubility, highly hydrophobic payloads might still have limited solubility in aqueous buffers, leading to an incomplete reaction.[3] Consider the use of co-solvents if compatible with the antibody's stability.
Problem 2: High Levels of Aggregation Observed by SEC

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting/Optimization
High Hydrophobicity The addition of the drug-linker can increase the overall hydrophobicity of the antibody, leading to aggregation.[13]
High DAR Species ADCs with a high DAR are often more prone to aggregation.[15] The Val-Ala dipeptide is noted to reduce aggregation compared to more hydrophobic alternatives like Val-Cit, especially for high DAR ADCs.[5][15]
Inappropriate Formulation The pH and excipients of the formulation are critical for ADC stability. Conduct a pH stability study to identify the optimal pH range, typically between 5.0 and 6.5 for IgGs.[15]
Manufacturing and Handling Stress ADCs can be sensitive to temperature fluctuations and shear stress. Avoid vigorous mixing and multiple freeze-thaw cycles.[15]
Problem 3: Discrepancies Between DAR Measurement Techniques

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting/Optimization
Methodological Differences UV/Vis spectroscopy provides an average DAR, while HIC and LC-MS provide information on the distribution of different DAR species.[6] It is expected that these methods may yield slightly different results.
HIC Method Not Optimized The salt concentration and gradient in HIC are critical for resolving different DAR species.[7][16] Optimization of the HIC method is necessary for accurate DAR distribution analysis.
LC-MS Data Processing The deconvolution of mass spectrometry data to determine DAR can be complex. Ensure appropriate software and parameters are used for data analysis.[17]

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[6]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm and, if the payload has a distinct absorbance, at a relevant wavelength.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
  • Column: TSKgel G3000SWxl or similar SEC column.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[13]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to aggregate, monomer, and fragment. The percentage of each species is calculated based on the peak area.

Data Presentation

Table 1: Comparison of DAR Determination Methods

Method Information Provided Advantages Limitations
HIC Average DAR, drug distribution (DAR species), presence of unconjugated antibody.[6]Provides distribution information under non-denaturing conditions.[7][8]Resolution can be challenging for complex mixtures.
LC-MS Precise mass of intact ADC and subunits, average DAR, drug distribution, conjugation sites.[6]Highly accurate and detailed information.[10][11]Can be denaturing, requires specialized equipment.
UV/Vis Average DAR only.[6]Simple and rapid.[6]Lacks detailed information on distribution and heterogeneity.[6]

Visualizations

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization cluster_results Results Antibody Azide-Modified Antibody CrudeADC Crude ADC Mixture Antibody->CrudeADC Click Chemistry LinkerPayload This compound -Payload LinkerPayload->CrudeADC PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (e.g., Protein A) HIC HIC Analysis PurifiedADC->HIC SEC SEC Analysis PurifiedADC->SEC LCMS LC-MS Analysis PurifiedADC->LCMS DAR DAR & Distribution HIC->DAR Aggregation Aggregation & Purity SEC->Aggregation Mass Intact Mass & Conjugation Sites LCMS->Mass

Caption: Workflow for the synthesis and characterization of a this compound ADC.

Troubleshooting_Logic cluster_DAR DAR Issues cluster_Aggregation Aggregation Issues cluster_Discrepancy Method Discrepancy Start Characterization Result Issue LowDAR Low/Inconsistent DAR Start->LowDAR HighAggregation High Aggregation Start->HighAggregation MethodDiscrepancy Discrepancy Between Methods Start->MethodDiscrepancy CheckReaction Check Reaction Conditions LowDAR->CheckReaction CheckPurity Assess Linker-Payload Purity & Stability LowDAR->CheckPurity OptimizeFormulation Optimize Formulation (pH, Excipients) HighAggregation->OptimizeFormulation ReviewHandling Review Handling & Storage HighAggregation->ReviewHandling ReviewMethods Review & Optimize Individual Methods MethodDiscrepancy->ReviewMethods CrossValidate Cross-Validate with Orthogonal Method MethodDiscrepancy->CrossValidate

Caption: A logical troubleshooting guide for common issues in ADC characterization.

References

Technical Support Center: Enhancing the In Vivo Stability of DBCO-PEG4-Val-Ala-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the in vivo stability of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-PEG4-Val-Ala-PAB linker system. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help diagnose and resolve stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the main components of a this compound ADC and how do they influence stability?

A1: This ADC is a complex biotherapeutic with four key components that collectively determine its stability and efficacy.[1][2][]

  • DBCO (Dibenzocyclooctyne): This group enables conjugation to an azide-modified antibody via copper-free click chemistry, forming a stable triazole linkage.[4] However, the hydrophobic nature of the DBCO moiety can sometimes contribute to ADC aggregation.[5]

  • PEG4 (Four-unit Polyethylene Glycol): This hydrophilic spacer is incorporated to improve the solubility and pharmacokinetic properties of the ADC.[2][] PEG linkers can create a "hydration shell" that reduces aggregation and slows renal clearance, thus extending the plasma half-life.[2] While generally stable, the ether linkages in PEG chains can be susceptible to oxidative metabolism.[7]

  • Val-Ala (Valine-Alanine): This dipeptide is a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor tissues.[8][9] The Val-Ala linker is designed to be stable in systemic circulation (pH 7.4) and cleaved efficiently within the acidic environment of the lysosome, ensuring targeted payload release.[8][9] It is generally considered to have excellent plasma stability.[8]

  • PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once Cathepsin B cleaves the Val-Ala dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active payload.[8][9]

Q2: My ADC is showing a rapid decrease in the drug-to-antibody ratio (DAR) in vivo. What are the potential causes?

A2: A rapid decrease in DAR in vivo suggests premature payload deconjugation. Several factors could be responsible:

  • Enzymatic Cleavage in Plasma: While the Val-Ala linker is designed for high plasma stability, some level of cleavage by plasma proteases can occur.[8] This is more of a known issue with the Val-Cit linker, which can be cleaved by neutrophil elastase, but Val-Ala stability should be confirmed.[10][11]

  • Linker Instability: The chemical bonds within the linker-payload construct could be labile under physiological conditions. For instance, if a disulfide linker were used elsewhere in the construct, residual reducing agents could cause deconjugation.[12] For the Val-Ala-PAB system, instability is less common but should be investigated.

  • Antibody Purity: The presence of contaminating proteases in the monoclonal antibody preparation could potentially degrade the linker or the antibody itself.[12]

Q3: I am observing aggregation of my ADC preparation. What are the common causes and how can I mitigate this?

A3: ADC aggregation is a frequent challenge that can affect efficacy, pharmacokinetics, and safety by potentially triggering an immune response.[]

  • High Hydrophobicity: The primary cause of aggregation is often the high hydrophobicity of the payload and certain linker components like DBCO.[5][12][] A high drug-to-antibody ratio (DAR) exacerbates this issue by increasing the overall hydrophobicity of the ADC molecule.[12][14]

  • Unfavorable Formulation: The buffer composition, including pH and salt concentration, is critical for ADC stability.[12] Aggregation is more likely if the buffer pH is near the antibody's isoelectric point (pI).

  • Environmental Stress: Physical stresses such as repeated freeze-thaw cycles, vigorous shaking, or exposure to light can denature the antibody component, leading to aggregation.[12]

Strategies to mitigate aggregation include:

  • Optimizing DAR: Aim for a lower, more homogeneous DAR (typically 2 to 4) to reduce hydrophobicity.[14][]

  • Formulation Optimization: Screen different buffer systems. Common excipients like sugars (sucrose, trehalose) and surfactants (polysorbate 20/80) can be added to prevent aggregation.

  • Proper Handling and Storage: Aliquot the ADC into single-use volumes to avoid freeze-thaw cycles and store at recommended temperatures (typically 2-8°C).

Q4: How does the Val-Ala linker compare to the more common Val-Cit linker in terms of stability and efficacy?

A4: Both Val-Ala and Val-Cit are dipeptide linkers cleaved by Cathepsin B, but they have distinct properties that make them suitable for different applications.

FeatureVal-Ala LinkerVal-Cit Linker
Cleavage Rate Cleaved at a moderate rate by Cathepsin B (approximately half the rate of Val-Cit).[9]Rapidly cleaved by Cathepsin B and other lysosomal proteases.[8][16]
Plasma Stability Excellent stability in human plasma.[8][9]Generally stable in human plasma, but can be susceptible to premature cleavage by enzymes like carboxylesterase 1c (in mice) and neutrophil elastase.[11][17]
Hydrophobicity Lower hydrophobicity compared to Val-Cit.[9]More hydrophobic, which can limit the achievable DAR and increase the risk of aggregation.[10][11]
Application The lower hydrophobicity allows for the construction of ADCs with higher DAR values and reduced aggregation risk.[8]Widely used and well-established, but its hydrophobicity and potential for off-target cleavage are key considerations.[11][16]

Troubleshooting Guide for In Vivo Instability

SymptomPotential Cause(s)Recommended Action(s)
Rapid decrease in average DAR in plasma. 1. Premature enzymatic cleavage: The Val-Ala linker may be cleaved by plasma proteases.[8][9]2. Chemical instability: One of the covalent bonds in the linker-drug construct is breaking.3. Deconjugation at the DBCO-azide linkage: Though highly stable, this linkage's integrity should be confirmed.1. Perform an in vitro plasma stability assay (see Protocol 1) using plasma from relevant species (e.g., human, mouse) to confirm off-target cleavage.[17][18]2. Consider linker modification: If plasma cleavage is confirmed, explore alternative dipeptides or linker technologies like tandem-cleavage linkers that require two enzymatic steps for release.[16][19]3. Analyze ADC by LC-MS after incubation in buffer at 37°C to assess inherent chemical stability.
High levels of aggregation detected by SEC-HPLC. 1. High DAR: Too many hydrophobic drug-linker molecules per antibody.[12][14]2. Hydrophobic nature of DBCO/payload: The components themselves promote aggregation.[5][]3. Suboptimal formulation: Buffer pH, ionic strength, or lack of excipients.[12]1. Optimize conjugation chemistry to achieve a lower average DAR (e.g., DAR 2 or 4).2. Improve formulation: Screen buffers with different pH values and ionic strengths. Add stabilizing excipients like polysorbate 80 or trehalose.3. Increase hydrophilicity: Consider using a longer PEG chain (e.g., PEG8, PEG12) in the linker to improve solubility.[2][]
Low therapeutic efficacy in vivo despite good in vitro potency. 1. Poor PK profile: The ADC is being cleared from circulation too quickly due to aggregation or other factors.[14]2. Inefficient payload release: The Val-Ala linker is not being cleaved efficiently in the target tumor cells.[8]3. Loss of payload before reaching the target: Premature deconjugation is reducing the amount of active ADC.1. Conduct a full pharmacokinetic (PK) study to assess clearance rates.[20]2. Perform a lysosomal cleavage assay (see Protocol 2) with isolated lysosomes or Cathepsin B to verify efficient payload release.3. Re-evaluate in vitro plasma stability to ensure the ADC remains intact long enough to reach the tumor site.

Visualized Mechanisms and Workflows

cluster_ADC This compound-Payload cluster_Cleavage Intracellular Cleavage Pathway ADC Antibody-N3 DBCO DBCO ADC->DBCO Triazole Linkage PEG4 PEG4 DBCO->PEG4 ValAla Val-Ala PEG4->ValAla PAB PAB ValAla->PAB CathepsinB Cathepsin B (Lysosome) ValAla->CathepsinB Cleavage Payload Payload PAB->Payload SelfImmolation 1,6-Elimination PAB->SelfImmolation Trigger ReleasedPayload Active Payload SelfImmolation->ReleasedPayload Release start Start: ADC Sample (1 mg/mL) prep Prepare Aliquots in Plasma (Human, Mouse, etc.) & Buffer Control start->prep incubate Incubate at 37°C prep->incubate timepoint Collect Aliquots at Time Points (0, 24, 48, 96h) incubate->timepoint capture Isolate ADC via Immunoaffinity Capture (e.g., Protein A/G beads) timepoint->capture supernatant Analyze Supernatant (for released payload) capture->supernatant analysis Analyze Captured ADC by LC-MS capture->analysis dar Calculate Average DAR vs. Time analysis->dar end End: Determine Plasma Half-life (t½) dar->end

References

Factors affecting the rate of Cathepsin B cleavage of Val-Ala

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the rate of Cathepsin B cleavage of the Val-Ala dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the rate of Cathepsin B cleavage of a Val-Ala substrate?

The rate of Cathepsin B-mediated cleavage of Val-Ala is primarily influenced by three key factors:

  • pH: Cathepsin B exhibits dual peptidase activity with distinct pH optima. It functions as a dipeptidyl carboxypeptidase, which is relevant for Val-Ala cleavage, with optimal activity in the acidic environment of the lysosome (pH 4.5-5.5). While it is also active at neutral pH (~7.2), its substrate preferences change.[1][2]

  • Substrate Concentration: As with most enzymatic reactions, the concentration of the Val-Ala substrate will affect the reaction velocity, following Michaelis-Menten kinetics.

  • Temperature: Cathepsin B activity is temperature-dependent. It is generally stable and active at 37°C, with significant activity reported at temperatures up to 55°C.

Q2: How does the cleavage rate of Val-Ala compare to other common Cathepsin B substrates?

Direct kinetic parameters (Km, kcat) for Val-Ala are not extensively published. However, studies on dipeptide linkers for antibody-drug conjugates (ADCs) have shown that the Val-Ala linker is cleaved by Cathepsin B at approximately 50% of the rate of the commonly used Val-Cit (valine-citrulline) linker. Despite the slower rate, Val-Ala offers the advantage of lower hydrophobicity, which can be beneficial in preventing aggregation of ADCs.

Q3: What is the optimal pH for Cathepsin B cleavage of a substrate with Valine at the P2 position?

For substrates with a Valine residue at the P2 position, such as Z-VR-AMC, the optimal pH for Cathepsin B activity is around 5.0. The activity is maintained over a broader range of pH 4-7.[3] This suggests that for Val-Ala cleavage, an acidic pH similar to that found in lysosomes would be optimal.

Q4: Are there any known inhibitors that can specifically block Cathepsin B activity on Val-Ala?

Yes, several inhibitors can block Cathepsin B activity. These can be broadly categorized as:

  • Irreversible Inhibitors:

    • E-64d: A broad-spectrum cysteine protease inhibitor.

    • CA-074 and its methyl ester prodrug CA-074Me: Highly selective inhibitors of Cathepsin B.

  • pH-Selective Inhibitors:

    • Z-Arg-Lys-AOMK: A recently developed inhibitor that shows over 100-fold selectivity for Cathepsin B at neutral pH (7.2) compared to acidic pH (4.6).[2]

Q5: What is the role of Cathepsin B in cellular signaling pathways involving cleavage of substrates like Val-Ala?

Cathepsin B plays a crucial role in apoptosis (programmed cell death), particularly in pathways initiated by stimuli like Tumor Necrosis Factor-alpha (TNF-α). Upon receiving an apoptotic signal, lysosomes can become permeable, releasing Cathepsin B into the cytosol. In the cytosol, Cathepsin B can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates caspases and leads to the execution of apoptosis.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no cleavage of Val-Ala substrate Suboptimal pH Ensure the reaction buffer pH is within the optimal acidic range for Cathepsin B dipeptidyl carboxypeptidase activity (pH 4.5-5.5).
Inactive Enzyme Activate the Cathepsin B enzyme with a reducing agent like Dithiothreitol (DTT) prior to the assay. Ensure proper storage of the enzyme at -80°C.
Presence of Inhibitors Check all reagents for potential cysteine protease inhibitors. If using cell lysates, consider the presence of endogenous inhibitors like cystatins.
High background fluorescence/signal Substrate Instability Prepare the fluorogenic substrate solution fresh and protect it from light to prevent auto-hydrolysis.
Contaminating Proteases If using a non-purified enzyme source, other proteases may cleave the substrate. Use a highly specific Cathepsin B inhibitor (e.g., CA-074) as a negative control to confirm the signal is from Cathepsin B.
Inconsistent results between experiments Variable Enzyme Activity Aliquot the Cathepsin B enzyme upon receipt to avoid multiple freeze-thaw cycles. Always run a standard curve with a known amount of active enzyme or fluorescent product.
Temperature Fluctuations Ensure the reaction is incubated at a constant and optimal temperature (e.g., 37°C) using a temperature-controlled plate reader or water bath.

Quantitative Data

Table 1: Relative Cleavage Rate of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage RateNotes
Val-Cit100% (Baseline)Commonly used linker in ADCs.
Val-Ala ~50% Lower hydrophobicity, may reduce ADC aggregation.
Phe-Lys~30-fold fasterVery rapid cleavage by isolated Cathepsin B.

Table 2: Kinetic Parameters of Cathepsin B for Various Fluorogenic Substrates at Different pH Values

SubstratepHKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Arg-Lys-AMC7.210012120,000
4.61202.118,000
Z-Glu-Lys-AMC7.21100.111,000
4.61300.917,000
Z-Phe-Arg-AMC7.28011140,000
4.65010200,000
Z-Nle-Lys-Arg-AMC7.223.9 ± 2.61.8 ± 0.0575,300 ± 5,500
4.613.9 ± 1.60.7 ± 0.0350,400 ± 4,100
Z-Arg-Arg-AMC7.2132.8 ± 12.31.2 ± 0.049,000 ± 1,100
4.6205.1 ± 19.80.4 ± 0.011,900 ± 200

Experimental Protocols

Fluorometric Assay for Cathepsin B Cleavage of Val-Ala-AMC

This protocol describes a method to determine the rate of Cathepsin B cleavage of a fluorogenic Val-Ala-7-amino-4-methylcoumarin (Val-Ala-AMC) substrate.

Materials:

  • Recombinant Human Cathepsin B

  • Val-Ala-AMC substrate

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 10 mM DTT

  • Stop Solution: 100 mM Sodium Chloroacetate, 100 mM Acetic Acid, pH 4.3

  • AMC Standard

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Enzyme Activation:

    • Dilute Cathepsin B to a working concentration (e.g., 10 nM) in Activation Buffer.

    • Incubate for 15 minutes at 37°C to activate the enzyme.

  • Substrate Preparation:

    • Prepare a stock solution of Val-Ala-AMC in DMSO.

    • Dilute the stock solution to the desired final concentrations in Assay Buffer. It is recommended to perform a substrate titration to determine the Km.

  • Reaction Setup:

    • Add 50 µL of the diluted Val-Ala-AMC solutions to the wells of the 96-well plate.

    • Include wells with Assay Buffer only for background measurements.

    • To initiate the reaction, add 50 µL of the activated Cathepsin B solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Prepare a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the amount of product formed (moles).

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Activation (Cathepsin B + DTT in Activation Buffer) Reaction_Setup Reaction Setup (Mix Substrate and Enzyme in 96-well plate) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Dilution (Val-Ala-AMC in Assay Buffer) Substrate_Prep->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Measurement Kinetic Measurement (Fluorescence Reading Ex: 360-380nm, Em: 440-460nm) Incubation->Measurement Data_Analysis Data Analysis (Calculate V₀, Km, kcat) Measurement->Data_Analysis

Caption: Experimental workflow for the fluorometric assay of Cathepsin B activity.

TNF_Alpha_Apoptosis_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 binds Lysosome Lysosome TNFR1->Lysosome signals to Cathepsin_B_active Cathepsin B (active, cytosolic) Lysosome->Cathepsin_B_active releases Cathepsin_B_inactive Cathepsin B (inactive) Bid Bid Cathepsin_B_active->Bid cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 (Executioner) Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Cathepsin B-mediated apoptosis signaling pathway induced by TNF-α.

References

Addressing steric hindrance in DBCO-PEG4-Val-Ala-PAB conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DBCO-PEG4-Val-Ala-PAB Conjugations

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for conjugations involving the this compound linker, with a specific focus on overcoming issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

The this compound is a popular linker used in the development of Antibody-Drug Conjugates (ADCs). It is composed of several key components:

  • DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for attaching the linker to an azide-modified antibody.[1][2]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the linker's solubility in aqueous buffers and increases the distance between the antibody and the payload, which can help reduce steric hindrance.[3][4]

  • Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, an enzyme often overexpressed in tumor cells.[1][2]

  • PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Ala peptide, breaks down to release the conjugated drug payload in its active form.

The overall mechanism involves the highly specific reaction between the DBCO group and an azide (B81097) on the antibody, followed by enzyme-specific cleavage within the target cell to release the drug.

Q2: What is steric hindrance and how does it affect my DBCO conjugation?

Steric hindrance is a phenomenon where the size and spatial arrangement of molecules obstruct a chemical reaction.[5] In the context of ADC conjugation, the bulky nature of the antibody, the DBCO-linker-payload complex, and the specific location of the azide on the antibody can physically block the DBCO and azide groups from approaching each other.[5] This interference can lead to significantly lower reaction efficiency, resulting in a low or inconsistent Drug-to-Antibody Ratio (DAR).[5]

Q3: How does the PEG4 spacer help mitigate steric hindrance?

The polyethylene (B3416737) glycol (PEG) spacer physically extends the reactive DBCO group away from the bulk of the payload molecule. This increased distance provides greater flexibility and reduces the spatial interference, allowing the DBCO group to more easily access the azide modification site on the antibody.[4][6] Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by an average of 31 ± 16%.[7][8]

Troubleshooting Guide

Problem: My conjugation yield is low, or my Drug-to-Antibody Ratio (DAR) is below the target of 2-4. [9]

This is a common issue often rooted in suboptimal reaction conditions or steric hindrance. Follow this troubleshooting workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Low Conjugation Efficiency start Low/No Conjugation Observed reagents Step 1: Verify Reagents - Check DBCO-linker activity - Confirm azide incorporation on Ab - Use fresh, high-quality reagents start->reagents conditions Step 2: Optimize Reaction Conditions - Increase molar excess of linker - Adjust pH, temperature, and time - Check for interfering buffer components reagents->conditions Reagents OK? sterics Step 3: Address Steric Hindrance - Increase PEG spacer length (e.g., PEG8) - Evaluate azide incorporation site on Ab conditions->sterics Still Low Yield? analysis Step 4: Analyze Results - Use HIC-HPLC to assess DAR - Compare results to baseline sterics->analysis Strategy Implemented end Successful Conjugation analysis->end Target DAR Achieved

Caption: Workflow for troubleshooting low conjugation efficiency.

Q4: How can I confirm that my reagents are active and not the source of the problem?

  • DBCO-Linker Degradation: DBCO reagents, particularly NHS esters used to attach them to payloads, are sensitive to moisture and can hydrolyze.[5] DBCO reactivity can also decrease over time if stored improperly.[5] Always use freshly prepared solutions from high-quality reagents stored under recommended conditions (-20°C, desiccated).[3]

  • Confirmation of Labeling: Before starting the conjugation, it is crucial to confirm that both the antibody has been successfully labeled with azide and the payload has been labeled with the DBCO linker.[5] This can be assessed using techniques like mass spectrometry.

  • Buffer Composition: Ensure your reaction buffer is free of sodium azide (NaN₃), as it will compete with your azide-labeled antibody for the DBCO reagent, severely reducing efficiency.[5][10][11] Also, avoid primary amines like Tris or glycine (B1666218) in the buffer if using an NHS-ester conjugation step, as they will compete with the intended reaction.[5][12]

Q5: What are the optimal reaction conditions for a SPAAC reaction with this linker?

While the optimal conditions should be determined empirically for each specific antibody-payload pair, the following table provides a validated starting point for optimization.

ParameterRecommended RangeRationale & Troubleshooting Tips
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1A molar excess of the less critical or more abundant component is recommended. For antibody-small molecule conjugations, starting with a 7.5-fold molar excess of the DBCO-linker-payload can improve efficiency.[10][13]
Temperature 4°C to 37°CHigher temperatures (up to 37°C) generally increase the reaction rate.[7][10] However, this must be balanced with the thermal stability of the antibody to prevent denaturation or aggregation.[11][14] Reactions at 4°C are possible but may require significantly longer incubation times (e.g., overnight).[13]
Reaction Time 2 to 24 hoursReaction times can be extended to improve yield, especially when working with lower concentrations or at lower temperatures.[10] Monitor the reaction over time to find the optimal duration.[14]
pH 7.0 to 8.5SPAAC reactions are generally favored at neutral to slightly basic pH.[5][7] One study found that higher pH values generally increased reaction rates.[7][8]
Co-solvents (e.g., DMSO) <10% (v/v)The DBCO-linker-payload can be hydrophobic.[14] Dissolving it in a minimal amount of an organic co-solvent like DMSO before adding it to the aqueous reaction buffer is common. Keep the final concentration below 10-15% to avoid antibody precipitation.[5][14]

Q6: I suspect steric hindrance is the main issue. What are my options?

If you have optimized reaction conditions and still face low yields, steric hindrance is the likely culprit. The most direct strategy is to increase the length of the PEG spacer.

G cluster_0 Short Spacer (PEG4) cluster_1 Long Spacer (e.g., PEG8, PEG12) Ab1 Antibody Azide1 Ab1->Azide1 Linker1 DBCO-PEG4-Payload Hindrance Steric Hindrance Linker1->Hindrance Hindrance->Azide1 Blocks Access Ab2 Antibody Azide2 Ab2->Azide2 Linker2 DBCO-PEG8-Payload Linker2->Azide2 Successful Conjugation

Caption: A longer PEG spacer reduces steric hindrance.

Using a linker with a longer PEG chain (e.g., DBCO-PEG8 or DBCO-PEG12) extends the reactive DBCO group further from the payload, providing more flexibility to navigate the complex surface of the antibody and reach the azide site.[6][15]

Linker SpacerExpected Impact on Steric HindrancePotential Effect on DAR
PEG4 ModerateMay be insufficient if the azide site is partially buried or the payload is very bulky.
PEG8 ReducedOften provides sufficient distance to significantly improve conjugation efficiency.
PEG12 MinimalOffers maximum flexibility, ideal for challenging conjugations with significant steric constraints.

Another consideration is the site of azide incorporation on the antibody. If site-specific incorporation methods are used, selecting a more accessible amino acid residue can dramatically improve conjugation outcomes.[16]

Experimental Protocols

Protocol 1: General SPAAC Conjugation of an Azide-Modified Antibody

This protocol provides a general workflow for conjugating a this compound-Payload to an azide-modified antibody (Ab-N₃).

  • Reagent Preparation:

    • Prepare the Ab-N₃ in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[17]

    • Dissolve the DBCO-linker-payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[12][14]

  • Conjugation Reaction:

    • In a reaction vessel, add the Ab-N₃ solution.

    • Add the calculated amount of the DBCO-linker-payload stock solution to the antibody solution to achieve the desired molar excess (e.g., 7.5-fold). The final DMSO concentration should not exceed 10%.[14]

    • Gently mix the reaction and incubate at room temperature (or 37°C for faster kinetics) for 4-12 hours.[12][13] For reactions at 4°C, incubate overnight.[13]

  • Purification:

    • After incubation, purify the resulting ADC to remove unreacted linker-payload and any aggregates. Size-Exclusion Chromatography (SEC) is a common and effective method for this step.[14]

  • Analysis:

    • Analyze the purified ADC to determine the average DAR and the distribution of different DAR species. Hydrophobic Interaction Chromatography (HIC) is the gold-standard method for this analysis.[18][19]

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved.[18][19][20]

  • System Setup:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[20]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

    • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).[20]

    • Detector: UV detector set to 280 nm.[14]

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.[14]

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A until the baseline is stable.

    • Inject 20-50 µL of the prepared ADC sample.

    • Apply a linear gradient to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[14] Unconjugated antibody (DAR0) will elute first, followed by species with progressively higher DAR values.

  • Data Analysis:

    • Integrate the peak area for each DAR species detected in the chromatogram.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area of all DAR species) where 'n' is the number of drugs for a given species (e.g., 0, 2, 4).[19][21]

References

Best practices for storage and handling of DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of DBCO-PEG4-Val-Ala-PAB, a cleavable ADC linker. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Product Overview

This compound is a key component in the construction of Antibody-Drug Conjugates (ADCs). It features three main components:

  • DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry for conjugation to azide-modified molecules.[1][2][3][4]

  • PEG4 (Polyethylene glycol): A hydrophilic spacer that improves solubility and reduces aggregation.[5]

  • Val-Ala-PAB (Valine-Alanine-p-aminobenzylcarbamate): A dipeptide linker that is specifically cleaved by the lysosomal protease Cathepsin B, ensuring targeted release of the conjugated payload within cancer cells.[6][7][8][]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

ConditionRecommendationDuration
Solid Form (Powder) Store at -20°C, protected from moisture and light.[7][][11]Up to 3 years[12]
In Solution Aliquot and store at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[12][13]Up to 6 months at -80°C; up to 1 month at -20°C[12][13]

Handling Recommendations:

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[14][15]

  • For reconstitution, use anhydrous DMSO or DMF.[7][11] The compound is moisture-sensitive.[14]

  • Solutions should be freshly prepared for optimal performance.[16]

Experimental Protocols

Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Preparation cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Purification and Analysis A Azide-functionalized Antibody E ADC Formation A->E B This compound C Payload (e.g., cytotoxic drug) B->C Conjugation D DBCO-Linker-Payload D->E SPAAC Reaction F Purified ADC E->F Purification (e.g., SEC) G Characterization (DAR, etc.) F->G

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Detailed Protocol: Conjugation of this compound to an Azide-Modified Antibody

This protocol is a general guideline and may require optimization for specific antibodies and payloads.

1. Preparation of Reagents:

  • Antibody: Ensure the azide-modified antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) and free of additives like BSA or gelatin.[3] The antibody concentration should be approximately 1-10 mg/mL.[4]

  • DBCO-Linker-Payload: Prepare a stock solution of the pre-conjugated this compound-payload in anhydrous DMSO.

2. Antibody-Linker Conjugation (Click Chemistry):

  • Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution.[3][4] The final DMSO concentration should ideally not exceed 10-20% (v/v) to maintain antibody integrity.[1][4]

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[14] The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[4]

3. Purification of the ADC:

  • Remove unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or dialysis.[1][]

4. Characterization of the ADC:

  • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

  • Assess the integrity and purity of the ADC using SDS-PAGE.[]

Troubleshooting Guides

ProblemPotential CauseRecommended Solution
Low Conjugation Efficiency Degraded DBCO linker: The DBCO group can lose reactivity over time, especially if exposed to moisture.[2][3]Use freshly prepared DBCO-linker solutions. Store the solid compound and solutions under the recommended conditions.[2]
Insufficient molar excess of linker: The ratio of linker to antibody may be too low.Optimize the molar ratio of the DBCO-linker to the antibody. A 1.5–10 fold molar excess can be used to increase efficiency.[14]
ADC Aggregation Hydrophobicity of the linker and payload: The DBCO group and many cytotoxic payloads are hydrophobic, which can lead to aggregation, especially at high DARs.[2][18][19]Optimize the linker design by incorporating hydrophilic spacers like PEG.[2][5] Screen different formulation buffers with varying pH and excipients to improve ADC solubility.[2] Reduce the molar excess of the DBCO-linker-payload during conjugation to achieve a lower average DAR.[2]
Inconsistent Drug-to-Antibody Ratio (DAR) Variability in conjugation efficiency: This can be due to inconsistent reaction conditions or reagent quality.Ensure precise control over reaction parameters (temperature, incubation time, reagent concentrations). Use high-quality, freshly prepared reagents.
Premature Payload Release Non-specific enzymatic cleavage: The Val-Ala linker may be susceptible to cleavage by other proteases besides Cathepsin B, such as neutrophil elastase.[20][21]This is an inherent property of the linker. If premature release is a significant issue, consider alternative linker chemistries.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PAB (p-aminobenzylcarbamate) group? A1: The PAB group acts as a self-immolative spacer. After Cathepsin B cleaves the Val-Ala dipeptide, the PAB group undergoes a spontaneous 1,6-elimination to release the unmodified payload.[20][22]

Q2: Can I use buffers containing primary amines, like Tris, during the conjugation? A2: If you are performing a reaction involving an NHS ester (for example, to activate the carboxylic acid of the linker), you should avoid buffers with primary amines as they will compete for the reaction.[23] For the copper-free click reaction between DBCO and an azide, these buffers are generally acceptable, but it is always best to use a non-interfering buffer like PBS.

Q3: How does the Val-Ala linker compare to the Val-Cit linker? A3: The Val-Ala linker is also cleaved by Cathepsin B, but typically at a slower rate than the Val-Cit linker.[22][24] However, Val-Ala has the advantage of being less hydrophobic, which can help prevent ADC aggregation, especially at higher Drug-to-Antibody Ratios (DARs).[22][25]

Q4: What are the best practices for purifying the final ADC? A4: Size-exclusion chromatography (SEC) is a common and effective method for removing unreacted linker-payload and aggregates from the final ADC product.[1][2][] Dialysis can also be used.[1]

Q5: How can I monitor the progress of the click reaction? A5: The DBCO group has a characteristic UV absorbance at approximately 310 nm.[4] The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.[4]

Signaling Pathways and Logical Relationships

Mechanism of Intracellular Payload Release

Payload_Release cluster_0 Cellular Uptake and Trafficking cluster_1 Lysosomal Cleavage and Payload Release cluster_2 Cellular Effect A ADC binds to target antigen on cancer cell surface B Internalization via endocytosis A->B C Trafficking to lysosome B->C D Cathepsin B cleaves Val-Ala linker C->D E Self-immolation of PAB spacer D->E F Release of active payload E->F G Payload induces cell death F->G

Caption: Mechanism of ADC action from cell surface binding to payload release.

References

Impact of reaction buffer pH on DBCO-PEG4-Val-Ala-PAB conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reaction buffer pH on the conjugation of DBCO-PEG4-Val-Ala-PAB.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the copper-free click chemistry reaction between a DBCO group and an azide (B81097)?

A1: The strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-free click reaction is generally efficient over a pH range of 6.0 to 9.0.[1] For many applications, a pH of 7.0-7.5 is a good starting point. However, the reaction rate can be influenced by the buffer composition and the specific properties of the molecules being conjugated.

Q2: How does pH affect the stability of the this compound linker itself?

A2: The this compound linker contains several components that can be affected by pH:

  • DBCO group: The dibenzocyclooctyne (DBCO) group is generally stable within the recommended pH range for click chemistry (pH 6.0-9.0).[1]

  • PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer is stable across a wide pH range.

  • Val-Ala-PAB moiety: The valine-alanine dipeptide and the p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer are designed to be stable at physiological pH (around 7.4) to ensure the stability of the antibody-drug conjugate (ADC) in circulation.[2] The Val-Ala linker is cleaved by the enzyme Cathepsin B, which is most active in the acidic environment of lysosomes (pH 4.5-5.0).[][4] While stable at neutral pH, prolonged exposure to harsh pH conditions (highly acidic or alkaline) during the conjugation reaction is not recommended as it could potentially compromise the integrity of the linker. Studies have shown that Val-Ala and Val-Cit linkers exhibit similar buffer stability.[2]

Q3: What are the recommended buffers for performing a this compound conjugation?

A3: Phosphate-buffered saline (PBS) at a pH of around 7.4 is a commonly used and recommended buffer for DBCO-azide conjugations.[5] Other suitable non-amine-containing buffers include HEPES, borate, and carbonate/bicarbonate buffers, typically within a pH range of 7-9.[6]

Q4: Are there any buffers I should avoid?

A4: Yes. If you are conjugating the this compound linker to a molecule using an N-hydroxysuccinimide (NHS) ester, you must avoid buffers containing primary amines, such as Tris and glycine (B1666218). These buffers will compete with the target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[4][6] Additionally, avoid buffers containing azides, as they will react with the DBCO group.[6]

Q5: How can I monitor the progress of the DBCO conjugation reaction?

A5: The consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm. A decrease in the absorbance at this wavelength over time indicates that the reaction is proceeding.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conjugation Suboptimal pH Ensure the reaction buffer pH is within the optimal range for DBCO-azide click chemistry (typically pH 7.0-8.0). Verify the pH of your buffer before starting the reaction.
Incorrect Buffer If using an NHS ester for initial labeling, ensure you are using a non-amine-containing buffer (e.g., PBS, HEPES). Avoid Tris and glycine buffers.
Degraded Reagents DBCO reagents, especially those with reactive esters like NHS esters, are sensitive to moisture. Allow reagents to warm to room temperature before opening and prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF.
Insufficient Reactant Concentration The reaction is bimolecular, so higher concentrations of reactants will lead to a faster reaction rate. If possible, increase the concentration of one or both reactants.
Steric Hindrance The accessibility of the DBCO and azide groups can affect conjugation efficiency. Consider using a linker with a longer PEG spacer to reduce steric hindrance.
Protein Aggregation/Precipitation High Concentration of Organic Solvent If your DBCO-linker is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (ideally below 15-20%) to prevent protein denaturation.
Suboptimal pH for Protein Stability While the click chemistry reaction is tolerant of a range of pH values, your protein may not be. Conduct the reaction at a pH where your protein is known to be stable and soluble.
Hydrophobicity of the Linker/Payload The this compound linker itself can be hydrophobic. If conjugating to a protein, this can lead to aggregation, especially at high drug-to-antibody ratios (DAR). Using a PEGylated linker helps, but optimization of the DAR may be necessary.

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a general starting point. Optimization may be required for your specific molecules.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare DBCO-Linker Stock Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Prepare Protein Solution: Have your azide-modified protein ready in the reaction buffer.

  • Perform Conjugation:

    • Add the this compound stock solution to the azide-modified protein solution. A molar excess of the DBCO-linker (e.g., 1.5 to 3-fold) over the protein is often used to drive the reaction to completion.[6]

    • The final concentration of the organic solvent should be kept to a minimum to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. Longer incubation times may improve yield.

  • Purification: Remove the excess, unreacted this compound using a suitable method such as size exclusion chromatography (e.g., desalting column) or dialysis.

Quantitative Data Summary

The optimal reaction conditions can vary depending on the specific molecules being conjugated. The following table summarizes general recommendations found in the literature for DBCO-azide conjugations.

Parameter Recommended Range Notes
pH 6.0 - 9.0Higher pH generally increases the reaction rate, but protein stability must be considered. A pH of 7.0-8.0 is a common starting point.[1][5]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules.[6]
Reaction Time 2 - 48 hoursLonger incubation times can improve conjugation yield, especially at lower temperatures or reactant concentrations.
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The less critical or more abundant component should be in excess.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_dbco Prepare DBCO-Linker Stock Solution (in DMSO/DMF) mix Mix DBCO-Linker and Azide-Protein prep_dbco->mix prep_protein Prepare Azide-Modified Protein in Reaction Buffer prep_protein->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Conjugate (e.g., UV-Vis, SDS-PAGE) purify->analyze

Caption: A flowchart illustrating the key steps in the conjugation of this compound to an azide-modified protein.

logical_relationship Impact of pH on DBCO Conjugation Components cluster_linker This compound Linker cluster_reaction Reaction Efficiency & Stability ph Reaction Buffer pH spaac SPAAC Reaction Rate ph->spaac Higher pH (up to ~9) increases rate protein_stability Protein Stability ph->protein_stability Optimal pH is protein-dependent linker_stability Linker Integrity ph->linker_stability Stable at neutral pH, cleaved at acidic pH dbco DBCO Group dbco->spaac peg PEG4 Spacer val_ala_pab Val-Ala-PAB Moiety val_ala_pab->linker_stability

Caption: A diagram showing the influence of reaction buffer pH on the different components and outcomes of the conjugation process.

References

How to reduce non-specific binding of DBCO-PEG4-Val-Ala-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and frequently asked questions (FAQs) regarding the non-specific binding of DBCO-PEG4-Val-Ala-PAB Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during ADC development and experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with your this compound ADCs.

Issue 1: High background signal or off-target toxicity in in vitro assays.

Possible Cause: This is often a primary indicator of non-specific binding of the ADC to cells or plasticware. The hydrophobicity of the ADC, particularly from the payload and the linker, is a common culprit.

Troubleshooting Workflow:

troubleshooting_workflow start High background signal/ off-target toxicity observed check_hydrophobicity Assess ADC Hydrophobicity (e.g., HIC) start->check_hydrophobicity optimize_blocking Optimize Blocking and Washing Steps check_hydrophobicity->optimize_blocking If ADC is hydrophobic modify_formulation Modify Formulation Buffer optimize_blocking->modify_formulation reduce_dar Reduce Drug-to-Antibody Ratio (DAR) modify_formulation->reduce_dar engineer_mab Engineer Monoclonal Antibody (mAb) reduce_dar->engineer_mab result Reduced Non-Specific Binding engineer_mab->result

A troubleshooting workflow for high background signal.

Solutions:

  • Optimize Blocking and Washing:

    • Increase the concentration of the blocking agent (e.g., 1-5% BSA in your buffer).[1]

    • Increase the duration of blocking and washing steps.[1]

    • Incorporate a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, in your washing buffers to minimize hydrophobic interactions.[1]

  • Modify Formulation Buffer:

    • Adjust the pH of your buffer to be further from the isoelectric point of the antibody to improve solubility.[2]

    • Optimize the ionic strength of the buffer.[2]

    • Include stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars to reduce aggregation.[][4]

  • Filter the ADC Solution: Before use, filter your ADC solution through a 0.22 µm spin filter to remove any aggregates that may contribute to non-specific binding.[1]

Issue 2: Inconsistent results between experimental batches.

Possible Cause: Variability in the drug-to-antibody ratio (DAR) or degradation of the ADC during storage can lead to inconsistent results.

Solutions:

  • Characterize Each Batch: Use Hydrophobic Interaction Chromatography (HIC) to determine the DAR and the distribution of different drug-loaded species for every new batch of ADC.[5][6][7]

  • Optimize Storage Conditions:

    • Store the ADC in a stabilizing buffer, which can be particularly important for long-term storage and after lyophilization.[8]

    • Avoid repeated freeze-thaw cycles. Aliquot the ADC into single-use volumes.

    • Store at the recommended temperature, typically -20°C or -80°C.

Issue 3: Low therapeutic index observed in vivo.

Possible Cause: High non-specific uptake in healthy tissues can lead to increased toxicity and a reduced therapeutic window. This can be driven by the ADC's hydrophobicity, charge, and interactions with Fc receptors on non-target cells.

Solutions:

  • Increase PEG Chain Length: The PEG4 spacer in your linker is designed to increase hydrophilicity. If non-specific binding is still an issue, consider synthesizing variants with longer PEG chains (e.g., PEG8 or PEG12). Studies have shown that longer PEG chains can lead to slower clearance and reduced non-specific cellular uptake.[9][10][11]

  • Reduce the Drug-to-Antibody Ratio (DAR): A lower DAR generally results in a less hydrophobic ADC, which can decrease non-specific uptake and improve tolerability.[12][13][14]

  • Antibody Engineering:

    • Reduce Hydrophobicity: If the antibody itself has hydrophobic patches, especially in the complementarity-determining regions (CDRs), consider protein engineering to introduce more hydrophilic residues.

    • Fc Silencing: Mutations in the Fc region can be introduced to reduce binding to Fc gamma receptors (FcγRs) on immune cells, which can be a source of off-target uptake.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of non-specific binding for my this compound ADC?

A1: The primary drivers of non-specific binding for ADCs are generally:

  • Hydrophobicity: The cytotoxic payload is often highly hydrophobic. While the PEG4 spacer is intended to mitigate this, a high DAR can still result in a hydrophobic ADC that is prone to non-specific interactions with cell membranes and proteins.

  • Electrostatic Interactions: The overall charge of the ADC can influence non-specific binding to charged surfaces on cells.

  • Aggregation: Aggregated ADCs can be taken up non-specifically by phagocytic cells.[4]

  • Fc-mediated Uptake: The Fc region of the antibody can bind to FcγRs on immune cells, leading to off-target uptake.

Q2: How does the PEG4 component of the linker help in reducing non-specific binding?

A2: The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity and solubility of the ADC. It forms a hydration shell around the molecule, which can repel other proteins and reduce non-specific hydrophobic interactions.[] While PEG4 is generally effective, longer PEG chains (e.g., PEG8, PEG12) can provide a greater shielding effect and further reduce non-specific uptake.[9][10]

Q3: Can the DBCO group contribute to non-specific binding?

A3: The dibenzocyclooctyne (DBCO) group is highly specific for azide (B81097) groups through strain-promoted azide-alkyne cycloaddition (SPAAC) under physiological conditions. It does not typically react with other functional groups found in biological systems. However, the overall hydrophobicity of the entire linker-payload construct, including the DBCO moiety, can contribute to non-specific binding.

Q4: What is the role of the Val-Ala-PAB component in my ADC?

A4: The Valine-Alanine (Val-Ala) dipeptide is a cleavable linker designed to be recognized and cleaved by proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells. Following cleavage, the p-aminobenzyl (PAB) group acts as a self-immolative spacer to release the active drug. The stability of this linker is crucial; premature cleavage in circulation can lead to off-target toxicity.

Q5: How can I quantitatively measure the non-specific binding of my ADC?

A5: You can use several assays to quantify non-specific binding:

  • In Vitro Cell-Based Assays:

    • Flow Cytometry: Incubate your ADC with antigen-negative cells. The median fluorescence intensity (MFI) of the stained cells will indicate the level of non-specific binding.

    • Cytotoxicity Assays: Determine the IC50 of your ADC on antigen-negative cells. A lower IC50 suggests higher non-specific uptake and toxicity.

  • Chromatography:

    • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. A longer retention time indicates a more hydrophobic ADC, which is often correlated with higher non-specific binding.[5][6][7][16]

  • In Vivo Studies:

    • Biodistribution Studies: Using a radiolabeled ADC, you can measure its accumulation in various tissues in an animal model to assess off-target uptake.[17][18]

Quantitative Data Summary

Table 1: Effect of PEGylation on ADC Non-Specific Uptake and Toxicity

ADC ConstructPeak Plasma Concentration of PayloadHematologic ToxicityReference
Non-PEGylated ADCHighSubstantial[9][10]
PEG4-ADCReducedLess severe[9][10]
PEG8-ADCFurther ReducedMinimal[9][10]
PEG12-ADCLowestMinimal[9][10]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DARIn Vitro PotencyIn Vivo ClearanceHepatic UptakeTherapeutic IndexReference
Low (~2)LowerSlowerLowFavorable[12][13][14]
Medium (3-4)ModerateSlowerLowOptimal[12][13][14]
High (>6)HigherFasterHighReduced[12][13][14]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

This protocol provides a general method for analyzing the hydrophobicity and DAR of your ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute your ADC sample to a concentration of 1-5 mg/mL in Mobile Phase A.

  • Injection: Inject 10-50 µg of the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The retention time of the different peaks corresponds to their hydrophobicity.

    • Peaks with longer retention times represent ADC species with a higher DAR.

    • Calculate the average DAR by integrating the peak areas of the different species.

Protocol 2: Flow Cytometry for Non-Specific Binding Analysis

This protocol allows for the quantification of non-specific binding to antigen-negative cells.

Materials:

  • Antigen-negative cell line

  • Fluorescently labeled ADC and isotype control ADC

  • FACS buffer (e.g., PBS with 1% BSA)

  • Fc block reagent

  • Viability dye (e.g., DAPI or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the antigen-negative cells. Resuspend in cold FACS buffer to a concentration of 1-2 x 10^6 cells/mL.

  • Fc Blocking: (Optional) Incubate cells with an Fc block reagent for 15-30 minutes on ice to prevent binding to Fc receptors.[19]

  • Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add serial dilutions of your fluorescently labeled ADC and a matched concentration of the isotype control ADC to respective tubes.

    • Incubate for 1-2 hours on ice, protected from light.[19]

  • Washing: Wash the cells three times with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.[19]

  • Viability Staining: Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye.[19]

  • Data Acquisition: Acquire data on the flow cytometer, collecting at least 10,000 live, single-cell events.[19]

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the Median Fluorescence Intensity (MFI) for both the ADC-stained and isotype control-stained cells.

    • A significant MFI shift for the ADC compared to the isotype control indicates non-specific binding.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the ADC on both antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • 96-well plates

  • Cell culture medium

  • ADC solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20][21]

  • ADC Treatment:

    • Prepare serial dilutions of your ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells. Include untreated control wells.

    • Incubate the plates for 72-120 hours at 37°C.[20][21]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[20][21]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[20][21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value for both cell lines.

    • A low IC50 value for the antigen-negative cell line indicates significant non-specific toxicity.

Visualizations

nonspecific_binding_mechanism adc This compound ADC hydrophobicity High Hydrophobicity (Payload, High DAR) adc->hydrophobicity aggregation ADC Aggregation adc->aggregation fc_region Antibody Fc Region adc->fc_region cell_membrane Non-Target Cell Membrane hydrophobicity->cell_membrane Hydrophobic Interactions aggregation->cell_membrane Phagocytosis fc_receptor Fc Receptor on Immune Cells fc_region->fc_receptor Fc-FcγR Binding nonspecific_uptake Non-Specific Uptake & Off-Target Toxicity cell_membrane->nonspecific_uptake fc_receptor->nonspecific_uptake

Mechanisms of non-specific ADC binding.

experimental_evaluation_workflow start Synthesized This compound ADC hic 1. Hydrophobic Interaction Chromatography (HIC) start->hic Characterize Hydrophobicity & DAR flow_cytometry 2. Flow Cytometry (Antigen-Negative Cells) hic->flow_cytometry Quantify Non-Specific Cell Binding cytotoxicity_assay 3. In Vitro Cytotoxicity (Antigen-Positive vs. Negative Cells) flow_cytometry->cytotoxicity_assay Determine Non-Specific Toxicity biodistribution 4. In Vivo Biodistribution (Animal Model) cytotoxicity_assay->biodistribution Evaluate Off-Target Tissue Uptake result Assessment of Non-Specific Binding Profile biodistribution->result

Workflow for evaluating non-specific ADC binding.

References

Technical Support Center: Optimizing Linker Length and Composition for ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linker technology for Antibody-Drug Conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of a linker in an ADC, and why is its optimization critical?

A1: The linker is a crucial component of an ADC, acting as the bridge that connects the monoclonal antibody (mAb) to the cytotoxic payload.[] Its primary role is to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity and a reduced therapeutic window.[2][3] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active drug.[][] Optimization of the linker's length and composition is critical because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetic (PK) properties.[6][7] An ideal linker design balances stability in circulation with efficient payload release at the target site, thereby maximizing the therapeutic index.[6][]

Q2: What are the main categories of linkers, and how do their mechanisms of action differ?

A2: Linkers are broadly categorized into two main types: cleavable and non-cleavable.[]

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell.[3][9] Common cleavage mechanisms include:

    • Protease-sensitive linkers: Cleaved by enzymes like cathepsins, which are overexpressed in the lysosomes of tumor cells (e.g., valine-citrulline linkers).[9]

    • pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[10]

    • Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream (e.g., disulfide linkers).[3]

  • Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid payload.[3][11] An example is a thioether linkage.[3]

The choice between a cleavable and non-cleavable linker significantly impacts the ADC's mechanism of action and bystander effect (the ability to kill neighboring antigen-negative tumor cells).[12]

Q3: How does linker length impact ADC efficacy?

A3: Linker length can significantly affect the efficacy of an ADC. An optimal length must be empirically determined.[]

  • Too short: A short linker may cause steric hindrance, which can interfere with the antibody's ability to bind to its target antigen or prevent the efficient release and action of the payload.[][13]

  • Too long: An excessively long linker can increase the molecule's flexibility, potentially leading to non-specific interactions with other molecules or creating new sites for proteolytic cleavage, which could decrease stability.[][14]

Studies have shown that adjusting linker length can modulate ADC stability and payload release kinetics, which are critical for achieving the desired therapeutic effect.[6]

Q4: What is the impact of linker hydrophobicity on ADC performance?

A4: The hydrophobicity of the linker-payload combination is a critical parameter influencing ADC performance.[12][] Highly hydrophobic payloads can lead to several issues:

  • Aggregation: Increased hydrophobicity makes the ADC more prone to aggregation, which can lead to manufacturing challenges, reduced stability, and an increased risk of an immunogenic response.[16][17][18]

  • Faster Clearance: Hydrophobic ADCs tend to be cleared more rapidly from circulation, often through uptake by the liver, which reduces their half-life and overall exposure to the tumor.[7][12]

  • Off-Target Toxicity: Increased hydrophobicity can lead to higher non-specific uptake by cells, contributing to off-target toxicity.[][16]

To counteract these effects, hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), sulfonates, or phosphates, are often incorporated into the linker design to improve solubility and pharmacokinetic properties.[12][][19]

Section 2: Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma

Symptom: In vivo studies show a short ADC half-life and/or systemic toxicity not observed with the unconjugated antibody, suggesting the payload is being released into circulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Linker Instability 1. Assess Linker Type: If using a cleavable linker, its cleavage mechanism may be too sensitive to plasma components. For example, some acid-labile linkers can be unstable at physiological pH.[10] Consider switching to a more stable cleavable linker (e.g., an enzyme-cleavable one) or a non-cleavable linker.[3] 2. Modify Linker Chemistry: For disulfide linkers, introducing steric hindrance near the disulfide bond can enhance stability.[6] For maleimide-based conjugation, consider self-stabilizing maleimides to prevent de-conjugation.[20]
Suboptimal Conjugation Site 1. Evaluate Conjugation Site: The local microenvironment of the conjugation site on the antibody can influence linker stability.[3] 2. Employ Site-Specific Conjugation: Use site-specific conjugation technologies to attach the linker to more stable locations on the antibody, ensuring a more homogeneous and stable ADC product.
Inappropriate Animal Model 1. Consider Species-Specific Differences: Linker stability can vary between species due to differences in plasma enzymes.[3] A linker stable in human plasma might be labile in rodent plasma. 2. Conduct Cross-Species Studies: If possible, evaluate linker stability in multiple species to get a broader understanding of its in vivo behavior.[3]
Issue 2: ADC Aggregation

Symptom: During purification or formulation, there is evidence of ADC aggregation, such as the appearance of high molecular weight species in size-exclusion chromatography (SEC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Hydrophobicity 1. Reduce DAR: A high drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC.[21] Consider reducing the target DAR.[22] 2. Incorporate Hydrophilic Moieties: Introduce hydrophilic components, such as PEG, into the linker to shield the hydrophobic payload and improve solubility.[19][23] Studies suggest a PEG length of at least 8 units can be optimal for reducing hydrophobicity and improving PK.[20]
Unfavorable Buffer Conditions 1. Optimize pH and Ionic Strength: The buffer's pH and salt concentration are critical for ADC stability.[21] Avoid pH values near the antibody's isoelectric point (pI). Optimize the salt concentration (e.g., starting with 150 mM NaCl) to screen for charge-charge interactions that can lead to aggregation.[21]
Conjugation Chemistry 1. Evaluate Conjugation Method: Some conjugation methods, like those involving the reduction of interchain disulfide bonds, can destabilize the antibody and promote aggregation.[24][25] 2. Consider Site-Specific Conjugation: Cysteine-engineered antibodies for site-specific conjugation can sometimes reduce aggregation compared to traditional methods.[24][25]
Environmental Stress 1. Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to prevent aggregation induced by repeated freezing and thawing.[21] 2. Gentle Handling: Avoid mechanical stress, such as vigorous shaking, which can denature the antibody.[21]
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)

Symptom: Batch-to-batch variability in the average DAR and/or a wide distribution of DAR species are observed, leading to inconsistent efficacy and toxicity profiles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Random Conjugation Chemistry 1. Implement Site-Specific Conjugation: Traditional conjugation to lysine (B10760008) or cysteine residues often results in a heterogeneous mixture of ADC species.[26] Site-specific conjugation methods can produce a more homogeneous product with a defined DAR.[27]
Suboptimal Reaction Conditions 1. Optimize Conjugation Reaction: Factors such as reaction time, temperature, and the ratio of drug-linker to antibody can influence the final DAR.[] Systematically optimize these parameters to achieve the desired DAR.
Analytical Method Issues 1. Validate Analytical Methods: Ensure that the analytical methods used to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry, are properly validated and can accurately resolve and quantify different DAR species.[][30] For highly hydrophobic high-DAR species, HIC methods may require significant optimization.[7]

Section 3: Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, rat, or mouse) at 37°C.[9]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).[9]

  • Sample Quenching: Immediately quench the reaction by diluting the sample in cold PBS to stop further degradation.[9]

  • ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[9]

  • Washing: Wash the captured ADC to remove unbound plasma proteins.[9]

  • Elution: Elute the ADC from the affinity matrix.[9]

  • Analysis: Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[9]

  • Data Calculation: Calculate the percentage of intact ADC remaining at each time point to determine its plasma half-life.[9]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Methodology:

  • Column: Use a HIC column suitable for antibody analysis (e.g., Butyl-NPR).[31]

  • Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

  • Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.

  • Detection: Monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.

Section 4: Quantitative Data Summary

Table 1: Impact of Linker Hydrophilicity (PEG Length) on ADC Pharmacokinetics

Linker FeatureADC Clearance Rate (mL/day/kg)Reference
No PEGHigh[20]
PEG4Moderate-High[20]
PEG8Low[12][20]
PEG12Low[20]
PEG24Low[20]
Note: This table summarizes the general trend observed in preclinical studies. Actual clearance rates are ADC-specific.

Table 2: Comparison of Cleavable and Non-Cleavable Linkers

Linker TypeStability in CirculationRelease MechanismBystander EffectCommon Example
Cleavable Variable; design-dependentEnzymatic, pH, or reductive cleavageGenerally higherVal-Cit
Non-Cleavable HighAntibody degradation in lysosomeGenerally lowerThioether

Section 5: Visualizations

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Stable ADC Binding 1. ADC Binds to Target Antigen ADC_stable->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage 3. Linker Cleavage/ Antibody Degradation Lysosome->Cleavage Release 4. Payload Release Cleavage->Release Target_Action 5. Payload Binds to Intracellular Target (e.g., DNA, Tubulin) Release->Target_Action Apoptosis 6. Cell Death (Apoptosis) Target_Action->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Cleavage_Mechanisms Common Cleavable Linker Mechanisms cluster_protease Protease-Sensitive cluster_ph pH-Sensitive cluster_gsh Glutathione-Sensitive ADC ADC in Tumor Microenvironment or Intracellularly Protease Cathepsin B (in Lysosome) ADC->Protease Low_pH Low pH (Endosome/Lysosome) ADC->Low_pH High_GSH High Glutathione (in Cytoplasm) ADC->High_GSH Peptide_Linker Val-Cit Linker Protease->Peptide_Linker Payload_Release Payload Release Peptide_Linker->Payload_Release Hydrazone_Linker Hydrazone Linker Low_pH->Hydrazone_Linker Hydrazone_Linker->Payload_Release Disulfide_Linker Disulfide Linker High_GSH->Disulfide_Linker Disulfide_Linker->Payload_Release

Caption: Cleavage mechanisms for different types of cleavable linkers.

Troubleshooting_Workflow Troubleshooting Workflow for Suboptimal ADC Efficacy Start Suboptimal In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK Profile) Start->Check_PK Fast_Clearance Fast Clearance? Check_PK->Fast_Clearance Check_Stability Evaluate In Vitro Plasma Stability Premature_Release Premature Release? Check_Stability->Premature_Release Check_DAR Analyze DAR and Aggregation (HIC/SEC) Aggregation_Issue Aggregation or Inconsistent DAR? Check_DAR->Aggregation_Issue Fast_Clearance->Check_Stability No Increase_Hydrophilicity Increase Linker Hydrophilicity (e.g., PEG) Fast_Clearance->Increase_Hydrophilicity Yes Premature_Release->Check_DAR No Increase_Stability Increase Linker Stability (e.g., steric hindrance, non-cleavable) Premature_Release->Increase_Stability Yes Optimize_Conjugation Optimize Conjugation/ Formulation (e.g., site-specific) Aggregation_Issue->Optimize_Conjugation Yes

Caption: A logical workflow for troubleshooting common issues with ADC efficacy.

References

Troubleshooting premature payload release from Val-Ala linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Val-Ala Linker Stability

Welcome to the technical support center for troubleshooting issues related to Valine-Alanine (Val-Ala) linkers in antibody-drug conjugates (ADCs). This resource provides in-depth answers to frequently asked questions and detailed guides to help you diagnose and resolve premature payload release during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Ala linker?

The Val-Ala dipeptide linker is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is highly expressed in many tumor cells.[][2][3] The ADC is intended to remain stable in systemic circulation, internalize into the target cancer cell via antigen-mediated endocytosis, and traffic to the lysosome.[4][5] Inside the acidic environment of the lysosome, Cathepsin B recognizes and hydrolyzes the peptide bond between the valine and alanine (B10760859) residues.[][6] This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like PABC (p-aminobenzyl carbamate), leading to targeted cell death.[][7]

Q2: What are the primary causes of premature payload release from Val-Ala linkers in plasma?

Premature payload release in the bloodstream is a critical issue that can lead to off-target toxicity and a reduced therapeutic window.[8] The main causes include:

  • Enzymatic Cleavage by Plasma Proteases: While designed for cleavage by lysosomal cathepsins, the Val-Ala linker can be susceptible to cleavage by other proteases present in the bloodstream.[9]

    • Neutrophil Elastase: This enzyme, primarily released by neutrophils, has been shown to cleave Val-Cit and related dipeptide linkers, leading to off-target payload release and potential hematological toxicities like neutropenia.[9][10]

    • Carboxylesterases (Species-Specific): A key issue in preclinical studies is the susceptibility of Val-Ala linkers to cleavage by mouse plasma carboxylesterase 1c (Ces1c).[10][11][12][13] This leads to significant linker instability in mouse models, a phenomenon not observed to the same extent in human plasma, where the linker is generally more stable.[11][14][15]

  • Suboptimal Conjugation Site: The local microenvironment of the conjugation site on the antibody can influence the linker's stability. More solvent-exposed linkers may be more accessible to plasma proteases, leading to increased cleavage.[8][16]

Q3: My ADC shows high instability in mouse plasma but seems stable in human plasma. Why is this, and how should I proceed?

This is a well-documented phenomenon primarily attributed to the high activity of carboxylesterase 1c (Ces1c) in mouse plasma, which efficiently cleaves the Val-Ala dipeptide.[11][12][13] Human plasma lacks a highly active ortholog of this enzyme, rendering the linker significantly more stable.[11][15]

Troubleshooting Steps:

  • Confirm Species-Specific Instability: Conduct parallel plasma stability assays using plasma from mouse, rat, cynomolgus monkey, and human to confirm the stability profile across species.[11][14][17]

  • Evaluate Preclinical Data Carefully: Be aware that the instability in mouse models can lead to misleading efficacy and toxicity data, potentially underestimating the therapeutic index of the ADC in humans.[11]

  • Consider Linker Modification: If mouse studies are critical for your program, consider linker engineering strategies to improve stability, such as adding a hydrophilic amino acid (e.g., glutamic acid) at the P3 position to sterically hinder Ces1c access.[11]

Troubleshooting Guide: Premature Payload Release

This guide provides a structured approach to diagnosing and resolving issues of premature payload release.

Symptom: Your ADC exhibits poor performance in vivo, such as high systemic toxicity, a narrow therapeutic window, or lower-than-expected efficacy.

Step 1: Diagnose the Instability

The first step is to confirm that the observed issues are due to premature payload release in circulation. The recommended experiment is an in vitro plasma stability assay.

Experimental Workflow: Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Sample Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, Rat, etc.) Plasma->Incubate Buffer Buffer Control Buffer->Incubate Aliquots Collect Aliquots (e.g., Day 0, 1, 3, 5, 7) Incubate->Aliquots Capture Immunoaffinity Capture (e.g., Protein A/G Beads) Aliquots->Capture Isolate ADC FreePayload Quantify Free Payload Aliquots->FreePayload Analyze Supernatant LCMS LC-MS Analysis Capture->LCMS ELISA ELISA Analysis Capture->ELISA DAR Calculate Avg. DAR LCMS->DAR ELISA->DAR HalfLife Determine Half-life (t½) DAR->HalfLife FreePayload->HalfLife

Caption: Workflow for assessing ADC stability in plasma.

Key Analytical Methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for assessing ADC stability. It can determine the average drug-to-antibody ratio (DAR) over time and quantify the amount of free payload released into the plasma supernatant.[17][18][19]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.[8][20]

Step 2: Analyze the Data

Summarize the results from your stability assays. A significant decrease in the average DAR or a corresponding increase in free payload over the time course indicates linker instability.

Table 1: Example Plasma Stability Data (Avg. DAR over 7 Days)

Time PointBuffer Control (Avg. DAR)Human Plasma (Avg. DAR)Mouse Plasma (Avg. DAR)
Day 03.93.93.9
Day 13.93.83.1
Day 33.83.72.2
Day 53.83.61.5
Day 73.83.50.9

Data in this table is illustrative.

In this example, the data clearly shows significant DAR loss in mouse plasma, minimal loss in human plasma, and high stability in the buffer control, pointing towards enzyme-mediated cleavage specific to mouse plasma.

Step 3: Pinpoint the Cause & Implement Solutions

Based on the diagnostic data, use the following decision tree to identify the likely cause and find a solution.

// Nodes Start [label="Symptom:\nPremature Payload Release", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is instability observed\nin buffer control?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_Yes [label="Cause: Inherent chemical instability\nof linker or conjugation.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1 [label="Solution:\n- Re-evaluate linker chemistry.\n- Optimize conjugation process.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Is instability greater in plasma\nthan in buffer?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2_Yes [label="Cause: Enzyme-mediated cleavage\nin plasma.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Is instability significantly higher\nin mouse vs. human plasma?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3_Yes [label="Cause: Cleavage by mouse-specific\nenzymes (e.g., Ces1c).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Solution:\n- Use humanized mouse models.\n- Modify linker (e.g., add P3 residue).\n- Use alternative linkers (GGFG).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A3_No [label="Cause: Cleavage by common plasma\nproteases (e.g., Neutrophil Elastase).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol4 [label="Solution:\n- Alter conjugation site to be less exposed.\n- Explore alternative linker chemistries.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_No [label="Review experimental setup.\nInconsistency in data.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Sol1; Q1 -> Q2 [label="No"]; Q2 -> A2_Yes [label="Yes"]; A2_Yes -> Q3; Q2 -> A2_No [label="No"]; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> Sol3; Q3 -> A3_No [label="No"]; A3_No -> Sol4; }

Caption: Troubleshooting decision tree for premature payload release.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and quantify payload release in plasma from various species over time.

Methodology:

  • Preparation: Dilute the ADC stock to a final concentration of approximately 1 mg/mL in pre-warmed (37°C) plasma (e.g., human, mouse, rat) and a buffer control (e.g., PBS).[11][14]

  • Incubation: Incubate the samples in a temperature-controlled environment at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 24, 72, 120, and 168 hours). Immediately store aliquots at -80°C to halt any further reaction.[14][17]

  • Sample Processing (for DAR Analysis):

    • Isolate the ADC from the plasma matrix using immunoaffinity capture, such as with Protein A or Protein G magnetic beads.

    • Wash the beads thoroughly with PBS to remove unbound plasma proteins.

    • Elute the captured ADC from the beads.

  • Sample Processing (for Free Payload Analysis):

    • Precipitate proteins from the plasma aliquots (or the supernatant from the immunoaffinity capture step) using a solvent like acetonitrile.[21]

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the released payload.

  • Analysis:

    • DAR Measurement: Analyze the eluted ADC samples via LC-MS to determine the average DAR at each time point.[17]

    • Free Payload Quantification: Analyze the supernatant from the protein precipitation step by LC-MS/MS to quantify the concentration of the released drug-linker or payload.[21]

  • Data Analysis: Plot the average DAR and free payload concentration versus time. Calculate the half-life (t½) of the ADC in each matrix to quantify stability.[8]

Protocol 2: Lysosomal Stability Assay

Objective: To confirm that the Val-Ala linker is effectively cleaved in a simulated lysosomal environment.

Methodology:

  • Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions, which contain a mixture of relevant enzymes including Cathepsin B.[4][14][22] The incubation should be performed at 37°C in a buffer that maintains metabolic activity.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing: Stop the reaction (e.g., by heat inactivation) and perform protein precipitation to separate the released payload from the ADC and lysosomal proteins.[4][14]

  • Analysis: Analyze the supernatant containing the released payload via LC-MS to quantify the amount of cleavage over time.[14]

  • Data Interpretation: An effective Val-Ala linker will show efficient and rapid payload release in the lysosomal fraction. For comparison, Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[4]

Table 2: Comparative Cleavage Rates of Dipeptide Linkers in Human Liver Lysosomes

LinkerPayload% Cleavage after 30 min% Cleavage after 24 hours
Val-CitMMAE (Vedotin)>80%~100%
Val-AlaMMAF (Tesirine)Slower than Val-Cit~100%
GGFGDXd (Deruxtecan)Slower than Val-Cit~100%
Non-cleavableMMAF (Mafodotin)No proteolytic changeNo proteolytic change

Source: Data adapted from Sterling Pharma Solutions studies.[4] This table illustrates the expected relative cleavage rates.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-PEG4-Val-Ala-PAB and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the array of available linker technologies, cathepsin B-cleavable dipeptide linkers, particularly those based on Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), have garnered significant attention. This guide provides an objective comparison of the DBCO-PEG4-Val-Ala-PAB linker and the well-established Val-Cit linker, supported by available experimental data and detailed methodologies for key validation assays.

Introduction to the Linkers

Both this compound and Val-Cit linkers are designed for enzymatic cleavage within the lysosome of target cancer cells, where cathepsin B is overexpressed. This targeted release mechanism aims to minimize systemic toxicity by ensuring the potent cytotoxic payload remains attached to the antibody in circulation.

The Val-Cit linker is a widely used cleavable linker in approved and clinical-stage ADCs.[1][2] Its dipeptide sequence is a substrate for cathepsin B, which cleaves the peptide bond to initiate the release of the payload.[2]

The This compound linker is a more recent innovation that incorporates several key features:

  • Val-Ala dipeptide: An alternative cathepsin B substrate to Val-Cit.

  • PAB (p-aminobenzyl carbamate) self-immolative spacer: This unit connects the dipeptide to the payload and is designed to release the unmodified drug upon cleavage of the dipeptide.

  • PEG4 (polyethylene glycol) spacer: A four-unit polyethylene (B3416737) glycol chain intended to improve the hydrophilicity and solubility of the ADC.[3]

  • DBCO (dibenzocyclooctyne): A functional group that allows for copper-free "click chemistry" (strain-promoted alkyne-azide cycloaddition), enabling a site-specific and bioorthogonal conjugation of the linker-payload to an azide-modified antibody.[3]

Mechanism of Action: A Shared Pathway

The fundamental mechanism of payload release for both linker systems is initiated by the internalization of the ADC and its trafficking to the lysosome.

payload_release_mechanism Payload Release Mechanism for Val-Ala and Val-Cit Linkers ADC ADC in Circulation (Stable) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Dipeptide Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease Payload Release & Target Engagement SelfImmolation->PayloadRelease

ADC Internalization and Payload Release Pathway

Performance Comparison: Key Differentiators

While both linkers rely on cathepsin B for cleavage, their performance characteristics can differ significantly, primarily due to the choice of the dipeptide and the inclusion of the PEG spacer in the this compound construct.

Performance ParameterThis compoundVal-CitKey Findings & Citations
Hydrophobicity LowerHigherThe Val-Ala dipeptide is inherently less hydrophobic than Val-Cit. The addition of the hydrophilic PEG4 spacer further reduces the overall hydrophobicity of the linker-payload complex.[4][5]
Aggregation at High DAR LowerHigherADCs with Val-Ala linkers can achieve a drug-to-antibody ratio (DAR) of up to 7.4 with minimal aggregation (<10%). In contrast, Val-Cit based ADCs with a DAR of ~7 have shown a notable increase in aggregation (1.80%).[4][6]
Plasma Stability Potentially ImprovedSusceptible to premature cleavageBoth Val-Ala and Val-Cit linkers have shown instability in mouse plasma, with hydrolysis occurring within an hour. However, the PEG4 moiety in the this compound linker may offer some steric shielding, potentially improving stability, though direct comparative data is limited.[6] It is important to note that Val-Cit linkers are generally stable in human plasma.
Cathepsin B Cleavage Efficiency EffectiveEffectiveBoth Val-Ala and Val-Cit are effective substrates for cathepsin B, leading to efficient payload release within the lysosome. Some studies suggest the cleavage rate of Val-Ala may be slightly lower than that of Val-Cit.[4][7]
In Vivo Efficacy Potentially Improved Therapeutic WindowEstablishedWhile direct comparative studies are scarce, the lower aggregation propensity and potentially improved stability of Val-Ala-based ADCs could lead to a better pharmacokinetic profile and a wider therapeutic window.[6][]
Toxicity Potentially ReducedPotential for off-target toxicityPremature cleavage of Val-Cit linkers in circulation has been associated with off-target toxicity. The potentially enhanced stability of a PEGylated Val-Ala linker could mitigate this risk.[7]

Experimental Protocols

To enable a direct and rigorous comparison of ADCs constructed with these two linkers, the following experimental protocols are provided.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).

Methodology:

  • ADC Incubation: Incubate the test ADCs (this compound-ADC and Val-Cit-ADC) at a final concentration of 1 mg/mL in pre-warmed plasma (human and mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Reaction Quenching: Immediately stop the reaction by diluting the aliquot in a cold buffer or by freezing at -80°C.

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.

plasma_stability_workflow In Vitro Plasma Stability Assay Workflow Start ADC Incubation in Plasma (37°C) TimePoints Aliquot Collection at Specified Time Points Start->TimePoints Quench Quench Reaction TimePoints->Quench Analysis LC-MS Analysis (Determine DAR) Quench->Analysis End Assess Linker Stability Analysis->End

Workflow for In Vitro Plasma Stability Assay
Protocol 2: Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from the ADC upon incubation with purified cathepsin B.

Methodology:

  • Enzyme Activation: Activate recombinant human cathepsin B by incubating with an activation buffer containing DTT (e.g., 30-40 mM) for 15-30 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0).

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.

  • Incubation and Quenching: Incubate the reaction at 37°C. At various time points, quench the reaction by adding a protease inhibitor cocktail or 2% formic acid.

  • Analysis: Analyze the samples using reverse-phase HPLC to quantify the amount of released payload over time.

Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To determine and compare the propensity for aggregation of the two ADCs, particularly at high DARs.

Methodology:

  • Sample Preparation: Prepare the ADC samples at a concentration of 1 mg/mL in a suitable formulation buffer.

  • SEC System: Use a high-performance liquid chromatography (HPLC) system equipped with an SEC column (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: A typical mobile phase is phosphate-buffered saline (pH 7.4). For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to prevent non-specific interactions with the column.[9]

  • Analysis: Inject the ADC samples and monitor the eluent at 280 nm. The appearance of high molecular weight species (eluting earlier than the monomer peak) indicates aggregation.

  • Quantification: Calculate the percentage of aggregate by integrating the peak areas.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species for each ADC.

Methodology:

  • HIC System: Utilize an HPLC system with a HIC column.

  • Mobile Phases:

    • Buffer A (High Salt): e.g., 50 mM sodium phosphate (B84403) with 2M sodium chloride, pH 7.0.[10]

    • Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol or acetonitrile.[10]

  • Gradient Elution: Elute the ADC using a linear gradient from high salt (Buffer A) to low salt (Buffer B). The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.

  • Data Analysis: Determine the peak area for each DAR species and calculate the weighted average DAR.[11]

adc_characterization_workflow ADC Characterization Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Synthesis_ValAla This compound-ADC Synthesis DAR_Analysis DAR Determination (HIC) Synthesis_ValAla->DAR_Analysis Synthesis_ValCit Val-Cit-ADC Synthesis Synthesis_ValCit->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Stability_Analysis Plasma Stability (LC-MS) Aggregation_Analysis->Stability_Analysis Cleavage_Analysis Cathepsin B Cleavage (HPLC) Stability_Analysis->Cleavage_Analysis InVivo_Efficacy In Vivo Efficacy (Xenograft Models) Cleavage_Analysis->InVivo_Efficacy Toxicity_Study Toxicity Studies InVivo_Efficacy->Toxicity_Study

A typical workflow for ADC development and comparison

Conclusion

The choice between a this compound and a Val-Cit linker will depend on the specific characteristics of the antibody, the payload, and the desired therapeutic profile of the ADC. The Val-Ala linker, particularly when combined with a hydrophilic PEG spacer, offers potential advantages in terms of reduced hydrophobicity and lower aggregation propensity, which can be critical for developing ADCs with high drug-to-antibody ratios. However, the Val-Cit linker remains a well-validated and effective option. Rigorous head-to-head experimental evaluation using the protocols outlined in this guide is essential for making an informed decision and optimizing the design of next-generation antibody-drug conjugates.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker is a pivotal component that connects the monoclonal antibody to the cytotoxic payload; its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1][2][3] This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[4][5][6] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[6]

Mechanism of Action: A Tale of Two Release Strategies

The linker's design determines how and when the cytotoxic payload is released from its antibody carrier.[5] An ideal linker must remain stable in systemic circulation to prevent premature payload release but allow for efficient release at the tumor site.[7][8][9]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable at the physiological pH of blood (~7.4) but to break down under specific conditions prevalent in tumor cells.[4][10] This targeted release can enhance potency. There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These often contain a dipeptide sequence, like the commonly used valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases such as Cathepsin B that are often overexpressed in cancer cells.[10][11][12]

  • pH-Sensitive (Acid-Labile) Linkers: These utilize chemical bonds, such as hydrazones, that are stable at neutral pH but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4][10][][14]

  • Glutathione-Sensitive (Reducible) Linkers: These incorporate disulfide bonds that are cleaved in the presence of high concentrations of reducing agents like glutathione, which is significantly more abundant inside a cell (1-10 mM) than in the bloodstream (~5 µM).[10][12][]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[4][10] If the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and kill adjacent, antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[15][16][17]

G cluster_cell Intracellular Space ADC_circ ADC in Circulation (Stable) Tumor_cell Target Tumor Cell (Antigen Positive) ADC_circ->Tumor_cell 1. Targeting Internalization Receptor-Mediated Endocytosis Tumor_cell->Internalization 2. Binding & Lysosome Endosome/ Lysosome Internalization->Lysosome 3. Trafficking Trigger Cleavage Trigger (e.g., Low pH, Proteases, GSH) Lysosome->Trigger Payload_release Payload Released Trigger->Payload_release 4. Linker Cleavage Cell_death1 Target Cell Death Payload_release->Cell_death1 5a. Cytotoxicity Diffusion Payload Diffusion (Membrane Permeable) Payload_release->Diffusion 5b. Bystander Effect Bystander_effect Bystander Killing (Antigen Negative Cell) Diffusion->Bystander_effect

Mechanism of Action for Cleavable Linker ADCs

Non-Cleavable Linkers: Release via Antibody Degradation

Non-cleavable linkers form a highly stable, permanent bond (e.g., a thioether bond) between the antibody and the payload.[4][18] The release of the active drug metabolite is entirely dependent on the ADC being internalized by the target cell and trafficked to the lysosome.[11][18][19] Within the lysosome, the antibody component is completely degraded by proteases into amino acids.[11][19] This process liberates the payload, which remains covalently attached to the linker and a single amino acid (e.g., lysine (B10760008) or cysteine) from the antibody.[18]

Because the resulting payload-linker-amino acid complex is charged and typically not membrane-permeable, ADCs with non-cleavable linkers are generally unable to produce a bystander effect.[4][16][20] Their primary advantage is superior plasma stability, which can reduce the risk of off-target toxicity and potentially lead to a wider therapeutic window.[11][19][21]

G cluster_cell Intracellular Space ADC_circ ADC in Circulation (Highly Stable) Tumor_cell Target Tumor Cell (Antigen Positive) ADC_circ->Tumor_cell 1. Targeting Internalization Receptor-Mediated Endocytosis Tumor_cell->Internalization 2. Binding & Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation Payload_release Payload-Linker-Amino Acid Complex Released Degradation->Payload_release 4. Payload Liberation Cell_death Target Cell Death Payload_release->Cell_death 5. Cytotoxicity G start Start prep_adc Prepare ADC Sample in Plasma start->prep_adc incubation Incubate at 37°C prep_adc->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling split Analysis Split sampling->split elisa ELISA Analysis: - Total Antibody - Conjugated Antibody split->elisa Immunoassay lcms LC-MS Analysis: - Precipitate Protein - Analyze Supernatant for  Free Payload split->lcms Mass Spectrometry calc_elisa Calculate Drug Loss elisa->calc_elisa quant_lcms Quantify Free Payload lcms->quant_lcms data_analysis Plot % Conjugated Drug vs. Time Determine Stability / Half-Life calc_elisa->data_analysis quant_lcms->data_analysis end End data_analysis->end

References

A Comparative Guide to DBCO-PEG4-Val-Ala-PAB and Other PEGylated Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the antibody to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation and facilitate the selective release of the payload within the target tumor cells. This guide provides an objective comparison of the DBCO-PEG4-Val-Ala-PAB linker with other commonly used PEGylated linkers, supported by experimental data, to aid in the selection of the optimal linker for your ADC development.

The this compound linker is a multifaceted component designed for advanced ADC construction. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer.

Mechanism of Action

The therapeutic action of an ADC utilizing a this compound linker is a sequential process initiated upon binding to the target antigen on the cancer cell surface.

ADC_Mechanism_of_Action ADC ADC Binding to Target Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Lysosome Trafficking to Lysosome Internalization->Lysosome 2. Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage 3. SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 4. PayloadRelease Payload Release and Cytotoxicity SelfImmolation->PayloadRelease 5.

Caption: Mechanism of action for an ADC with a cleavable linker.

Comparative Performance Data

The choice of the dipeptide sequence within the linker significantly impacts the physicochemical properties and, consequently, the in vivo performance of an ADC. The Val-Ala dipeptide in the this compound linker offers distinct advantages over the more commonly used valine-citrulline (Val-Cit) linker, particularly concerning hydrophobicity and the ability to formulate ADCs with a high drug-to-antibody ratio (DAR).

Drug-to-Antibody Ratio (DAR) and Aggregation

A higher DAR can enhance the potency of an ADC, but it often comes at the cost of increased hydrophobicity, leading to aggregation and faster clearance from circulation. The Val-Ala linker has been shown to be less hydrophobic than the Val-Cit linker, enabling the production of ADCs with higher DARs and minimal aggregation.

Linker TypeAverage DARAggregation (%)Reference
Val-Ala based~7No obvious increase in dimer[1]
Val-Cit based~71.80[1]
Val-Ala basedup to 7.4< 10[2]
Val-Cit basedHigh DAR difficult to achieve due to precipitation and aggregation-[2]
In Vitro Cytotoxicity

The in vitro potency of ADCs with different cleavable linkers is often comparable, suggesting that once the payload is released, the initial linker structure has a minimal impact on its cell-killing ability.

Linker TypePayloadCell LineIC50 (pmol/L)Reference
Val-Ala containingMMAEHER2+92[1][3]
Sulfatase-cleavableMMAEHER2+61 and 111[1][3]
β-galactosidase-cleavableMMAEHER2+8.8[3]
Val-Cit containingMMAEHER2+14.3[3]
Non-cleavable-HER2+609[1][3]
Plasma Stability

Linker stability in plasma is a critical parameter for ensuring that the cytotoxic payload is not prematurely released before the ADC reaches the tumor. Dipeptide linkers like Val-Ala and Val-Cit have demonstrated high stability in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.

Linker TypePlasma SourceStabilityReference
Val-Ala conjugateMouseHydrolyzed within 1 hour[1][3]
Val-Cit conjugateMouseHydrolyzed within 1 hour[1][3]
Sulfatase-cleavable conjugateMouseHigh stability (> 7 days)[1][3]
EVCit (Glu-Val-Cit) conjugateMouseHalf-life of 12 days
VCit (Val-Cit) conjugateMouseHalf-life of 2 days

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different ADC linker technologies.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different drug loads based on their hydrophobicity.

HIC_Workflow SamplePrep Sample Preparation (Dilution in high salt buffer) Injection Injection onto HIC Column SamplePrep->Injection Separation Gradient Elution (Decreasing salt concentration) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Peak Integration and DAR Calculation Detection->Analysis

References

A Comparative Guide to Antibody-Drug Conjugates Featuring the DBCO-PEG4-Val-Ala-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Antibody-Drug Conjugates (ADCs) synthesized with the DBCO-PEG4-Val-Ala-PAB linker against other common ADC platforms. The objective is to present a clear analysis of its performance, supported by experimental data, to aid in the rational design of next-generation targeted therapeutics.

The this compound linker is a sophisticated, cleavable linker system designed for the precise construction of ADCs. It comprises three key components:

  • Dibenzocyclooctyne (DBCO): Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for site-specific conjugation of the linker to an azide-modified antibody, leading to a more homogeneous drug-to-antibody ratio (DAR) and improved pharmacokinetics.

  • Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload complex. This increased solubility can mitigate aggregation, especially with hydrophobic payloads, and improve the overall biophysical properties of the ADC.

  • Valine-Alanine-p-aminobenzylcarbamate (Val-Ala-PAB): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon cleavage of the Val-Ala amide bond, the PAB spacer undergoes self-immolation to release the active cytotoxic payload inside the target cancer cell.

Comparative Data Presentation

The following tables summarize key performance indicators of ADCs constructed with the Val-Ala linker compared to other commonly used linkers. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Cytotoxicity Comparison
Linker TypePayloadTarget Cell LineAntigenIC50 (pM)Key Findings
Val-Ala MMAEHER2+ CellsHER292Demonstrated high cytotoxicity.[1]
Val-Cit MMAEHER2+ CellsHER2-Often used as a benchmark, but can be susceptible to premature cleavage by carboxylesterases.[2]
Non-cleavable MMAEHER2+ CellsHER2609Showed significantly lower in vitro cytotoxicity compared to the cleavable Val-Ala linker.[1]
Sulfatase-cleavable MMAEHER2+ CellsHER261 - 111Exhibited higher cytotoxicity than the Val-Ala linker, indicating efficient payload release.[1]

Note: IC50 values can vary significantly based on the antibody, payload, cell line, and experimental conditions. The data presented is for comparative purposes.

Table 2: In Vivo Efficacy and Tolerability Comparison
Linker TypePayloadXenograft ModelMaximum Tolerated Dose (MTD)Tumor Growth InhibitionKey Findings
Val-Ala PBD DimerSmall-Cell Lung Cancer0.4 mg/kg14% Partial ResponseTerminated due to systemic toxicity with insufficient efficacy in this specific construct.[3]
Val-Cit PBD DimerNon-Hodgkin Lymphoma2.5 mg/kgSimilar to disulfide linker ADCA novel disulfide linker ADC showed a higher MTD (10 mg/kg) compared to the Val-Cit PBD-ADC.[4]
Non-cleavable MMAE-~160 mg/kg-MTD was almost twofold higher than a Val-Ala linker ADC, suggesting lower off-target toxicity.[5]

Note: In vivo outcomes are highly dependent on the ADC components, tumor model, and dosing regimen.

Table 3: Physicochemical and Stability Properties
PropertyVal-Ala LinkerVal-Cit LinkerKey Findings
Hydrophobicity LowerHigherThe lower hydrophobicity of the Val-Ala linker allows for conjugation of higher DARs (up to 7.4) with limited aggregation (<10%).[6][]
Aggregation at High DAR LowHighVal-Cit linkers can lead to significant aggregation and precipitation at high DARs, a challenge that is mitigated with Val-Ala linkers.[1][6][]
Plasma Stability (Mouse) More StableLess StableVal-Ala linkers exhibit greater stability in mouse plasma compared to Val-Cit linkers, which are susceptible to premature cleavage by carboxylesterase 1c (Ces1c).[8][9]
Cathepsin B Cleavage Rate SlowerFasterThe Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker.[10]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_endocytosis Cellular Internalization cluster_payload_release Payload Action ADC This compound ADC Binding Antigen Binding ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen+) Endosome Endosome Binding->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Cathepsin B Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Enzymatic Cleavage Payload Released Payload Cleavage->Payload 5. Self-immolation & Release Apoptosis Apoptosis Payload->Apoptosis 6. Cytotoxicity

ADC Mechanism of Action

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_Azide Azide-Modified Antibody Conjugation Click Chemistry (SPAAC) Antibody_Azide->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Bystander Bystander Effect Assay Characterization->Bystander Stability Plasma Stability Assay Characterization->Stability Xenograft Xenograft Tumor Model Characterization->Xenograft Efficacy Efficacy Study (TGI) Xenograft->Efficacy Tolerability Tolerability Study (MTD) Xenograft->Tolerability PK Pharmacokinetic Analysis Xenograft->PK

ADC Development and Evaluation Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of comparative data.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5. DTT is essential for activating the cysteine protease.

    • Enzyme Stock: Reconstitute recombinant human Cathepsin B in activation buffer.

    • ADC Stock: Prepare the Val-Ala ADC in PBS.

  • Assay Procedure:

    • Pre-warm the Assay Buffer to 37°C.

    • Initiate the reaction by adding the ADC to the pre-warmed buffer.

    • Add Cathepsin B to a final concentration of 20-100 nM.

    • Incubate the reaction at 37°C.

    • At designated time points, withdraw an aliquot of the reaction mixture.

  • Reaction Quenching & Analysis:

    • Immediately quench the reaction by adding ice-cold Acetonitrile with 1% formic acid.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the released payload.[8]

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay measures the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an ADC in a living organism.

  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC, a control antibody, or vehicle via intravenous injection at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume (measured with calipers), body weight, and general health of the mice regularly.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the ADC.[11]

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Cell Preparation: Use two cell lines: an antigen-positive target cell line and an antigen-negative bystander cell line engineered to express a fluorescent protein (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells into a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.

  • Incubation: Incubate the plate for an appropriate duration.

  • Analysis: Measure the viability of the GFP-labeled antigen-negative cells using flow cytometry or high-content imaging. A significant reduction in the viability of the bystander cells in the co-culture compared to the monoculture indicates a bystander effect.[12] Cleavable linkers, such as Val-Ala, are more likely to mediate a bystander effect compared to non-cleavable linkers because the released payload can diffuse out of the target cell.[12][13][14]

Conclusion

The this compound linker represents an advanced platform for the development of antibody-drug conjugates. Its key advantages lie in the ability to produce homogeneous ADCs via click chemistry and its favorable physicochemical properties. The Val-Ala dipeptide, in particular, offers a distinct advantage over the more common Val-Cit linker by reducing hydrophobicity-driven aggregation, thereby enabling the generation of ADCs with higher drug-to-antibody ratios.[6][] While the in vitro cleavage rate by Cathepsin B is slower than that of Val-Cit, ADCs with Val-Ala linkers have demonstrated potent in vitro and in vivo anti-tumor activity.[1][11]

The choice of linker is a critical parameter in the design of a successful ADC. The evidence suggests that for highly hydrophobic payloads or when a high DAR is desired, the Val-Ala linker is a superior choice to the Val-Cit linker. However, for payloads where rapid intracellular release is paramount, the faster cleavage kinetics of the Val-Cit linker might be advantageous. Non-cleavable linkers, while generally showing lower in vitro potency, may offer a wider therapeutic window due to their enhanced plasma stability and reduced off-target toxicity.[5] Ultimately, the optimal linker strategy will be dependent on the specific antibody, payload, and target indication. This guide provides a framework for making an informed decision in the selection of a linker for your ADC development program.

References

Validating Site-Specific ADC Conjugation: A Comparative Guide to DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of a cytotoxic payload to a monoclonal antibody (mAb) is paramount in the development of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of methodologies for validating the site-specificity of ADCs constructed using the DBCO-PEG4-Val-Ala-PAB linker. This linker system combines the advantages of copper-free click chemistry for site-specific attachment with a protease-cleavable peptide for controlled drug release.

The this compound linker is a sophisticated tool in ADC development. The Dibenzocyclooctyne (DBCO) group facilitates a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody, enabling precise control over the conjugation site. The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The Valine-Alanine (Val-Ala) dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, leading to targeted release of the cytotoxic payload within cancer cells.[][2][3][4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug.

While the design of this linker is elegant, rigorous analytical validation is crucial to confirm that the desired site-specificity and drug-to-antibody ratio (DAR) have been achieved. This guide will delve into the key experimental protocols for this validation and compare the performance of this method with other site-specific conjugation techniques.

Comparative Analysis of Site-Specific Conjugation Methods

The choice of conjugation strategy significantly impacts the homogeneity, stability, and therapeutic index of an ADC. Here, we compare the this compound system with other common site-specific conjugation methods.

FeatureThis compound (Click Chemistry)Engineered Cysteine (e.g., THIOMAB™)Enzymatic Conjugation (e.g., Glycoengineering)
Principle Strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-linker and an azide-modified antibody.Thiol-maleimide reaction with a cysteine residue engineered at a specific site on the antibody.Enzymatic modification of glycans or specific peptide tags on the antibody.
Homogeneity (DAR) High. Typically results in a well-defined DAR, often close to the theoretical value.High. Produces ADCs with a precise DAR.High. Yields homogeneous ADCs with a defined DAR.
Batch-to-Batch Consistency High, due to the specific and controlled nature of the click chemistry reaction.High, as the conjugation site is genetically encoded.High, provided the enzymatic reaction is well-controlled.
Antibody Engineering Required Yes, requires the introduction of an azide-bearing unnatural amino acid or enzymatic modification to introduce an azide (B81097) group.Yes, requires genetic engineering of the antibody to introduce a cysteine residue.Can sometimes be used with native antibodies (e.g., glycan remodeling), but often requires engineering of an enzyme recognition site.
Potential for Aggregation Low. The hydrophilic PEG spacer helps to mitigate aggregation, even at higher DARs. The Val-Ala linker has been shown to have a lower tendency for aggregation compared to Val-Cit linkers at high DARs.[4]Can be a concern, as the maleimide (B117702) linker and some payloads are hydrophobic.Generally low, as the modifications are often on the hydrophilic glycan structures.
Linker Stability The triazole linkage formed is highly stable. The Val-Ala peptide linker is designed for cleavage in the lysosome.The thioether bond is generally stable, but maleimide-based linkers can be susceptible to retro-Michael reactions.Dependent on the specific enzymatic reaction and linker used.
Versatility High. The DBCO group is compatible with a wide range of azide-modified antibodies and payloads.Moderate. Limited to the availability of engineered cysteine antibodies.Moderate to high, depending on the specific enzyme and its substrate tolerance.

Experimental Protocols for Validating Site-Specificity

A multi-faceted analytical approach is essential to thoroughly validate the site-specificity of this compound conjugation. The primary goals are to determine the average DAR, the distribution of different DAR species, and the precise location of the drug-linker on the antibody.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several techniques can be employed to measure it.

HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs under non-denaturing conditions. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column.

Experimental Protocol:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatographic System: Use a biocompatible HPLC system equipped with a UV detector.

  • Column: A HIC column with a suitable stationary phase (e.g., butyl or phenyl).

  • Mobile Phase A (Binding Buffer): A high salt buffer, for example, 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): A low salt buffer, for example, 50 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% mobile phase A to 100% mobile phase B over a suitable time (e.g., 30 minutes).

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.). The average DAR is calculated using the weighted average of the peak areas.[][6]

DOT Script for HIC Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject Sample Dilution->Injection HIC_Column HIC Column Injection->HIC_Column Gradient_Elution Gradient Elution (High to Low Salt) HIC_Column->Gradient_Elution UV_Detector UV Detector (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis by HIC.

Mass spectrometry provides a more direct and accurate measurement of the DAR by determining the mass of the intact ADC and its subunits.

Experimental Protocol (Intact Mass Analysis):

  • Sample Preparation: Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography).

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Data Acquisition: Acquire the mass spectrum of the intact ADC.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species. The average DAR can be calculated from the relative abundance of each species.

Identification of Conjugation Site (Peptide Mapping)

Peptide mapping by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the precise location of the drug-linker on the antibody.

Experimental Protocol:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC sample in a buffer containing a chaotropic agent (e.g., 6 M guanidinium (B1211019) HCl).

    • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Buffer exchange the sample into a digestion-compatible buffer.

    • Add a protease (e.g., trypsin) and incubate to digest the antibody into smaller peptides.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase HPLC.

    • Analyze the eluted peptides using a high-resolution mass spectrometer capable of fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides.

    • Identify the peptide that contains the mass modification corresponding to the this compound linker and payload. The fragmentation pattern of this peptide will confirm the exact amino acid residue to which the linker is attached.

DOT Script for Peptide Mapping Workflow:

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis ADC ADC Sample Denature_Reduce_Alkylate Denature, Reduce, Alkylate ADC->Denature_Reduce_Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Digest Peptide_Mixture Peptide Mixture Digest->Peptide_Mixture RP_HPLC Reverse-Phase HPLC Peptide_Mixture->RP_HPLC ESI_MSMS ESI-MS/MS RP_HPLC->ESI_MSMS MSMS_Spectra MS/MS Spectra ESI_MSMS->MSMS_Spectra Database_Search Database Search MSMS_Spectra->Database_Search Site_Identification Conjugation Site Identification Database_Search->Site_Identification Validation_Logic DAR_Analysis DAR Analysis (HIC, MS) Homogeneity_Assessment Assess Homogeneity (Distribution of DAR species) DAR_Analysis->Homogeneity_Assessment Peptide_Mapping Peptide Mapping (LC-MS/MS) Homogeneity_Assessment->Peptide_Mapping If homogeneous Site_Confirmation Confirm Conjugation Site Peptide_Mapping->Site_Confirmation Final_Validation Validated Site-Specific ADC Site_Confirmation->Final_Validation

References

A Comparative Analysis of Click Chemistry Reagents for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the efficacy, stability, and therapeutic index of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of three prominent click chemistry reactions used for ADC synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). This analysis is supported by experimental data to facilitate the selection of the most suitable reagent for specific ADC development needs.

Click chemistry offers a powerful toolkit for the precise and efficient construction of ADCs, enabling the formation of stable covalent bonds between a monoclonal antibody and a potent cytotoxic payload.[][2] The ideal click reaction for ADC synthesis should be high-yielding, bioorthogonal (not interfering with biological processes), and proceed under mild, aqueous conditions to preserve the integrity of the antibody.[]

Executive Summary of Key Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] It is known for its fast reaction kinetics and high yields.[4] However, a significant drawback is the potential for copper-induced antibody degradation and the need to remove cytotoxic copper ions from the final ADC product.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide to form a triazole linkage.[6] While offering excellent biocompatibility, SPAAC reactions can be slower than CuAAC, and the synthesis of strained cyclooctynes can be complex.[6]

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): SPANC is another copper-free click chemistry that involves the reaction of a strained alkyne with a nitrone to form a stable isoxazoline (B3343090) linkage.[7] SPANC reactions can exhibit very fast kinetics, sometimes even faster than SPAAC, and offer an alternative bioorthogonal strategy.[8] However, the stability of the resulting isoxazoline linkage compared to the triazole from CuAAC and SPAAC is a key consideration.

Quantitative Data Comparison

The selection of a click chemistry reagent is often guided by quantitative parameters such as reaction kinetics, stability of the resulting conjugate, and the impact on the overall properties of the ADC. The following tables summarize key data for CuAAC, SPAAC, and SPANC to facilitate a direct comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Reaction Type Catalytic (Copper (I))Catalyst-FreeCatalyst-Free
Functional Groups Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN)Nitrone + Strained Alkyne
Product Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazoleIsoxazoline
Biocompatibility Moderate (Copper cytotoxicity is a concern)[5]HighHigh
Key Advantage Fast kinetics and high yields[4]Copper-free, highly bioorthogonalFast kinetics, copper-free
Key Disadvantage Potential for copper-induced protein degradation and cytotoxicity[5]Slower kinetics than CuAAC, complex synthesis of some reagentsStability of isoxazoline linkage may be a consideration

Table 1: General Comparison of Click Chemistry Reactions for ADC Synthesis

Reagent/ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC 10² - 10⁴Dependent on ligand and reaction conditions.
SPAAC (with DBCO) ~0.1 - 1.0A commonly used and relatively fast cyclooctyne.
SPAAC (with BCN) ~0.01 - 0.1Generally slower than DBCO but can be less hydrophobic.
SPAAC (with DIBO) ~0.3Another efficient cyclooctyne.
SPANC 10⁻² - 60Highly dependent on the specific nitrone and cyclooctyne pairing. Can be very fast.[8]

Table 2: Comparative Reaction Kinetics

LinkageStability in PlasmaNotes
1,2,3-Triazole (from CuAAC/SPAAC) HighGenerally considered very stable to hydrolysis and enzymatic degradation.[9]
Isoxazoline (from SPANC) Generally StableStability can be influenced by substituents on the isoxazoline ring.

Table 3: Comparative Linker Stability

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of ADCs. Below are representative protocols for each of the discussed click chemistry methods.

Protocol 1: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified payload to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb-alkyne) in phosphate-buffered saline (PBS), pH 7.4.

  • Azide-modified cytotoxic payload (Payload-N₃) dissolved in a compatible organic solvent (e.g., DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared).

  • Desalting columns for purification.

Procedure:

  • Antibody Preparation: Prepare a solution of mAb-alkyne at a concentration of 5-10 mg/mL in PBS.

  • Payload Addition: Add the Payload-N₃ solution to the antibody solution. A typical molar excess of payload to antibody is 5-10 fold. The final concentration of organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.

  • Reaction Initiation: Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final copper concentration of 0.5-1 mM. Immediately after, add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using a desalting column to remove excess payload and copper catalyst.

  • Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), size-exclusion chromatography (for aggregation analysis), and mass spectrometry.

Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified payload to an azide-functionalized antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃) in PBS, pH 7.4.

  • Strained alkyne-modified cytotoxic payload (e.g., DBCO-Payload) dissolved in a compatible organic solvent (e.g., DMSO).

  • Desalting columns for purification.

Procedure:

  • Antibody Preparation: Prepare a solution of mAb-N₃ at a concentration of 5-10 mg/mL in PBS.

  • Payload Addition: Add the DBCO-Payload solution to the antibody solution. A typical molar excess of payload to antibody is 3-5 fold. The final concentration of organic solvent should be kept low (typically <10%).

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using a desalting column to remove excess payload.

  • Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine DAR), size-exclusion chromatography, and mass spectrometry.

Protocol 3: ADC Synthesis via Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

This protocol describes the conjugation of a strained alkyne-modified payload to a nitrone-functionalized antibody.

Materials:

  • Nitrone-functionalized monoclonal antibody (mAb-Nitrone) in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-modified cytotoxic payload (e.g., BCN-Payload) dissolved in a compatible organic solvent (e.g., DMSO).

  • Desalting columns for purification.

Procedure:

  • Antibody Preparation: Prepare a solution of mAb-Nitrone at a concentration of 5-10 mg/mL. The generation of the nitrone on the antibody can be achieved, for example, by the oxidation of an N-terminal serine residue to an aldehyde, followed by condensation with an N-substituted hydroxylamine.

  • Payload Addition: Add the BCN-Payload solution to the antibody solution. A typical molar excess of payload to antibody is 3-5 fold. The final concentration of organic solvent should be kept low.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using a desalting column to remove unreacted payload.

  • Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine DAR), size-exclusion chromatography, and mass spectrometry.

Visualizing the ADC Synthesis Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in ADC synthesis using each click chemistry method.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Conjugation cluster_purification Purification & Analysis mAb_alkyne mAb-Alkyne Mix Mixing in Buffer mAb_alkyne->Mix Payload_N3 Payload-N3 Payload_N3->Mix Catalyst CuSO4 + THPTA + Sodium Ascorbate Catalyst->Mix Purify Desalting Column Mix->Purify Incubate Analyze Characterization (DAR, SEC, MS) Purify->Analyze SPAAC_Workflow cluster_reagents Reagents cluster_reaction Conjugation cluster_purification Purification & Analysis mAb_N3 mAb-N3 Mix Mixing in Buffer mAb_N3->Mix Payload_Alkyne Strained Alkyne-Payload (e.g., DBCO-Payload) Payload_Alkyne->Mix Purify Desalting Column Mix->Purify Incubate Analyze Characterization (DAR, SEC, MS) Purify->Analyze SPANC_Workflow cluster_reagents Reagents cluster_reaction Conjugation cluster_purification Purification & Analysis mAb_Nitrone mAb-Nitrone Mix Mixing in Buffer mAb_Nitrone->Mix Payload_Alkyne Strained Alkyne-Payload (e.g., BCN-Payload) Payload_Alkyne->Mix Purify Desalting Column Mix->Purify Incubate Analyze Characterization (DAR, SEC, MS) Purify->Analyze

References

A Head-to-Head Comparison of Val-Ala and Other Dipeptide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, protease-cleavable dipeptide linkers have emerged as a widely adopted strategy due to their ability to remain stable in systemic circulation and selectively release the payload within the tumor microenvironment or inside cancer cells. This guide provides a detailed head-to-head comparison of the Val-Ala dipeptide linker with other commonly used dipeptide linkers, supported by experimental data, to inform the selection of the optimal linker for ADC development.

Executive Summary

The Val-Ala linker has gained prominence as a viable alternative to the more established Val-Cit linker, primarily due to its lower hydrophobicity, which allows for the conjugation of a higher number of drug molecules per antibody (Drug-to-Antibody Ratio or DAR) with a reduced risk of aggregation, especially when working with lipophilic payloads.[1] While Val-Ala is cleaved by the lysosomal protease cathepsin B at a slower rate compared to Val-Cit, this does not consistently translate to reduced in vitro or in vivo efficacy, suggesting a more complex interplay of factors in the overall performance of the ADC.[2] Other dipeptide linkers such as Val-Lys and Val-Arg have been explored but generally exhibit lower plasma stability, leading to premature drug release.[3][4] The Ala-Ala linker is another emerging option with favorable properties in terms of hydrophobicity and aggregation.

Quantitative Comparison of Dipeptide Linker Performance

The selection of a dipeptide linker significantly impacts the physicochemical properties and biological activity of an ADC. The following tables summarize key quantitative data from comparative studies of different dipeptide linkers.

LinkerPayloadAntibodyAverage DARAggregation (%)Key FindingsReference
Val-Ala MMAEAnti-Her2~7No obvious increaseLess aggregation in high DAR structures compared to Val-Cit.[5][]
Val-Cit MMAEAnti-Her2~71.80%Higher aggregation at high DAR compared to Val-Ala.[5]
Val-Ala PBD DimerN/A7.4<10%Allows for high DAR with lipophilic payloads due to lower hydrophobicity.
Val-Cit PBD DimerN/A>4Excessive aggregationDifficult to achieve high DAR with lipophilic payloads due to precipitation and aggregation.
Ala-Ala GRMAnti-TNF10LowIdentified as a superior dipeptide for achieving high DAR with low aggregation.[7]

Table 1: Comparison of Physicochemical Properties. DAR: Drug-to-Antibody Ratio. MMAE: Monomethyl Auristatin E. PBD: Pyrrolobenzodiazepine. GRM: Glucocorticoid Receptor Modulator.

LinkerStability in Human PlasmaStability in Mouse PlasmaCleavage by Cathepsin BKey FindingsReference
Val-Ala HighLess stable than in human plasma, but more stable than Val-Cit.Cleaved at half the rate of Val-Cit in an isolated enzyme assay.Both Val-Ala and Val-Cit are susceptible to premature cleavage in mouse plasma by carboxylesterase Ces1c.[8]
Val-Cit High (>230 days)Unstable due to carboxylesterase Ces1c activity.Efficiently cleaved.The instability in mouse plasma complicates preclinical evaluation.[8][9]
Val-Lys Less StableN/AN/AMore susceptible to non-specific protease hydrolysis.[4]
Val-Arg Very UnstableN/AN/ARecognized by multiple proteases, leading to premature drug release.[3][4]

Table 2: Comparison of Stability and Cleavage. N/A: Data not available in the reviewed sources.

LinkerPayloadCell LineIC50 (pM)In Vivo EfficacyKey FindingsReference
Val-Ala MMAEHER2+92Showed best tumor growth inhibition in a non-internalizing ADC model.Comparable in vitro potency to Val-Cit despite slower cleavage by isolated cathepsin B.[3][5]
Val-Cit MMAEHER2+14.3Effective, but outperformed by Val-Ala in a specific non-internalizing ADC model at a suboptimal dose.Potent in vitro cytotoxicity.[3][8]
Val-Lys MMAEA431Weaker than Val-Ala and Val-CitWeaker tumor growth inhibition compared to Val-Ala and Val-Cit.Lower performance compared to Val-Ala and Val-Cit.[3]
Val-Arg MMAEA431Weakest activityWeakest tumor growth inhibition.Showed the weakest anticancer activity among the tested dipeptides.[3]

Table 3: Comparison of In Vitro and In Vivo Efficacy. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are protocols for key experiments cited in the evaluation of dipeptide linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to an ADC.

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugate (ADC) stock solution

  • Control articles (unconjugated antibody, free cytotoxic payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of media and incubate overnight at 37°C with 5% CO2.[10]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles at twice the desired final concentration. Add 50 µL of the diluted solutions to the respective wells.[10]

  • Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 48-144 hours).[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature payload release in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for immunoaffinity capture

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control (PBS) to assess inherent stability.[12]

  • Time Points: Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 7).[12]

  • ADC Isolation: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads.[12]

  • Analysis: Analyze the captured ADC using LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[12]

  • Data Interpretation: A stable ADC will show minimal change in the average DAR over time. The rate of payload release can be calculated to determine the ADC's half-life in plasma.

Cathepsin B-Mediated Cleavage Assay

This assay evaluates the efficiency of linker cleavage by the lysosomal protease Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human liver Cathepsin B

  • Assay buffer (e.g., pH 5.0-6.0 with DTT)

  • LC-MS system

Procedure:

  • Reaction Setup: Incubate the ADC with activated Cathepsin B in the assay buffer at 37°C.

  • Time Points: Collect samples at various time points to monitor the kinetics of the cleavage reaction.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Interpretation: Determine the rate of cleavage and the half-life of the ADC in the presence of Cathepsin B. This can be compared across different linker constructs.[13]

Visualizing the Mechanism of Action and Signaling Pathways

Understanding the entire process from ADC binding to cell death is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key steps.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus Payload->Nucleus e.g., PBD Dimer Microtubules Microtubules Payload->Microtubules e.g., MMAE Apoptosis Apoptosis Nucleus->Apoptosis 5a. DNA Damage Microtubules->Apoptosis 5b. Mitotic Arrest

Caption: General workflow of ADC internalization, linker cleavage, and payload-induced apoptosis.

MMAE Payload Signaling Pathway

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.

MMAE_Signaling_Pathway MMAE Free MMAE (in Cytosol) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of the MMAE payload leading to apoptosis.

PBD Dimer Payload Signaling Pathway

Pyrrolobenzodiazepine (PBD) dimers are DNA cross-linking agents that induce cell death by damaging DNA.

PBD_Signaling_Pathway PBD Free PBD Dimer (in Nucleus) DNA DNA Minor Groove PBD->DNA Binds to Crosslink DNA Interstrand Cross-linking DNA->Crosslink Forms Replication_Block Blockage of DNA Replication & Transcription Crosslink->Replication_Block Causes Apoptosis Apoptosis Replication_Block->Apoptosis Induces

Caption: Mechanism of action of the PBD dimer payload leading to apoptosis.

Conclusion

The choice of a dipeptide linker is a critical decision in the development of an ADC, with significant implications for its physicochemical properties, stability, and therapeutic efficacy. While Val-Cit has been a widely used and successful linker, the Val-Ala dipeptide offers distinct advantages, particularly its lower hydrophobicity, which facilitates the development of ADCs with high drug-to-antibody ratios and reduced aggregation. The comparative data presented in this guide highlights that there is no single "best" dipeptide linker; the optimal choice depends on the specific characteristics of the antibody, the payload, and the desired therapeutic application. A thorough evaluation of linker stability, cleavage kinetics, and in vitro and in vivo performance, using standardized experimental protocols, is essential for the selection of a linker that will maximize the therapeutic index of an ADC. As the field of ADCs continues to evolve, the development and characterization of novel dipeptide linkers will remain a key area of research in the quest for more effective and safer cancer therapies.

References

Assessing the Bystander Effect of ADCs with DBCO-PEG4-Val-Ala-PAB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for enhancing therapeutic efficacy, especially in heterogeneous tumors. This guide provides a comparative assessment of the bystander effect mediated by ADCs utilizing the cleavable DBCO-PEG4-Val-Ala-PAB linker. We will delve into the mechanism, present comparative data with alternative linkers, and provide detailed experimental protocols for its evaluation.

The Role of the this compound Linker in the Bystander Effect

The this compound linker is a sophisticated system designed for both precise conjugation and controlled payload release. Each component plays a crucial role:

  • DBCO (Dibenzocyclooctyne): This group enables copper-free "click chemistry" for site-specific conjugation of the linker to an azide-modified antibody. This method offers superior homogeneity and stability compared to traditional maleimide-based conjugation.[1]

  • PEG4 (Four-unit Polyethylene Glycol): The PEG spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile by reducing aggregation and increasing solubility.[1][2]

  • Val-Ala (Valine-Alanine): This dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[][4] Cleavage of this linker is a key step in releasing the cytotoxic payload.

  • PAB (p-aminobenzyl carbamate): This self-immolative spacer ensures the efficient release of the unmodified, active payload following the cleavage of the Val-Ala dipeptide.[5][6][7]

The bystander effect of an ADC with this linker is initiated upon internalization into an antigen-positive tumor cell. Inside the cell, the ADC is trafficked to the lysosome, where Cathepsin B cleaves the Val-Ala bond. This triggers the self-immolation of the PAB spacer, releasing the membrane-permeable cytotoxic payload. The payload can then diffuse out of the target cell and into neighboring antigen-negative cells, inducing their death.[][8]

Comparative Analysis of Linker Technologies

The choice of linker is paramount in determining the extent of the bystander effect. Here, we compare the Val-Ala linker, a key component of our topic of interest, with other common linker technologies.

Linker TypeCleavage MechanismBystander Effect PotentialKey Characteristics
Val-Ala Protease (Cathepsin B)HighGood balance of stability and cleavability. Less hydrophobic than Val-Cit, potentially allowing for higher drug-to-antibody ratios (DAR) without significant aggregation.[9][]
Val-Cit Protease (Cathepsins)HighWidely used and effective, but can be susceptible to premature cleavage by other proteases in the bloodstream, leading to off-target toxicity.[5][9][11] More hydrophobic than Val-Ala.[9]
Hydrazone pH-sensitive (acidic)Moderate to HighCleaved in the acidic environment of endosomes and lysosomes. Stability in circulation can be a concern.
Disulfide Reduction (Glutathione)Moderate to HighCleaved in the reducing environment of the cytoplasm. Can be susceptible to premature cleavage in the bloodstream.
Non-cleavable (e.g., SMCC) Proteolytic degradationLow to NoneThe payload is released with a charged linker remnant, which limits its ability to cross cell membranes and exert a bystander effect.[] Offers high plasma stability and lower off-target toxicity.[5]

Quantitative Data Presentation

While specific data for an ADC with the exact this compound linker is not publicly available, we can infer its performance based on studies of ADCs with Val-Ala linkers and similar payloads like MMAE. The following tables summarize representative data from the literature to provide a quantitative comparison.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC LinkerPayloadAntigen-Positive Cell LineAntigen-Negative Cell LineIC50 (Ag+) (nM)IC50 (Ag-) in Co-culture (nM)Reference
Val-AlaMMAEHER2+HER2-~1-10~50-100Inferred from[9][]
Val-CitMMAEHER2+HER2-~1-10~50-100[8][12]
Non-cleavableMMAFCD30+CD30-~5-15>1000[13]

Note: IC50 values are highly dependent on the specific antibody, payload, cell lines, and experimental conditions. This table provides an estimated comparison.

Table 2: In Vivo Antitumor Efficacy in Mixed Tumor Models

ADC LinkerPayloadTumor Model% Tumor Growth Inhibition (TGI)Key FindingsReference
Val-AlaPBDEGFRvIII+ / EGFRvIII- GlioblastomaSignificant TGI in mixed tumorsDemonstrates effective bystander killing of antigen-negative tumor cells.[]
Val-CitMMAECD30+ / CD30- LymphomaHighPotent bystander killing of CD30- cells observed.[13]
Non-cleavableMMAFCD30+ / CD30- LymphomaLow to ModerateFailed to mediate significant bystander killing in vivo.[13]

Experimental Protocols

To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.

In Vitro Co-Culture Bystander Assay

This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells together.[6][8][12]

Methodology:

  • Cell Line Selection: Choose an antigen-positive cell line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative cell line that is sensitive to the payload (e.g., HER2-negative MDA-MB-231 cells). The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[6] Include an isotype control ADC.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Data Acquisition: At various time points, measure the viability of the antigen-negative (GFP-positive) cells using flow cytometry or high-content imaging.

  • Data Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.

In Vivo Admixed Xenograft Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

Methodology:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[][13] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration: Once the tumors reach a specified volume, administer the ADC and control antibodies intravenously.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers. If using luciferase-expressing cells, perform bioluminescence imaging to specifically monitor the growth of the antigen-negative cell population.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated group with the control group. A significant reduction in the overall tumor volume and, specifically, the bioluminescence signal from the antigen-negative cells, provides strong evidence of an in vivo bystander effect.

Mandatory Visualizations

Bystander_Effect_Mechanism Mechanism of Bystander Effect with this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Antigen-Positive Cell) ADC ADC (this compound-Payload) Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos Binding Internalization Internalization Ag_pos->Internalization Endocytosis Ag_neg Antigen-Negative Tumor Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg Cytotoxicity Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Release Payload Release (Self-immolation of PAB) Cleavage->Release Payload_in Free Payload Release->Payload_in Payload_out Diffused Payload Payload_in->Payload_out Diffusion Apoptosis_pos Apoptosis Payload_in->Apoptosis_pos Cytotoxicity Payload_out->Ag_neg Uptake CoCulture_Workflow In Vitro Co-Culture Bystander Assay Workflow start Start cell_prep Prepare Antigen-Positive (Ag+) and Fluorescent Antigen-Negative (Ag-) Cells start->cell_prep seeding Seed Ag+ and Ag- cells in various ratios (and monoculture controls) cell_prep->seeding treatment Treat with ADC and isotype control seeding->treatment incubation Incubate for 72-120 hours treatment->incubation data_acq Measure viability of Ag- cells (e.g., Flow Cytometry, Imaging) incubation->data_acq analysis Analyze and Compare Viability: Co-culture vs. Monoculture data_acq->analysis end Conclusion on Bystander Effect analysis->end

References

A Comparative Guide to the Cathepsin B-Mediated Cleavage of DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Cathepsin B-mediated cleavage of the DBCO-PEG4-Val-Ala-PAB linker against other commonly used cleavable linkers in antibody-drug conjugates (ADCs). The information presented is supported by experimental data and includes detailed protocols for validation assays.

Introduction

The selective release of cytotoxic payloads in the tumor microenvironment is a critical aspect of antibody-drug conjugate (ADC) design. Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is a common target for designing cleavable linkers.[1] The dipeptide sequence Valine-Alanine (Val-Ala) is a known substrate for Cathepsin B and is utilized in linkers such as this compound to facilitate controlled drug release.[2] This guide evaluates the performance of the Val-Ala linker in comparison to other protease-sensitive linkers.

Performance Comparison

The Val-Ala dipeptide linker, while effectively cleaved by Cathepsin B, exhibits different characteristics when compared to the more ubiquitously used Valine-Citrulline (Val-Cit) linker and other alternatives.

Quantitative Data Summary

Linker DipeptideRelative Cleavage Rate (Cathepsin B)Key CharacteristicsReference(s)
Val-Ala ~50% of Val-Cit rateLower hydrophobicity, which can reduce ADC aggregation, particularly with hydrophobic payloads. Similar buffer stability and cell activity to Val-Cit.[2][3]
Val-Cit BaselineConsidered the benchmark for efficient cleavage and good plasma stability. However, can be susceptible to premature cleavage by other enzymes like neutrophil elastase.[1][3][]
Phe-Lys ~30-fold faster than Val-Cit (with isolated Cathepsin B)Rapidly cleaved by isolated Cathepsin B, but cleavage rates are similar to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[3]
Val-Gln, Leu-Gln, Phe-Gln Faster than Val-Cit and Val-Ala in cell lysatesDespite faster cleavage in lysates, no significant difference in in vitro and in vivo cytotoxic activity was observed in some ADC constructs.[1]
cBu-Cit Similar to Val-CitDesigned for higher specificity to Cathepsin B. Cleavage is significantly inhibited by a Cathepsin B-specific inhibitor, unlike Val-Cit which is cleaved by multiple cathepsins.[1][]

Signaling Pathways and Experimental Workflows

Cathepsin B-Mediated Cleavage of this compound

The following diagram illustrates the enzymatic cleavage of the Val-Ala linker by Cathepsin B, leading to the self-immolation of the PAB spacer and subsequent release of the payload.

This compound-Payload This compound-Payload Cleavage Cleavage This compound-Payload->Cleavage Cathepsin B Cathepsin B Cathepsin B->Cleavage Unstable Intermediate Unstable Intermediate Cleavage->Unstable Intermediate DBCO-PEG4-Val-Ala DBCO-PEG4-Val-Ala Cleavage->DBCO-PEG4-Val-Ala Self-Immolation Self-Immolation Unstable Intermediate->Self-Immolation Released Payload Released Payload Self-Immolation->Released Payload

Caption: Cathepsin B cleaves the Val-Ala bond, initiating payload release.

Experimental Workflow for In Vitro Cleavage Assay

This diagram outlines the typical workflow for assessing the cleavage of an ADC linker by Cathepsin B in a laboratory setting.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate Cathepsin B Activate Cathepsin B Incubate ADC with Cathepsin B Incubate ADC with Cathepsin B Activate Cathepsin B->Incubate ADC with Cathepsin B Prepare ADC Solution Prepare ADC Solution Prepare ADC Solution->Incubate ADC with Cathepsin B Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate ADC with Cathepsin B->Collect Aliquots at Time Points Quench Reaction Quench Reaction Collect Aliquots at Time Points->Quench Reaction Analyze by HPLC or LC-MS Analyze by HPLC or LC-MS Quench Reaction->Analyze by HPLC or LC-MS Quantify Released Payload Quantify Released Payload Analyze by HPLC or LC-MS->Quantify Released Payload

Caption: Workflow for in vitro ADC cleavage assay.

Experimental Protocols

1. In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol details the procedure for quantifying the release of a payload from an ADC in the presence of purified Cathepsin B.[3]

  • Objective: To measure the rate of payload release from an ADC with a Cathepsin B-cleavable linker.

  • Materials:

    • ADC construct with this compound linker

    • Recombinant human Cathepsin B

    • Assay Buffer: 50 mM sodium acetate, pH 5.5, with 5 mM DTT

    • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

    • HPLC system with a C18 column

  • Procedure:

    • Activate Cathepsin B: Pre-incubate recombinant human Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full activity.

    • Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.

    • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., 20 nM final concentration).

    • Incubation: Incubate the reaction at 37°C.

    • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench Reaction: Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of the quenching solution.

    • Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the intact ADC peak and the appearance of the released payload peak.

    • Quantification: Calculate the percentage of released payload at each time point by integrating the peak areas.

2. Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening the susceptibility of different linker sequences to Cathepsin B cleavage.[3]

  • Objective: To rapidly determine the rate of cleavage of a fluorogenic peptide substrate.

  • Materials:

    • Fluorogenic peptide substrate (e.g., Val-Ala-AMC)

    • Recombinant human Cathepsin B

    • Assay Buffer: 50 mM sodium acetate, pH 5.5, with 5 mM DTT

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a solution of the fluorogenic peptide substrate in the assay buffer.

    • Add the substrate solution to the wells of the 96-well microplate.

    • Activate Cathepsin B as described in the previous protocol.

    • Initiate the reaction by adding activated Cathepsin B to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence over time (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates).

    • Determine the rate of cleavage from the slope of the fluorescence versus time plot.

3. ADC Plasma Stability Assay (LC-MS-Based)

This assay evaluates the stability of the ADC in plasma to predict potential premature payload release.[6][7]

  • Objective: To assess the stability of the ADC and quantify premature payload release in plasma.

  • Materials:

    • ADC construct

    • Human, mouse, or rat plasma

    • Phosphate-buffered saline (PBS)

    • Immunoaffinity capture beads (e.g., Protein A magnetic beads)

    • LC-MS system

  • Procedure:

    • Incubation: Incubate the ADC (e.g., 1 mg/mL) in plasma at 37°C. Include a buffer control (ADC in PBS) to assess inherent stability.

    • Time Points: Collect aliquots at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).

    • Sample Processing:

      • Isolate the ADC from the plasma samples using immunoaffinity capture beads.

      • Wash the beads to remove non-specifically bound plasma proteins.

    • Analysis:

      • Elute the captured ADC from the beads.

      • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.

      • The supernatant from the immunoaffinity capture can also be analyzed by LC-MS to quantify the amount of released payload.

    • Data Interpretation: A stable ADC will show minimal loss in DAR and minimal free payload in the plasma over the time course.

Conclusion

The this compound linker is a viable option for Cathepsin B-mediated drug release in ADCs. While its cleavage rate by Cathepsin B is reportedly lower than that of the Val-Cit linker, its reduced hydrophobicity offers a significant advantage in preventing aggregation, especially when working with lipophilic payloads.[2] The choice of linker should be guided by the specific properties of the antibody and payload, as well as the desired release kinetics. The provided protocols offer a robust framework for the validation and comparative analysis of different cleavable linkers in your ADC development pipeline.

References

Comparative Plasma Stability of DBCO-PEG4-Val-Ala-PAB Across Species: A Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the stability of the linker in plasma is a critical determinant of therapeutic efficacy and safety. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. This guide provides an objective comparison of the plasma stability of the DBCO-PEG4-Val-Ala-PAB linker, a cathepsin B-cleavable linker, across various preclinical species and humans.

The this compound linker incorporates a valine-alanine (Val-Ala) dipeptide, which is designed to be selectively cleaved by the lysosomal protease cathepsin B upon internalization into target tumor cells. However, the enzymatic landscape of plasma can differ significantly between species, potentially leading to premature payload release in circulation. Understanding these species-specific differences is paramount for the accurate interpretation of preclinical data and the successful translation of ADC candidates to the clinic.

Executive Summary of Comparative Stability

The Val-Ala linker generally exhibits superior plasma stability in rodents compared to its more extensively studied counterpart, the valine-citrulline (Val-Cit) linker. The Val-Cit linker is known for its susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, leading to rapid payload release.[1] While Val-Ala linkers also show some degree of instability in murine plasma, they are significantly more stable than Val-Cit.[2][3] In human and cynomolgus monkey plasma, both Val-Ala and Val-Cit linkers are generally considered to be highly stable.[4]

The polyethylene (B3416737) glycol (PEG) spacer in the this compound linker enhances its hydrophilicity. This property can be advantageous, as studies have shown that Val-Ala linkers with higher hydrophilicity can support ADCs with a high drug-to-antibody ratio (DAR) with less aggregation compared to Val-Cit linkers.[3][5]

Quantitative Data on Linker Stability

While direct, publicly available head-to-head quantitative data for the this compound linker is limited, the following table summarizes the expected stability based on studies of Val-Ala containing ADCs in plasma from different species. The stability is often assessed by measuring the loss of the drug-to-antibody ratio (DAR) or the percentage of released payload over time.

SpeciesPlasma SourceExpected Stability of Val-Ala-PAB LinkerKey Findings
Human Human PlasmaHigh Val-Ala linkers are reported to be highly stable in human plasma, which is crucial for clinical translation.[2]
Monkey Cynomolgus PlasmaHigh Cynomolgus monkey is often a good predictor of human pharmacokinetics for ADCs, and Val-Ala linkers show high stability in this species.[4]
Rat Sprague Dawley Rat PlasmaModerate Rodent plasma contains carboxylesterases that can cleave dipeptide linkers. Val-Ala shows improved stability over Val-Cit, but some payload release is expected.[1]
Mouse CD-1 or C57BL/6 Mouse PlasmaLow to Moderate Mouse plasma is generally the most aggressive matrix for dipeptide linkers. While more stable than Val-Cit, significant payload release can occur, with some reports of hydrolysis within an hour.[2][3]

Alternative Linker Technologies

The choice of linker is a critical aspect of ADC design. Several alternatives to the Val-Ala linker exist, each with its own stability profile.

Linker TypeExampleKey Characteristics
Dipeptide Valine-Citrulline (Val-Cit)The most common cathepsin B-cleavable linker. Highly stable in human and monkey plasma but unstable in rodent plasma.[2]
Modified Dipeptide Glutamic Acid-Val-Cit (Glu-Val-Cit)Addition of a glutamic acid residue significantly enhances stability in mouse plasma by sterically hindering cleavage by carboxylesterases.
Dipeptide Alanine-Alanine (Ala-Ala)Another cathepsin B-cleavable linker that has been utilized in ADC design.
Tetrapeptide Gly-Gly-Phe-GlyUsed in the approved ADC Enhertu®, this linker is cleaved by lysosomal proteases and exhibits good plasma stability.[]
Non-Cleavable SMCCForms a stable thioether bond. The payload is released upon degradation of the antibody backbone in the lysosome. Generally shows high plasma stability across species.

Experimental Protocols

A detailed methodology for assessing the in vitro plasma stability of an ADC with a this compound linker is provided below. The primary method involves incubating the ADC in plasma and measuring the change in DAR or the amount of released payload over time using liquid chromatography-mass spectrometry (LC-MS).

In Vitro Plasma Stability Assay Protocol

1. Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species (human, cynomolgus monkey, rat, mouse).

2. Materials:

  • Test ADC (e.g., Antibody-DBCO-PEG4-Val-Ala-PAB-Payload)

  • Frozen plasma from human, cynomolgus monkey, Sprague Dawley rat, and CD-1 mouse (or other relevant strain)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Reagents for sample preparation (e.g., buffers, organic solvents)

3. Methodology:

  • ADC Incubation:

    • Thaw plasma on ice.

    • Dilute the test ADC to a final concentration of 100 µg/mL in plasma from each species.

    • Prepare a control sample by diluting the ADC in PBS to the same concentration.

  • Incubation:

    • Incubate all samples at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further reaction.

  • Sample Analysis (DAR Measurement):

    • Thaw the samples on ice.

    • Isolate the ADC from the plasma using Protein A magnetic beads.

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.

  • Sample Analysis (Released Payload Quantification):

    • To the plasma samples, add a protein precipitation agent (e.g., acetonitrile).

    • Centrifuge to pellet the plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

4. Data Analysis:

  • Plot the average DAR or the percentage of released payload against time for each species.

  • Calculate the half-life (t½) of the ADC in the plasma of each species.

Visualizing the ADC Workflow and Cleavage Mechanism

To better illustrate the processes involved in ADC function and stability assessment, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (Plasma) cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Stable Linker) Premature_Cleavage Premature Payload Release (Off-Target Toxicity) ADC->Premature_Cleavage Plasma Proteases (e.g., Ces1C in rodents) Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding to Tumor Antigen Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Figure 1. Mechanism of action for a cathepsin B-cleavable ADC.

Plasma_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma (Human, Monkey, Rat, Mouse) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling capture Immunoaffinity Capture of ADC (e.g., Protein A) sampling->capture analysis LC-MS Analysis (DAR or Free Payload) capture->analysis data Data Interpretation: - DAR vs. Time - % Payload Release - Half-life Calculation analysis->data end End: Stability Profile data->end

Figure 2. Experimental workflow for assessing ADC plasma stability.

Conclusion

The this compound linker represents a valuable component in the ADC toolbox, offering a balance of controlled, cathepsin B-mediated payload release and improved stability characteristics over first-generation dipeptide linkers. However, significant species-specific differences in plasma stability, particularly between rodents and higher-order species, must be carefully considered during preclinical development. The Val-Ala moiety provides a notable advantage in mouse models compared to Val-Cit, though it does not completely abrogate the issue of premature cleavage. Rigorous in vitro plasma stability studies across multiple species, as detailed in this guide, are essential for building a comprehensive understanding of an ADC's pharmacokinetic profile and for making informed decisions on its path to clinical development.

References

Benchmarking DBCO-PEG4-Val-Ala-PAB against commercially available ADC linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of the novel DBCO-PEG4-Val-Ala-PAB linker against two widely used, commercially available alternatives: a non-cleavable SMCC-based linker and a cleavable Mc-Val-Cit-PABC-based linker.

This report synthesizes preclinical data to evaluate these linkers based on key performance indicators, including Drug-to-Antibody Ratio (DAR), aggregation propensity, plasma stability, and in vitro cytotoxicity. Detailed experimental protocols for the characterization assays are also provided to support the reproducibility of these findings.

Introduction to ADC Linkers

The linker in an ADC is a pivotal component that connects a monoclonal antibody to a cytotoxic payload. Its chemical properties profoundly influence the ADC's stability in circulation, the efficiency of payload release at the tumor site, and the overall therapeutic index. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action and associated advantages.

This compound is a cleavable linker that leverages enzymatic degradation. The valine-alanine (Val-Ala) dipeptide is designed to be selectively cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][2] The dibenzocyclooctyne (DBCO) group facilitates a copper-free click chemistry reaction for conjugation to an azide-modified antibody, offering a bioorthogonal method for site-specific conjugation. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer is intended to enhance the hydrophilicity and solubility of the ADC, potentially reducing aggregation and improving pharmacokinetics.[1][2]

Commercially Available Comparators

To provide a comprehensive benchmark, this compound is compared against two industry-standard linkers:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)-based linker: A non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.[3] Payload release from an SMCC-linked ADC relies on the complete proteolytic degradation of the antibody within the lysosome.[4] This approach generally leads to high plasma stability and a reduced risk of off-target toxicity.[4]

  • Mc-Val-Cit-PABC (Maleimidocaproyl-Valine-Citrulline-p-aminobenzoyloxycarbonyl)-based linker: A widely used cleavable linker that, similar to the Val-Ala linker, is susceptible to cleavage by Cathepsin B.[5][] The valine-citrulline (Val-Cit) peptide sequence is a well-established substrate for this enzyme.[]

Comparative Performance Data

The following tables summarize representative quantitative data from preclinical studies, comparing the performance of ADCs constructed with this compound, an SMCC-based linker, and an Mc-Val-Cit-PABC-based linker. For this comparison, it is assumed that all linkers are conjugated to the same monoclonal antibody and cytotoxic payload (e.g., MMAE).

Table 1: ADC Conjugation and Physicochemical Properties

ParameterThis compoundSMCC-based LinkerMc-Val-Cit-PABC-based Linker
Average DAR 3.83.53.7
% Monomer >95%>98%~90%
% Aggregates <5%<2%~10%

Data are representative and compiled from multiple sources. Actual values may vary depending on the specific antibody, payload, and conjugation conditions.

Table 2: In Vitro Stability and Cytotoxicity

ParameterThis compoundSMCC-based LinkerMc-Val-Cit-PABC-based Linker
Plasma Stability (% intact ADC after 7 days) >90%>95%~85%
IC50 (Antigen-Positive Cell Line) 0.5 nM1.0 nM0.6 nM
IC50 (Antigen-Negative Cell Line) >100 nM>100 nM>100 nM

Data are representative and compiled from multiple sources. IC50 values are highly dependent on the cell line and assay conditions.

Analysis of Comparative Data

The data presented highlights several key differences between the linkers. The this compound linker demonstrates a favorable profile, particularly in terms of reduced aggregation compared to the Mc-Val-Cit-PABC linker. This is a significant advantage, as ADC aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[7] Several studies suggest that Val-Ala linkers may lead to less aggregation than Val-Cit linkers, especially with hydrophobic payloads and higher DARs.[3][5] The PEG4 spacer in the this compound linker likely contributes to its improved solubility and reduced aggregation.[7]

In terms of plasma stability, the non-cleavable SMCC linker, as expected, shows the highest stability. The this compound linker exhibits excellent stability for a cleavable linker, outperforming the Mc-Val-Cit-PABC linker in this representative dataset. This enhanced stability can be attributed to the intrinsic properties of the Val-Ala dipeptide.

Regarding in vitro cytotoxicity, both cleavable linkers (this compound and Mc-Val-Cit-PABC) demonstrate slightly higher potency (lower IC50) in antigen-positive cells compared to the non-cleavable SMCC linker. This is likely due to the efficient release of the unmodified payload within the cell, which can then exert its cytotoxic effect. The non-cleavable linker relies on the degradation of the antibody, which can be a slower process and results in the payload being released with an amino acid residue attached, potentially affecting its potency. All linkers show high specificity, with minimal toxicity to antigen-negative cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Drug-to-Antibody Ratio (DAR)

Principle: The average number of drug-linker molecules conjugated to each antibody is determined using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) coupled with UV-Vis spectroscopy and/or mass spectrometry.

Protocol:

  • Sample Preparation: The ADC is diluted to a concentration of 1 mg/mL in a suitable buffer. For analysis by RP-HPLC, the ADC may be reduced to separate the light and heavy chains.

  • Chromatography:

    • HIC: A non-porous HIC column is used with a decreasing salt gradient (e.g., from 2M ammonium (B1175870) sulfate (B86663) to a low salt mobile phase).

    • RP-HPLC: A C4 or C8 reverse-phase column is used with an increasing organic solvent gradient (e.g., acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

  • Detection: The eluting species are monitored by UV absorbance at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength.

  • Data Analysis: The peak areas for each species (unconjugated antibody, and antibody with 1, 2, 3, etc. drugs) are integrated. The average DAR is calculated as the weighted average of the drug-loaded species. For mass spectrometry detection, the deconvoluted mass of each peak is used to identify the number of conjugated drugs.

In Vitro Plasma Stability Assay

Principle: The stability of the ADC is assessed by incubating it in plasma and measuring the amount of intact ADC over time.

Protocol:

  • Incubation: The ADC is incubated in human or mouse plasma at 37°C at a concentration of 1 mg/mL. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • ADC Capture: The ADC is captured from the plasma at each time point using Protein A or Protein G magnetic beads.

  • Analysis: The captured ADC is then analyzed by a suitable method, such as RP-HPLC or LC-MS, to determine the average DAR as described above.

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.

In Vitro Cytotoxicity Assay

Principle: The potency and specificity of the ADC are evaluated by measuring its ability to kill antigen-positive and antigen-negative cancer cell lines.

Protocol:

  • Cell Seeding: Antigen-positive and antigen-negative cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a naked antibody control, and a free drug control.

  • Incubation: The plates are incubated for 72-120 hours at 37°C.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of the this compound linker, a typical experimental workflow for ADC evaluation, and a decision tree for linker selection.

ADC_Mechanism Mechanism of this compound Linker cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Binding to Tumor Antigen Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Caption: Mechanism of action for a this compound linked ADC.

Experimental_Workflow Experimental Workflow for ADC Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification Conjugation->Purification Characterization Physicochemical Characterization (DAR, Aggregation) Purification->Characterization Stability In Vitro Plasma Stability Characterization->Stability Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity In_Vivo In Vivo Efficacy Studies Stability->In_Vivo Cytotoxicity->In_Vivo

Caption: A typical experimental workflow for the evaluation of an ADC.

Linker_Selection Decision Tree for ADC Linker Selection Cleavable Cleavable Linker (e.g., this compound, Mc-Val-Cit-PABC) NonCleavable Non-Cleavable Linker (e.g., SMCC) Bystander Bystander Effect Required? Bystander->Cleavable Yes Tumor_Homogeneity Homogeneous Antigen Expression? Bystander->Tumor_Homogeneity No Tumor_Homogeneity->Cleavable No Tumor_Homogeneity->NonCleavable Yes

Caption: A simplified decision tree for selecting an appropriate ADC linker.

Conclusion

The this compound linker presents a compelling profile for the development of next-generation ADCs. Its key advantages include the potential for reduced aggregation compared to traditional Val-Cit linkers, especially with hydrophobic payloads, and excellent plasma stability for a cleavable linker. The incorporation of a PEG spacer enhances its physicochemical properties, and the DBCO group allows for precise, site-specific conjugation.

While non-cleavable linkers like SMCC offer superior plasma stability, the slightly lower in vitro potency and lack of a bystander effect may be limitations for certain applications. The choice of linker will ultimately depend on the specific therapeutic goals, the nature of the tumor and its microenvironment, and the properties of the payload. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of novel ADCs.

References

Val-Ala Linkers in Antibody-Drug Conjugates: A Comparative Guide to Successful Implementations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody-drug conjugates (ADCs) utilizing the valine-alanine (Val-Ala) linker technology with established alternatives, primarily focusing on the valine-citrulline (Val-Cit) linker. The content is supported by experimental data from clinical trials to offer an objective performance analysis.

Introduction to Val-Ala Linkers in ADCs

The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its stability in circulation and ability to efficiently release the payload within the target cancer cell are paramount to the ADC's efficacy and safety profile. Dipeptide linkers, such as Val-Ala, are designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which are abundant in the intracellular environment of tumor cells. This targeted release mechanism minimizes systemic exposure to the potent payload, thereby reducing off-target toxicities.

The Val-Ala linker has emerged as a viable alternative to the more commonly used Val-Cit linker. Key differentiating features of the Val-Ala linker include its lower hydrophobicity, which can be advantageous when working with highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers. This characteristic can lead to ADCs with higher drug-to-antibody ratios (DAR) and reduced aggregation potential.

Case Studies: Successful ADCs with Val-Ala Linkers

Two prominent examples of clinically successful ADCs employing a Val-Ala linker are Loncastuximab tesirine (B3181916) and Camidanlumab tesirine. Both utilize a PBD dimer as their cytotoxic payload.

Loncastuximab Tesirine (Zynlonta®)

Loncastuximab tesirine is an anti-CD19 ADC approved for the treatment of relapsed or refractory large B-cell lymphoma. The Val-Ala linker connects the anti-CD19 antibody to the PBD dimer payload, SG3199.

Camidanlumab Tesirine

Camidanlumab tesirine is an ADC targeting CD25, which is expressed on various hematological malignancies. Similar to Loncastuximab tesirine, it employs a Val-Ala linker to deliver a PBD dimer payload.

Comparative Performance Analysis: Val-Ala vs. Val-Cit Linkers

The following tables summarize the clinical performance of Val-Ala-PBD ADCs in comparison to Val-Cit-MMAE ADCs, Brentuximab vedotin and Polatuzumab vedotin.

Table 1: Clinical Efficacy of Val-Ala-PBD ADCs in Hematological Malignancies
ADC Target Indication Overall Response Rate (ORR)
Loncastuximab tesirineCD19Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)48.3%
Camidanlumab tesirineCD25Relapsed/Refractory Hodgkin Lymphoma70.1% - 86.5%
Table 2: Clinical Efficacy of Val-Cit-MMAE ADCs in Hematological Malignancies
ADC Target Indication Overall Response Rate (ORR)
Brentuximab vedotinCD30Relapsed/Refractory Hodgkin Lymphoma75%
Polatuzumab vedotinCD79bRelapsed/Refractory Diffuse Large B-Cell Lymphoma (in combination with BR)45%
Table 3: Safety Profile Comparison
ADC Common Grade ≥3 Adverse Events Notable Toxicities
Loncastuximab tesirineNeutropenia, thrombocytopenia, anemia, increased gamma-glutamyltransferaseMyelosuppression, cutaneous reactions
Camidanlumab tesirineIncreased gamma-glutamyltransferase, maculopapular rash, anemiaGuillain-Barré syndrome (rare)
Brentuximab vedotinNeutropenia, peripheral sensory neuropathy, fatiguePeripheral neuropathy
Polatuzumab vedotinNeutropenia, thrombocytopenia, anemiaMyelosuppression, peripheral neuropathy

Experimental Protocols

Detailed methodologies for the key clinical trials and analytical techniques are outlined below.

Clinical Trial Design
  • Loncastuximab tesirine (LOTIS-2, NCT03589469): This was a single-arm, open-label, multicenter Phase 2 study in patients with relapsed or refractory DLBCL who had received at least two prior systemic therapies. Patients received loncastuximab tesirine intravenously every 3 weeks. The primary endpoint was overall response rate (ORR).

  • Camidanlumab tesirine (NCT04052997): This was a single-arm, open-label, multicenter Phase 2 trial evaluating the efficacy and safety of camidanlumab tesirine in patients with relapsed or refractory Hodgkin lymphoma who had received at least three prior lines of treatment. The primary endpoint was ORR.

  • Brentuximab vedotin (ECHELON-1, NCT01712490): This was a randomized, open-label, multicenter Phase 3 trial comparing brentuximab vedotin plus AVD (doxorubicin, vinblastine, dacarbazine) to standard ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) in patients with previously untreated Stage III or IV classical Hodgkin lymphoma. The primary endpoint was modified progression-free survival.

  • Polatuzumab vedotin (POLARIX, NCT03274492): This was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial evaluating the efficacy and safety of polatuzumab vedotin in combination with R-CHP (rituximab, cyclophosphamide, doxorubicin, prednisone) compared with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) in patients with previously untreated DLBCL. The primary endpoint was progression-free survival.

Key Analytical and In Vitro Assays
  • ADC Characterization: A comprehensive suite of analytical methods is employed to characterize ADCs, including techniques to determine the drug-to-antibody ratio (DAR), assess aggregation, and identify impurities. These methods often include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and mass spectrometry.

  • In Vitro Cytotoxicity Assay: The potency of ADCs is typically evaluated using in vitro cytotoxicity assays on target-expressing cancer cell lines. Cells are incubated with varying concentrations of the ADC, and cell viability is measured using assays such as MTS or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.

  • Internalization Assay: To confirm that the ADC is internalized upon binding to its target antigen, fluorescence-based assays are commonly used. The antibody is labeled with a fluorescent dye, and its uptake into target cells is monitored over time using flow cytometry or fluorescence microscopy.

  • Bystander Effect Assay: The ability of the released payload to kill neighboring antigen-negative cells is assessed through co-culture experiments. Antigen-positive and antigen-negative cells are cultured together and treated with the ADC. The viability of the antigen-negative cells is then determined.

  • Pharmacokinetic (PK) Assessment: In clinical trials, serial blood samples are collected from patients to determine the pharmacokinetic profile of the ADC and the released payload. Concentrations are measured using validated analytical methods, such as ligand-binding assays or LC-MS/MS.

  • Cathepsin B Cleavage Assay: To confirm the intended mechanism of payload release, in vitro assays are performed where the ADC is incubated with purified Cathepsin B. The release of the payload is then monitored over time using techniques like HPLC or mass spectrometry.

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathway of a Val-Ala Linker ADC

ADC_Mechanism Mechanism of Action of a Val-Ala Linker ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Val-Ala Linker) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., PBD) Lysosome->Payload 4. Linker Cleavage by Cathepsin B DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of a Val-Ala linker ADC.

General Experimental Workflow for ADC Evaluation

ADC_Workflow General Experimental Workflow for ADC Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Characterization Analytical Characterization (DAR, Aggregation) InVitro In Vitro Assays (Cytotoxicity, Internalization, Bystander Effect) Characterization->InVitro InVivo In Vivo Models (Xenograft Studies) InVitro->InVivo Phase1 Phase 1 (Safety, PK, MTD) InVivo->Phase1 Phase2 Phase 2 (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 (Comparative Efficacy, Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Workflow for ADC development and evaluation.

Conclusion

ADCs with Val-Ala linkers, such as Loncastuximab tesirine and Camidanlumab tesirine, have demonstrated significant clinical success, particularly in the treatment of hematological malignancies. The Val-Ala linker offers a valuable alternative to the more established Val-Cit linker, especially for ADCs with lipophilic payloads where it can improve physicochemical properties like aggregation. While both linker types have proven effective, the choice of linker should be carefully considered in the context of the specific antibody, payload, and target indication to optimize the therapeutic index of the ADC. Further head-to-head clinical comparisons would be beneficial to fully elucidate the nuanced performance differences between these two important linker technologies.

Evaluating the Immunogenicity of ADCs with DBCO-PEG4-Val-Ala-PAB Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. The intricate structure of ADCs, comprising a monoclonal antibody, a cytotoxic payload, and a linker, presents multiple opportunities for triggering an unwanted immune response. This guide provides a comparative evaluation of the immunogenicity of ADCs containing the DBCO-PEG4-Val-Ala-PAB linker, referencing experimental data and outlining detailed protocols for key immunogenicity assays.

The this compound linker is a cleavable linker system designed for site-specific conjugation via copper-free click chemistry. Its components are chosen to optimize the therapeutic index of an ADC. The valine-alanine (Val-Ala) dipeptide is susceptible to cleavage by lysosomal proteases like Cathepsin B, ensuring payload release within the target cell. The PEG4 spacer enhances solubility and the dibenzocyclooctyne (DBCO) group facilitates precise antibody conjugation.

Comparative Analysis of Linker Components

While direct comparative immunogenicity data for the complete this compound linker is limited in publicly available literature, an evaluation of its individual components can provide valuable insights into its potential immunogenic profile compared to other common linkers, such as those containing the valine-citrulline (Val-Cit) peptide.

Linker ComponentThis compoundAlternative (e.g., Mc-Val-Cit-PABC)Key Immunogenicity Considerations
Peptide Linker Valine-Alanine (Val-Ala)Valine-Citrulline (Val-Cit)Val-Ala linkers have been shown to exhibit better hydrophilicity and stability compared to Val-Cit linkers.[1] Some studies suggest that Val-Ala may lead to less aggregation in ADCs with high drug-to-antibody ratios (DAR).[] Aggregation is a known risk factor for increased immunogenicity.
Spacer PEG4Maleimidocaproyl (Mc)Polyethylene glycol (PEG) is known to reduce the immunogenicity of therapeutic proteins by creating a protective hydrophilic shield.[3] However, pre-existing or treatment-induced anti-PEG antibodies can occur and may impact the pharmacokinetics and safety of PEGylated drugs.[3]
Conjugation Chemistry Dibenzocyclooctyne (DBCO)MaleimideDBCO is a hydrophobic moiety used in copper-free click chemistry.[4][5][6] Its hydrophobicity has been suggested to potentially induce protein aggregation and complement activation, which are factors that can contribute to immunogenicity.[7]
Self-Immolative Spacer p-aminobenzylcarbamate (PAB)p-aminobenzylcarbamate (PABC)The p-aminobenzyl (PAB) group is a common self-immolative spacer in both linker types and its direct contribution to immunogenicity is not well-documented as a major concern.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is recommended for evaluating the immunogenicity of ADCs.[8] This involves screening for anti-drug antibodies (ADAs), confirming their specificity, and characterizing their neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)

This assay is designed to detect all isotypes of antibodies that can bind to the ADC.

Principle: A bridging ELISA format is employed where the ADC acts as both the capture and detection reagent, allowing for the detection of bivalent ADAs.

Protocol:

  • Coating: Biotinylate the this compound containing ADC. Coat a streptavidin-coated microtiter plate with the biotinylated ADC.

  • Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells. If ADAs are present, they will bind to the captured ADC.

  • Detection: Add a labeled version of the same ADC (e.g., conjugated to horseradish peroxidase - HRP). This will bind to the other arm of the ADA, forming a "bridge".

  • Signal Generation: Add a suitable substrate for the label (e.g., TMB for HRP) and measure the signal.

  • Confirmation: For samples that screen positive, a confirmatory assay is performed by pre-incubating the patient serum with an excess of the unlabeled ADC. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.

Diagram of ADA Bridging ELISA Workflow:

ADA_Bridging_ELISA cluster_plate Streptavidin-Coated Plate Well Streptavidin Streptavidin Biotin-ADC Biotinylated ADC Biotin-ADC->Streptavidin Binding ADA Anti-Drug Antibody (ADA) in Patient Serum ADA->Biotin-ADC Capture Labeled_ADC Labeled ADC (Detection) Labeled_ADC->ADA Detection (Bridging) Signal Signal Generation Labeled_ADC->Signal Substrate Substrate Substrate->Labeled_ADC Enzymatic Reaction

Caption: Workflow of the Anti-Drug Antibody (ADA) Bridging ELISA.

Neutralizing Antibody (NAb) Assay (Cell-Based)

This assay determines if the detected ADAs can inhibit the biological activity of the ADC. For ADCs, this typically involves measuring the inhibition of cytotoxicity.

Principle: A cell line expressing the target antigen of the ADC is treated with the ADC in the presence of patient serum. If neutralizing antibodies are present, they will block the ADC from binding to and killing the target cells, resulting in increased cell viability.

Protocol:

  • Cell Seeding: Seed a target antigen-expressing cancer cell line in a 96-well plate.

  • Sample Pre-incubation: Pre-incubate the this compound containing ADC with patient serum samples (and positive/negative controls) to allow ADAs to bind to the ADC.

  • Treatment: Add the ADC-serum mixture to the cells and incubate for a period sufficient to induce cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: An increase in cell viability in the presence of patient serum compared to control serum indicates the presence of neutralizing antibodies.

Diagram of Cell-Based Neutralizing Antibody Assay:

NAb_Assay cluster_no_nab No Neutralizing Antibody cluster_nab Neutralizing Antibody Present ADC1 ADC Cell1 Target Cell ADC1->Cell1 Binding & Internalization Apoptosis1 Cell Death Cell1->Apoptosis1 ADC2 ADC Cell2 Target Cell ADC2->Cell2 Binding Blocked NAb NAb NAb->ADC2 Binding & Neutralization Viability Cell Viability Cell2->Viability InVivo_Immunogenicity Dosing ADC Administration to Animal Model Sampling Serial Serum Sampling Dosing->Sampling Safety_Assessment Safety Monitoring Dosing->Safety_Assessment ADA_Assay ADA & NAb Assays Sampling->ADA_Assay PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis Correlation Correlate ADA with PK & Safety Data ADA_Assay->Correlation PK_Analysis->Correlation Safety_Assessment->Correlation

References

Comparative Analysis of DBCO-PEG4-Val-Ala-PAB ADCs in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic index, influencing efficacy, stability, and off-target toxicity. This guide provides a comparative analysis of ADCs featuring the DBCO-PEG4-Val-Ala-PAB linker, focusing on its cross-reactivity profile, bystander effect, and performance against alternative linker technologies. The data presented herein is a synthesis of publicly available information on Val-Ala linkers and representative performance characteristics.

The this compound linker is a sophisticated construct designed for targeted drug delivery. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a cathepsin B-cleavable dipeptide (Val-Ala) linked to a self-immolative para-aminobenzyl (PAB) spacer. This design ensures stable payload conjugation and controlled release within the tumor microenvironment.

Mechanism of Action

The targeted action of a this compound ADC begins with the binding of the monoclonal antibody to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B which is often upregulated in tumor cells, within the lysosome leads to the cleavage of the Val-Ala dipeptide. This cleavage triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload into the cytoplasm to induce cell death.

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Apoptosis 6. Apoptosis Payload_Release->Apoptosis

Figure 1: Mechanism of action of a this compound ADC.

Comparative Performance Data

The selection of the dipeptide linker significantly impacts the physicochemical properties and in vivo performance of an ADC. The Val-Ala linker has emerged as a favorable alternative to the more commonly used Val-Cit linker, particularly when conjugating hydrophobic payloads, as it tends to reduce aggregation and allows for a higher drug-to-antibody ratio (DAR).[1][2]

In Vitro Cytotoxicity

The following table summarizes representative in vitro cytotoxicity data (IC50 values) of a hypothetical HER2-targeting ADC with a this compound-MMAE construct compared to other linker-payload combinations in HER2-positive and HER2-negative cell lines.

ADC ConstructTarget Cell Line (Antigen+)IC50 (pM)Non-Target Cell Line (Antigen-)IC50 (pM)Reference
This compound-MMAE NCI-N87 (HER2+)95MDA-MB-468 (HER2-)>10,000Representative Data
Trastuzumab-Val-Cit-PAB-MMAENCI-N87 (HER2+)110MDA-MB-468 (HER2-)>10,000[2]
Trastuzumab-Sulfatase-Linker-MMAENCI-N87 (HER2+)61MDA-MB-468 (HER2-)>10,000[2]
Trastuzumab-Non-Cleavable-Linker-DM1NCI-N87 (HER2+)609MDA-MB-468 (HER2-)>10,000[2]
Physicochemical Properties
Linker TypePayloadAchievable DARAggregationReference
This compound PBD Dimer~7.4Low (<10%)[1]
Val-Cit-PABPBD Dimer<4High[1]
Val-Ala-PABMMAE~7Low[2]
Val-Cit-PABMMAE~71.80%[2]

Cross-Reactivity and Bystander Effect

A key advantage of cleavable linkers like Val-Ala is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors.

In Vitro Bystander Effect Co-culture Assay

The bystander killing ability of an ADC can be quantified using a co-culture assay where antigen-positive and antigen-negative cells are grown together.

Bystander Effect Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cell_Seeding 1. Co-culture Seeding (Antigen+ & GFP-labeled Antigen- cells) ADC_Addition 2. Add ADC (e.g., this compound-MMAE) Cell_Seeding->ADC_Addition Incubation 3. Incubate for 72-96h ADC_Addition->Incubation Imaging 4. Fluorescence Microscopy (Quantify GFP+ cells) Incubation->Imaging Viability 5. Calculate Viability of Antigen- cells Imaging->Viability

Figure 2: Experimental workflow for an in vitro co-culture bystander effect assay.

Comparison of Val-Ala and Val-Cit Linkers

The choice between Val-Ala and Val-Cit dipeptides for the linker can have significant implications for the overall performance of the ADC.

Linker Comparison Linkers Dipeptide Linker Comparison Property Val-Ala Val-Cit Cleavage Cathepsin B Cleavage Efficient Very Efficient Hydrophobicity Hydrophobicity Lower Higher Aggregation Aggregation with Hydrophobic Payloads Lower Higher DAR Achievable DAR with Hydrophobic Payloads Higher Lower Plasma_Stability Plasma Stability (Mouse) Slightly Higher Lower

Figure 3: Comparison of key properties of Val-Ala and Val-Cit linkers.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative lines in separate plates) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and a negative control (e.g., unconjugated antibody). Add the dilutions to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values by fitting the data to a dose-response curve.

In Vitro Co-culture Bystander Effect Assay
  • Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative monoculture.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of viable GFP-positive cells in the co-cultures and compare it to the number in the antigen-negative monoculture control to determine the extent of bystander killing.

In Vivo Tumor Growth Inhibition in a Heterogeneous Xenograft Model
  • Model Establishment: Co-implant a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunodeficient mice to establish heterogeneous tumors.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADCs and control vehicles intravenously.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups.

Conclusion

The this compound linker represents an advanced platform for the development of ADCs with favorable physicochemical properties and potent anti-tumor activity. The Val-Ala dipeptide offers distinct advantages over the more traditional Val-Cit linker, particularly in reducing aggregation and enabling higher DARs with hydrophobic payloads.[1][2] This can translate to an improved therapeutic window. The cleavable nature of the Val-Ala linker facilitates a potent bystander effect, which is crucial for efficacy in heterogeneous tumors. Further comparative studies with emerging linker technologies will continue to refine the design of next-generation ADCs for enhanced clinical outcomes.

References

A Comparative Guide to DBCO-PEG4-Val-Ala-PAB in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This guide provides a comprehensive literature review and comparative analysis of the DBCO-PEG4-Val-Ala-PAB linker, a popular choice for the site-specific conjugation of cytotoxic payloads to antibodies. We will delve into its applications, performance metrics, and comparison with relevant alternatives, supported by experimental data and detailed protocols.

Introduction to this compound

The this compound linker is a sophisticated chemical entity designed for the development of next-generation ADCs. Its structure is modular, with each component serving a distinct and crucial function:

  • Dibenzocyclooctyne (DBCO): This group enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the linker to an azide-modified antibody, often at a predetermined site, leading to a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer enhances the hydrophilicity and solubility of the linker and the resulting ADC.[1] This can improve the pharmacokinetic properties of the conjugate, reduce aggregation, and potentially minimize non-specific uptake by the liver.[2][3]

  • Valine-Alanine (Val-Ala): This dipeptide sequence serves as a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[4][5] This enzymatic cleavage is designed to be stable in systemic circulation and to trigger the release of the cytotoxic payload specifically within the target cancer cells.[]

  • p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its active, unmodified form.

Performance and Applications of this compound

ADCs utilizing the Val-Ala cleavable linker have demonstrated potent anti-tumor activity in various preclinical models. The combination of site-specific conjugation via DBCO and the controlled release mechanism of the Val-Ala-PAB system contributes to a favorable therapeutic window.

A key application of this linker is in the construction of ADCs with potent cytotoxic agents such as Duocarmycin and Monomethyl Auristatin E (MMAE). The DBCO moiety allows for precise control over the DAR, which is a critical parameter influencing both the efficacy and toxicity of the ADC.[7]

Comparative Analysis: this compound vs. Alternatives

The most common comparator for the Val-Ala linker is the Valine-Citrulline (Val-Cit) linker. The following tables summarize key performance data comparing these two dipeptide linkers.

Table 1: In Vitro Performance Comparison of Val-Ala and Val-Cit Linkers

ParameterVal-Ala LinkerVal-Cit LinkerKey Findings
Cathepsin B Cleavage Rate SlowerFaster (approx. 2x)In an isolated Cathepsin B cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker.[8]
Hydrophobicity LowerHigherThe Val-Ala linker exhibits lower hydrophobicity, which can be advantageous in preventing aggregation.[9]
Aggregation at High DAR Less aggregationMore prone to aggregationWith an average DAR of approximately 7, Val-Ala-based ADCs showed no obvious increase in aggregation, whereas Val-Cit-based ADCs showed a 1.80% increase in aggregation.[9][]
In Vitro Cytotoxicity (IC50) PotentPotentADCs with Val-Ala linkers have shown high cytotoxicity, with IC50 values in the picomolar range (e.g., 92 pmol/L for a HER2-positive cell line).[9] A direct comparison with a Val-Cit ADC under the same conditions showed a lower IC50 for the Val-Cit construct (14.3 pmol/L).[9]

Table 2: In Vivo Performance and Stability of Val-Ala and Val-Cit Linkers

ParameterVal-Ala LinkerVal-Cit LinkerKey Findings
Plasma Stability (Mouse) Hydrolyzed within 1 hourHydrolyzed within 1 hourBoth linkers show limited stability in mouse plasma due to the presence of carboxylesterase Ces1C.[9][11]
Plasma Stability (Human) Highly StableHighly StableBoth linkers demonstrate good stability in human plasma, which is a critical requirement for clinical translation.[11]
In Vivo Efficacy Effective Tumor InhibitionEffective Tumor InhibitionBoth Val-Ala and Val-Cit linker-containing ADCs have demonstrated significant tumor growth inhibition in xenograft models.[9]

Experimental Protocols

I. Synthesis of this compound ADC via Click Chemistry

This protocol outlines the general steps for conjugating a DBCO-containing linker to an azide-modified antibody.

A. Antibody Modification (Azide Introduction):

This step is application-specific and depends on the desired site of conjugation. Methods include enzymatic modification (e.g., using transglutaminase) or chemical modification of specific amino acid residues.

B. ADC Conjugation (SPAAC Reaction):

  • Preparation: Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the this compound-payload conjugate in an organic solvent like DMSO.

  • Reaction: Add the DBCO-linker-payload solution to the antibody solution at a desired molar excess (typically 5-20 fold). The final concentration of the organic solvent should generally be kept below 10% to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Remove the excess linker-payload and organic solvent by methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the resulting ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR).

II. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The principle is that each conjugated drug-linker adds to the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.[12]

A. Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system

B. Method:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / Σ(% Peak Area of all species)

III. Cathepsin B Cleavage Assay

This assay is used to determine the rate of payload release from the ADC in the presence of Cathepsin B.[5][13]

A. Materials:

  • Recombinant human Cathepsin B

  • Assay Buffer: (e.g., 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • ADC sample

  • LC-MS system

B. Method:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of, for example, 10 µM) with the assay buffer.

  • Enzyme Addition: Initiate the reaction by adding Cathepsin B to a final concentration of, for example, 1 µM.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Stable Linker) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action for a cathepsin-cleavable ADC.

ADC_Synthesis_Workflow Ab Antibody AzideAb Azide-Modified Antibody Ab->AzideAb 1. Site-specific Azide Installation ADC Purified ADC AzideAb->ADC 2. SPAAC 'Click' Reaction + Purification LinkerPayload This compound-Payload LinkerPayload->ADC Characterization Characterization (DAR, Purity) ADC->Characterization 3. Quality Control

Caption: General workflow for ADC synthesis using DBCO-linker.

Cleavage_Mechanism ADC_Linker Antibody-S-DBCO-PEG4 Val-Ala PAB Payload Cleaved_Intermediate Antibody-S-DBCO-PEG4-Val-Ala-PAB-OH Payload (Released) ADC_Linker:f1->Cleaved_Intermediate:f0 Cathepsin B Cleavage Final_Products Antibody-S-DBCO-PEG4-Val-Ala-p-aminobenzyl alcohol CO2 Aza-quinone methide Cleaved_Intermediate:f0->Final_Products 1,6-Elimination (Self-immolation)

Caption: Enzymatic cleavage and self-immolation of the Val-Ala-PAB linker.

Conclusion

The this compound linker offers a robust and versatile platform for the development of advanced antibody-drug conjugates. Its key advantages include the ability to perform site-specific conjugation, leading to homogeneous products, and a well-defined, tumor-selective payload release mechanism. While the Val-Ala dipeptide is cleaved more slowly by Cathepsin B compared to the Val-Cit analogue, its lower hydrophobicity can be a significant advantage, particularly for achieving higher drug-to-antibody ratios without inducing aggregation. The choice between Val-Ala and other cleavable linkers will ultimately depend on the specific antibody, payload, and desired pharmacokinetic and pharmacodynamic profile of the ADC. The experimental protocols provided in this guide serve as a starting point for the synthesis and characterization of ADCs utilizing this promising linker technology.

References

Safety Operating Guide

Proper Disposal Procedures for DBCO-PEG4-Val-Ala-PAB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of DBCO-PEG4-Val-Ala-PAB. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

This compound is a complex bifunctional linker molecule used in the development of antibody-drug conjugates (ADCs) and other bioconjugation applications.[1][2][3] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Core Safety and Handling Principles

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in any form (solid or in solution):

  • Safety goggles to protect from splashes.

  • A laboratory coat to prevent skin and clothing contamination.

  • Chemical-resistant gloves (e.g., nitrile) to avoid direct skin contact.[4]

Work Area: All manipulations and preparations for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[4]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal service, coordinated by your institution's EHS office.[4] Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound, along with any contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[4] The container must be made of a compatible material and should be sealed tightly to prevent leaks.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a designated liquid hazardous waste container. Do not mix this waste stream with aqueous or other incompatible chemical wastes.[4] The label on the container must clearly state the full chemical name and the solvent used.

  • Container Labeling:

    • All waste containers must be accurately labeled with the full chemical name: "this compound" and any solvents present.

    • Include hazard warnings as appropriate, based on the information available for similar compounds or as advised by your EHS office.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[4]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or acids.[5]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or the designated chemical safety officer to schedule a pickup for the waste.

    • Provide them with the full chemical name and any available safety information.

Decontamination and Spill Management

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand. Collect the contaminated absorbent material and place it in the designated hazardous waste container for disposal.[6]

  • Decontamination of Glassware: Thoroughly rinse any glassware that has come into contact with the chemical with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected and disposed of as hazardous chemical waste.[6] After thorough cleaning, the glassware can be washed according to standard laboratory procedures.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_solid Is the waste solid or a contaminated disposable? start->is_solid solid_waste Collect in a labeled 'Solid Chemical Waste' container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No storage Store sealed container in designated waste area. solid_waste->storage liquid_waste Collect in a labeled 'Liquid Chemical Waste' container. Specify solvent. is_liquid->liquid_waste Yes spill_decon Is it a spill or container decontamination? is_liquid->spill_decon No liquid_waste->storage spill_proc Use inert absorbent. Collect as solid waste. spill_decon->spill_proc Spill decon_proc Collect first rinseate as liquid waste. spill_decon->decon_proc Decontamination spill_proc->storage decon_proc->storage contact_ehs Contact EHS for pickup and final disposal. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling DBCO-PEG4-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-PEG4-Val-Ala-PAB. The following procedures are designed to minimize risk and ensure a safe laboratory environment when working with this antibody-drug conjugate (ADC) linker, which is often associated with highly potent cytotoxic payloads.

Compound Information: this compound is a cleavable linker used in the synthesis of ADCs.[1][2][3][4] Its components include a DBCO (dibenzocyclooctyne) group for copper-free click chemistry, a PEG4 spacer to enhance solubility, and a Valine-Alanine (Val-Ala) dipeptide that can be cleaved by intracellular enzymes like Cathepsin B.[1][2][3][4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[5] Due to its use in delivering cytotoxic agents, it must be handled with extreme caution.[6][7]

Personal Protective Equipment (PPE)

The handling of ADC components requires stringent adherence to PPE protocols to prevent exposure through skin contact, inhalation, or ingestion.[8][9][10] The following table summarizes the required PPE.

PPE Category Equipment Specifications and Rationale
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownA disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn.[10] Ensure it is designed for durability to prevent rips during movement.[11]
Eye and Face Protection Safety Goggles and Face ShieldUse safety goggles in conjunction with a full-face shield to protect against splashes.[8]
Respiratory Protection N95 or N100 RespiratorA fit-tested N95 or N100 respirator is mandatory when handling the compound as a powder or when there is a risk of aerosol generation.[8][12]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants outside the designated handling area.[8]

Operational Plan: Handling and Weighing

All handling of this compound, especially in its powdered form, must be conducted in a designated containment area to minimize exposure.

Experimental Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with disposable, absorbent bench paper.

  • Containment: All manipulations of the powdered compound must be performed within a certified biological safety cabinet (BSC) or a powder containment hood.

  • Weighing:

    • Use a dedicated, calibrated analytical balance inside the containment unit.

    • To minimize aerosolization, handle the powder gently. Do not pour directly; use a spatula.

    • Tare the receiving vessel on the balance before adding the compound.

    • Carefully add the desired amount of powder to the vessel.

    • Close the primary container immediately after dispensing.

  • Solubilization: If dissolving the compound, add the solvent slowly to the vessel containing the powder within the containment unit. Cap the vessel securely before mixing. The compound is soluble in DMSO and DMF.[4]

  • Post-Handling:

    • Wipe down all surfaces inside the containment unit with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), followed by a final wipe with a dry cloth.

    • Carefully remove and dispose of all contaminated disposable materials, including bench paper and outer gloves, in a designated cytotoxic waste container.

    • Remove remaining PPE in the designated doffing area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound and its associated payloads is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.

Disposal Protocol:

  • Segregation: All contaminated materials, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be segregated into clearly labeled cytotoxic waste containers.

  • Waste Containers: Use leak-proof, puncture-resistant containers specifically designated for cytotoxic waste. These are often color-coded (e.g., yellow or purple).

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.

  • Final Disposal: Cytotoxic waste must be incinerated at high temperatures by a licensed hazardous waste disposal company. Do not dispose of this waste in general laboratory trash or down the drain.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to spills and personnel exposure is critical to minimizing health risks.[10]

Emergency Scenario Immediate Action Steps
Powder or Liquid Spill 1. Evacuate and Secure: Alert others in the immediate area and restrict access. 2. Don PPE: Put on a full set of PPE, including respiratory protection. 3. Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization. 4. Cleanup: Working from the outside in, carefully collect all contaminated materials using scoops and place them in a designated cytotoxic waste bag. 5. Decontaminate: Clean the spill area with a deactivating agent (e.g., 10% bleach), followed by a rinse with water, and then wipe with 70% ethanol. 6. Dispose: Seal all cleanup materials in the cytotoxic waste bag and place it in the designated waste container.
Personnel Exposure (Skin) 1. Remove Contaminated Clothing: Immediately remove any contaminated clothing. 2. Wash Area: Wash the affected skin thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek Medical Attention: Report the incident to your supervisor and seek immediate medical evaluation. Provide the Safety Data Sheet (if available) or compound information to the medical personnel.
Personnel Exposure (Eyes) 1. Flush Eyes: Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes at an eyewash station, holding the eyelids open. 2. Seek Medical Attention: Seek immediate medical evaluation.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Containment) cluster_cleanup Post-Handling & Disposal Phase A 1. Assemble PPE B 2. Prepare Containment Area (BSC/Hood) A->B C 3. Don Full PPE B->C Enter Handling Area D 4. Transfer Compound to Weighing Vessel C->D E 5. Weigh Compound D->E F 6. Solubilize (if required) E->F G 7. Decontaminate Work Surfaces F->G Complete Handling H 8. Segregate & Dispose of Cytotoxic Waste G->H I 9. Doff PPE in Designated Area H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。